molecular formula C10H10Br2O3 B12041062 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid CAS No. 52916-85-5

2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid

Cat. No.: B12041062
CAS No.: 52916-85-5
M. Wt: 337.99 g/mol
InChI Key: WBRLBWOFKFWFIM-UHFFFAOYSA-N
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Description

2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid is a useful research compound. Its molecular formula is C10H10Br2O3 and its molecular weight is 337.99 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

52916-85-5

Molecular Formula

C10H10Br2O3

Molecular Weight

337.99 g/mol

IUPAC Name

2,3-dibromo-3-(3-methoxyphenyl)propanoic acid

InChI

InChI=1S/C10H10Br2O3/c1-15-7-4-2-3-6(5-7)8(11)9(12)10(13)14/h2-5,8-9H,1H3,(H,13,14)

InChI Key

WBRLBWOFKFWFIM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C(C(C(=O)O)Br)Br

Origin of Product

United States
Foundational & Exploratory

In-Depth Technical Guide: Structural Elucidation, Synthesis, and Analytical Profiling of 2,3-Dibromo-3-(3-methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug development and synthetic organic chemistry, halogenated phenylpropanoic acids serve as highly versatile electrophilic scaffolds. 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid is a prime example, frequently utilized as an intermediate for the synthesis of functionalized alkynes, chalcones, and triazole-based therapeutics. As a Senior Application Scientist, I have designed this whitepaper to provide researchers with a comprehensive, self-validating framework for understanding this compound's physicochemical properties, stereospecific synthesis, and the analytical protocols required to definitively confirm its molecular weight and formula.

Molecular Identity & Physicochemical Profiling

The structural identity of a compound dictates its reactivity and pharmacokinetic potential. The molecular formula for 2,3-dibromo-3-(3-methoxyphenyl)propanoic acid is C₁₀H₁₀Br₂O₃ .

We can derive this formula by deconstructing the molecule into its core functional groups:

  • Backbone: Propanoic acid (C₃H₆O₂)

  • Aromatic Substitution (C3): 3-methoxyphenyl group (–C₇H₇O)

  • Halogenation (C2, C3): Two bromine atoms (–Br₂)

By summing the atomic constituents, we confirm the formula C₁₀H₁₀Br₂O₃. The molecular weight is calculated based on standard atomic weights (C: 12.011, H: 1.008, Br: 79.904, O: 15.999), yielding an average molecular weight of 337.99 g/mol .

To facilitate rapid reference during drug design workflows, the key physicochemical properties are summarized in Table 1.

Table 1: Key Physicochemical Properties
PropertyValueStructural Significance
Molecular Formula C₁₀H₁₀Br₂O₃Defines stoichiometry for downstream reactions.
Average Molecular Weight 337.99 g/mol Essential for molarity and yield calculations.
Exact Mass (Monoisotopic) 335.898 g/mol Critical target for high-resolution mass spectrometry (HRMS) 1.
XLogP3 2.9Indicates moderate lipophilicity, favorable for organic extraction.
Topological Polar Surface Area 46.5 ŲGoverned by the carboxylic acid and methoxy oxygen atoms.
H-Bond Donors / Acceptors 1 / 3Influences solubility and potential target binding.

Mechanistic Synthesis & Causality

The synthesis of 2,3-dibromo-3-(3-methoxyphenyl)propanoic acid is achieved via the electrophilic bromination of 3-methoxycinnamic acid. Understanding the causality behind the reagent selection and the reaction mechanism is critical for controlling the stereochemistry of the final drug scaffold.

Reagent Causality: While elemental bromine (Br₂) is the classical reagent, modern green chemistry protocols often substitute it with pyridinium tribromide. Pyridinium tribromide is a solid that provides a vastly superior safety profile and easier stoichiometric control, while yielding the exact same stereochemical outcome 2.

Stereochemical Mechanism: The reaction is strictly stereospecific, proceeding via an anti-addition mechanism. The initial electrophilic attack by the bromine source on the alkene double bond generates a rigid, cyclic bromonium ion intermediate. This cyclic structure prevents free rotation around the carbon-carbon bond. Consequently, the subsequent nucleophilic attack by the bromide ion is forced to occur from the opposite face (anti-attack). If the starting material is the trans-isomer of 3-methoxycinnamic acid, this mechanism causally dictates the formation of the erythro-diastereomer of the dibrominated product 3.

Synthesis SM 3-Methoxycinnamic Acid (C10H10O3) Intermediate Cyclic Bromonium Ion Intermediate SM->Intermediate Electrophilic Attack Reagent Brominating Agent (Br2 or Pyridinium Tribromide) Reagent->Intermediate Product 2,3-Dibromo-3-(3-methoxyphenyl) propanoic acid (C10H10Br2O3) Intermediate->Product anti-Nucleophilic Attack (Bromide Ion)

Figure 1: Electrophilic anti-addition bromination pathway of 3-methoxycinnamic acid.

Analytical Validation & Quality Control Protocols

To ensure scientific trustworthiness, any synthesized batch must be subjected to a self-validating analytical system. Relying on a single technique is insufficient; therefore, we employ orthogonal validation using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR).

Causality in MS Interpretation: The presence of two bromine atoms provides a built-in, self-validating signature. Bromine exists in nature as two stable isotopes: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). When a molecule contains exactly two bromine atoms, the statistical distribution of these isotopes creates a highly diagnostic 1:2:1 intensity triplet in the mass spectrum, corresponding to[⁷⁹Br-⁷⁹Br], [⁷⁹Br-⁸¹Br], and [⁸¹Br-⁸¹Br]. If this specific 1:2:1 ratio is absent, the formula C₁₀H₁₀Br₂O₃ is definitively invalidated.

Step-by-Step Methodology: LC-MS Validation Protocol
  • Sample Preparation:

    • Accurately weigh 1.0 mg of the synthesized 2,3-dibromo-3-(3-methoxyphenyl)propanoic acid.

    • Dissolve in 1.0 mL of LC-MS grade Methanol (MeOH) to create a 1 mg/mL stock solution.

    • Dilute the stock to a final working concentration of 10 µg/mL using a 50:50 (v/v) mixture of LC-MS grade Water and Acetonitrile, supplemented with 0.1% Formic Acid to aid ionization.

  • Chromatographic Separation:

    • Inject 5 µL of the working solution onto a C18 Reverse-Phase column (e.g., 50 mm × 2.1 mm, 1.8 µm particle size).

    • Elute using a linear gradient from 5% to 95% Acetonitrile (containing 0.1% Formic Acid) over 5.0 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry Acquisition:

    • Operate the mass spectrometer in Negative Electrospray Ionization (ESI-) mode . The carboxylic acid group readily deprotonates to form the [M-H]⁻ ion.

    • Set the capillary voltage to 2.5 kV and the desolvation temperature to 350°C.

    • Scan the m/z range from 100 to 800.

  • Data Interpretation (Self-Validation):

    • Extract the chromatogram for the target mass.

    • Verify the presence of the [M-H]⁻ isotopic triplet at m/z 334.9, 336.9, and 338.9 .

    • Confirm the peak intensities strictly follow a 1:2:1 ratio . This observation self-validates both the average molecular weight (337.99 g/mol ) and the C₁₀H₁₀Br₂O₃ formula.

  • Orthogonal NMR Validation:

    • Dissolve 10 mg of the sample in DMSO-d₆. Acquire ¹H and ¹³C NMR spectra to confirm the integrity of the methoxy group (singlet near 3.8 ppm) and the two distinct methine protons (CH-Br). The coupling constant (J-value) between these methine protons will confirm the anti-addition stereochemistry.

AnalyticalWorkflow Start Analyte: C10H10Br2O3 (MW: 337.99 g/mol) Prep Sample Prep (1 mg/mL in MeOH) Start->Prep LCMS LC-ESI-MS (Negative Mode) Prep->LCMS NMR 1H & 13C NMR (DMSO-d6) Prep->NMR MassResult [M-H]- Isotopic Signature 1:2:1 Ratio (m/z 335, 337, 339) LCMS->MassResult FormulaResult Validated Identity Formula & MW Confirmed NMR->FormulaResult MassResult->FormulaResult

Figure 2: Orthogonal analytical workflow validating molecular weight and structure.

Applications in Drug Development

In medicinal chemistry, 2,3-dibromo-3-(3-methoxyphenyl)propanoic acid is rarely the final Active Pharmaceutical Ingredient (API). Instead, its value lies in its reactivity. Under strongly basic conditions (e.g., potassium hydroxide in refluxing ethanol), the compound undergoes a double dehydrohalogenation (an E2 elimination reaction).

Because the initial bromination was stereospecifically anti, the subsequent elimination efficiently yields 3-(3-methoxyphenyl)propiolic acid. This resulting alkyne is a highly sought-after intermediate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," enabling the rapid synthesis of vast libraries of triazole-based drug candidates.

References

  • 2,3-Dibromo-3-(3-methoxyphenyl)
  • 2,3-dibromo-3-(p-methoxyl)
  • A Comparative Guide: Elemental Bromine vs.
  • Source: chemconnections.

Sources

Solubility Profile and Solvation Dynamics of 2,3-Dibromo-3-(3-methoxyphenyl)propanoic Acid in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid (Empirical Formula: C10H10Br2O3, MW: 337.99 g/mol ) is a highly functionalized halogenated building block frequently utilized in advanced organic synthesis. As a derivative of 3-methoxycinnamic acid, its vicinal dibromide motif serves as a critical precursor for the synthesis of terminal alkynes, enynes via microwave-assisted dehydrobromination, and complex heterocyclic scaffolds[1]. Understanding its solubility profile is paramount for optimizing reaction conditions, maximizing yield during extraction, and preventing unwanted spontaneous degradation (such as premature loss of HBr) during purification.

Physicochemical Profiling & Structural Causality

The solubility profile of a molecule is dictated by the thermodynamic interplay between its solid-state lattice energy and solvent-solute interactions. For 2,3-dibromo-3-(3-methoxyphenyl)propanoic acid, solubility is governed by four distinct structural features:

  • Carboxylic Acid (-COOH): Acts as a strong hydrogen bond donor and acceptor. This moiety drives solubility in polar protic and aprotic solvents but is prone to forming stable, insoluble hydrogen-bonded dimers in non-polar media[2].

  • Vicinal Dibromide (-CHBr-CHBr-): The heavy, polarizable bromine atoms significantly increase the molecule's lipophilicity and steric bulk, rendering it highly soluble in halogenated solvents while drastically reducing aqueous solubility[3].

  • Methoxy Group (-OCH3): Introduces a weak hydrogen bond acceptor site and a slight dipole moment, marginally increasing solubility in polar media compared to its unsubstituted analog, 2,3-dibromo-3-phenylpropanoic acid.

  • Aromatic Ring: The phenyl core promotes π-π stacking and hydrophobic interactions, further cementing its affinity for organic phases over aqueous systems[2].

Comprehensive Solubility Matrix

The following table summarizes the solubility behavior of 2,3-dibromo-3-(3-methoxyphenyl)propanoic acid across various solvent classes, grounded in the structural causality outlined above.

Solvent ClassRepresentative SolventsSolubility ProfileMechanistic Rationale
Polar Protic Methanol, EthanolSoluble Strong hydrogen bonding networks are formed between the solvent's hydroxyl groups and the solute's carboxylic acid and methoxy oxygen[1].
Polar Aprotic THF, Acetone, DMSOHighly Soluble The solvent's dipole effectively solvates the polarizable bromine atoms while acting as a hydrogen bond acceptor for the acidic proton.
Halogenated Dichloromethane (DCM), ChloroformSoluble (Temperature Dependent) "Like dissolves like." The lipophilic brominated backbone exhibits high affinity for these solvents at room temperature, though solubility drops sharply at 0 °C[3].
Non-Polar Hexanes, HeptaneInsoluble to Slightly Soluble Non-polar solvents lack the dielectric constant required to disrupt the strong intermolecular hydrogen-bonded dimers formed by the carboxylic acid groups.
Aqueous WaterInsoluble The hydrophobic bulk of the brominated aromatic framework overwhelms the hydration capacity of the single -COOH group[2].

Thermodynamic and Kinetic Factors in Solvation

The dissolution of 2,3-dibromo-3-(3-methoxyphenyl)propanoic acid is highly temperature-dependent. During its synthesis via the bromination of 3-methoxycinnamic acid, solvents like dichloromethane (DCM) or dry ether are often employed[4]. While the starting materials are highly soluble at room temperature, the dibrominated product exhibits a sharp decrease in solubility at lower temperatures, allowing for isolation via cold precipitation[3]. Furthermore, recrystallization is typically achieved using a mixed solvent system (e.g., 1:1 Ethanol/Water), leveraging the compound's high solubility in hot ethanol and insolubility in water to yield high-purity monoclinic or orthorhombic crystals[3].

Experimental Methodology: High-Throughput Solubility Screening

Expertise Note: Gravimetric analysis alone is insufficient for this compound, as vicinal dibromides are susceptible to dehydrobromination (loss of HBr) in basic or highly nucleophilic solvents. The following protocol utilizes a self-validating HPLC-UV system to ensure chemical integrity during dissolution.

Step 1: Solvent Equilibration

  • Dispense 5.0 mL of the target organic solvent into a temperature-controlled, sealed borosilicate glass vial at 25.0 ± 0.1 °C.

  • Add 2,3-dibromo-3-(3-methoxyphenyl)propanoic acid in 50 mg increments until a visible solid suspension persists, indicating thermodynamic saturation.

Step 2: Kinetic Agitation and Phase Separation

  • Agitate the suspension via magnetic stirring at 400 RPM for 24 hours to ensure equilibrium is reached.

  • Transfer a 2.0 mL aliquot of the heterogeneous mixture to a microcentrifuge tube.

  • Centrifuge at 10,000 x g for 15 minutes to pellet the undissolved solid, ensuring the supernatant is optically clear.

Step 3: Quantitative HPLC-UV Analysis (Self-Validation)

  • Carefully decant 100 µL of the saturated supernatant and dilute it 1:100 in the HPLC mobile phase (e.g., 60:40 Acetonitrile:Water with 0.1% Formic Acid) to prevent column overloading.

  • Inject 10 µL into a C18 Reverse-Phase HPLC column.

  • Monitor absorbance at 254 nm.

  • Validation Check: Compare the chromatogram against a freshly prepared standard. The presence of a secondary peak at a lower retention time indicates solvent-induced dehydrobromination, invalidating the solubility data for that specific solvent and warning against its use in non-eliminative downstream reactions.

Application Workflow: Solvent Selection

The choice of solvent directly dictates the success of downstream applications. The diagram below illustrates the logical workflow for selecting a solvent system based on the desired chemical transformation.

SolventSelection Start 2,3-Dibromo-3-(3-methoxyphenyl) propanoic acid Decision1 Desired Reaction Pathway? Start->Decision1 Path1 Dehydrobromination (Alkyne/Enyne Synthesis) Decision1->Path1 Elimination Path2 Recrystallization (Purification) Decision1->Path2 Purification Path3 Esterification / Amidation Decision1->Path3 Substitution Solvent1 Polar Aprotic / Basic (e.g., THF, Liquid NH3, Microwave conditions) Path1->Solvent1 Solvent2 Mixed Solvent System (e.g., Ethanol/Water 1:1) Path2->Solvent2 Solvent3 Halogenated / Aprotic (e.g., DCM, Chloroform) Path3->Solvent3 Outcome1 High Yield Elimination Solvent1->Outcome1 Outcome2 High Purity Crystals Solvent2->Outcome2 Outcome3 Coupled Product Solvent3->Outcome3

Fig 1. Decision matrix for solvent selection based on downstream applications.

References

  • PrepChem. "Preparation of 2,3-dibromo-3-phenylpropanoic acid". Available at: [Link]

  • IUCr Journals. "2,3-Dibromo-3-phenylpropanoic acid: a monoclinic polymorph". Available at: [Link]

Sources

Thermodynamic Stability and Degradation Kinetics of 2,3-Dibromo-3-(3-methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid (C₁₀H₁₀Br₂O₃) is a highly functionalized vicinal dibromide utilized as a critical intermediate in the synthesis of complex enynes, bromostyrene derivatives, and targeted pharmacophores [5]. Understanding the thermodynamic stability of this molecule is paramount for drug development professionals, as its structural integrity dictates its utility in downstream cross-coupling and elimination reactions. This whitepaper provides an in-depth analysis of the molecule's stereochemical thermodynamics, the unique electronic effects of the meta-methoxy substituent, and the self-validating protocols required to isolate and analyze its stable forms.

Molecular Architecture & Stereochemical Thermodynamics

The thermodynamic stability of 2,3-dibromo-3-(3-methoxyphenyl)propanoic acid is fundamentally rooted in its stereochemistry. The molecule is synthesized via the electrophilic bromination of (E)-3-methoxycinnamic acid.

The Causality of Stereospecificity

When bromine (Br₂) is introduced to the (E)-alkene, it forms a cyclic bromonium ion intermediate. The subsequent nucleophilic attack by the bromide anion (Br⁻) occurs strictly from the opposite face (anti-addition) due to the severe steric hindrance and electrostatic repulsion that would accompany a syn-addition[3].

This stereospecific anti-addition exclusively yields the erythro diastereomer (a racemic mixture of (2R,3S) and (2S,3R) enantiomers). The erythro configuration is thermodynamically favored because, in its lowest-energy staggered conformation, the bulky phenyl ring and the carboxylate group are situated anti to one another, minimizing steric strain.

Stereochem A (E)-3-Methoxycinnamic Acid B Bromonium Ion Intermediate A->B Electrophilic Br2 Addition C Erythro Diastereomer (Thermodynamically Stable) B->C Anti-Attack (Favored) D Threo Diastereomer (Kinetically Disfavored) B->D Syn-Attack (Steric Clash)

Stereospecific anti-addition pathway yielding the stable erythro diastereomer.

The "Meta-Methoxy" Effect on Thermal Stability

To understand the specific stability profile of this derivative compared to the parent 2,3-dibromo-3-phenylpropanoic acid, one must analyze the electronic contribution of the 3-methoxy (-OCH₃) group.

While the methoxy group is typically a strong electron-donating group via resonance (+R), its placement at the meta position (C3) prevents it from delocalizing electron density directly into the benzylic carbon (C3 of the propanoic acid chain)[4]. Consequently, the resonance effect is neutralized, and the inductive electron-withdrawing effect (-I) of the oxygen atom dominates.

Thermodynamic Consequence: The -I effect slightly withdraws electron density from the benzylic C-Br bond. This makes the spontaneous heterolytic cleavage of the C-Br bond (the rate-limiting step in E1 degradation) energetically more demanding. Therefore, 2,3-dibromo-3-(3-methoxyphenyl)propanoic acid exhibits slightly higher thermal stability in polar media compared to its para-methoxy counterpart, which readily forms a highly stabilized benzylic carbocation.

Degradation Kinetics: Decarboxylative Dehydrobromination

Vicinal dibromocarboxylic acids are thermodynamically unstable at elevated temperatures, typically degrading around 200 °C via decarboxylative dehydrobromination [1]. The degradation pathway is highly solvent-dependent:

  • Protic Solvents (E1 Pathway): Solvents like methanol stabilize the transition state, promoting the loss of the benzylic bromide to form a carbocation. The molecule then rotates to achieve the lowest energy conformation before eliminating CO₂ to yield a trans-bromostyrene derivative [2].

  • Aprotic Solvents (E2 Pathway): In solvents like acetone, carbocation formation is suppressed. The addition of a weak base (e.g., potassium carbonate) forces a concerted anti-periplanar E2 elimination [2].

Degradation Start Erythro-2,3-Dibromo-3- (3-methoxyphenyl)propanoic acid E1 Benzylic Carbocation (Protic Solvents) Start->E1 Ionization (-Br⁻) E2 Concerted Transition State (Aprotic Solvents) Start->E2 Base Promoted Prod (Z)-Bromostyrene Derivative + CO2 + HBr E1->Prod Decarboxylation E2->Prod Anti-Periplanar Elimination

Solvent-dependent decarboxylative dehydrobromination pathways.

Quantitative Data Summary

The following table summarizes the key thermodynamic and physicochemical properties of the target molecule, synthesizing data from established chemical repositories [1, 5].

PropertyValue / CharacteristicAnalytical Significance
Molecular Weight 337.99 g/mol Mass spectrometry verification.
Stereochemical Form Erythro (Racemic)Confirms anti-addition mechanism.
Melting Point (Decomp.) ~200 °CIndicator of thermal decarboxylation onset.
Solubility Soluble in Methanol/CH₂Cl₂Dictates solvent choice for E1 vs E2 studies.
Primary Degradants Bromostyrene, CO₂, HBrMonitored via TGA off-gas analysis.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. The synthesis protocol uses melting point depression to validate diastereomeric purity, while the thermal analysis protocol directly measures the degradation kinetics discussed in Section 4.

Protocol A: Stereoselective Synthesis and Isolation

Objective: Synthesize the thermodynamically stable erythro diastereomer.

  • Preparation: Dissolve 10.0 mmol of (E)-3-methoxycinnamic acid in 25 mL of anhydrous dichloromethane (CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer.

  • Reagent Addition: Slowly add a solution of 10.5 mmol of elemental bromine (Br₂) in 10 mL of CH₂Cl₂ dropwise via an addition funnel at 0 °C. Causality: Low temperature prevents radical side-reactions and ensures strict electrophilic addition.

  • Reaction Monitoring: Stir the mixture for 30 minutes. The reaction is complete when the distinct red color of Br₂ dissipates, indicating full consumption by the alkene [3].

  • Quenching: Add 0.5 mL of cyclohexene to quench any unreacted Br₂.

  • Isolation: Evaporate the solvent under reduced pressure. Wash the resulting crude solid with cold hexanes to remove the highly soluble 1,2-dibromocyclohexane byproduct.

  • Validation: Determine the melting point of the dried white powder. A sharp melting point near 200 °C (with concurrent gas evolution/decomposition) confirms the isolation of the erythro diastereomer. The threo diastereomer would melt at a significantly lower, distinct temperature [3].

Protocol B: Thermal Stability Profiling (TGA/DSC)

Objective: Quantify the decarboxylative degradation threshold.

  • Sample Preparation: Load 5.0 mg of the synthesized erythro-2,3-dibromo-3-(3-methoxyphenyl)propanoic acid into an alumina crucible.

  • Atmosphere Control: Purge the Thermogravimetric Analyzer (TGA) with dry nitrogen gas at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Heating Ramp: Apply a linear heating rate of 10 °C/min from 25 °C to 300 °C.

  • Data Acquisition: Monitor the Differential Scanning Calorimetry (DSC) heat flow curve for an endothermic melting peak, immediately followed by a sharp mass loss event on the TGA curve.

  • Validation: The mass loss should theoretically correspond to the combined molar mass of CO₂ (44 g/mol ) and HBr (81 g/mol ), validating the E1/E2 elimination pathways discussed in Section 4.

References

  • Source: lookchem.
  • Source: stackexchange.
  • Title: (PDF) 4.1.1.1.
  • Title: LXXX.-The Bromination of m-Methoxycinnamic Acid.
  • Title: 2,3-Dibromo-3-(3-methoxyphenyl)

Stereochemical configuration of 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid isomers

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Stereochemical Configuration & Synthesis of 2,3-Dibromo-3-(3-methoxyphenyl)propanoic Acid Isomers Type: Technical Whitepaper Audience: Chemical Researchers & Drug Development Scientists

Executive Summary

The stereoselective synthesis of 2,3-dibromo-3-(3-methoxyphenyl)propanoic acid is a critical transformation in the development of


-adrenergic blockers and functionalized phenylpropanoids. This guide delineates the mechanistic principles governing the formation of erythro and threo diastereomers, providing a validated protocol for the exclusive formation of the erythro-isomer via electrophilic anti-addition. We present definitive NMR criteria for configurational assignment, addressing the specific electronic influence of the meta-methoxy substituent on the bromonium ion intermediate.

Theoretical Framework: Stereochemical Causality

The Substrate-Product Paradigm

The stereochemical outcome of the bromination of 3-methoxycinnamic acid is dictated by the geometry of the starting alkene and the lifetime of the reaction intermediate.

  • Substrate: trans-3-Methoxycinnamic acid (E-isomer).

  • Reaction Mechanism: Electrophilic addition of molecular bromine (

    
    ).[1]
    
  • Stereochemical Outcome:

    • Path A (Dominant): Formation of a cyclic bromonium ion followed by backside nucleophilic attack (

      
      -like) by bromide (
      
      
      
      ). This constitutes rigorous anti-addition .
    • Path B (Minor/Trace): Formation of an open carbocation intermediate, allowing bond rotation before nucleophilic capture. This leads to a mixture of syn and anti products.[2][3][4]

For the 3-methoxyphenyl derivative, the electron-donating methoxy group is in the meta position. Unlike para-methoxy substituents, which can strongly stabilize a benzylic carbocation (promoting Path B), the meta-methoxy group exerts a weaker electronic influence. Consequently, the reaction proceeds almost exclusively via Path A , preserving stereospecificity.

Isomer Definitions
Starting AlkeneMode of AdditionProduct ConfigurationStereochemical Designation
(E)-Trans Anti(

) + (

)
Erythro (Racemic)
(E)-Trans Syn(

) + (

)
Threo (Racemic)
(Z)-Cis Anti(

) + (

)
Threo (Racemic)

Note: In the erythro isomer, the phenyl and carboxylic acid groups can adopt an anti-periplanar conformation, which is energetically favorable.

Mechanistic Visualization

The following diagram illustrates the stereospecific pathway for the trans-isomer converting to the erythro-dibromide.

ReactionMechanism Start trans-3-Methoxycinnamic Acid (E-Isomer) Intermediate Cyclic Bromonium Ion (Bridged Intermediate) Start->Intermediate Electrophilic Attack Br2 Br2 (Electrophile) Br2->Intermediate Transition Backside Attack (Br-) Anti-Addition Intermediate->Transition SN2-like Opening Product erythro-2,3-Dibromo- 3-(3-methoxyphenyl)propanoic acid (Racemic Mixture) Transition->Product Inversion at C3

Figure 1: Stereospecific anti-addition mechanism via the bromonium ion intermediate.

Experimental Protocol

This protocol is optimized for the synthesis of the erythro isomer from trans-3-methoxycinnamic acid.

Materials
  • Precursor: trans-3-Methoxycinnamic acid (10.0 mmol).

  • Reagent: Bromine (

    
    ), 1.0 M solution in Dichloromethane (DCM) or Glacial Acetic Acid.
    
  • Solvent: Dichloromethane (DCM) (Preferred for solubility) or Glacial Acetic Acid.

  • Quench: Cyclohexene.[2][3][4][5]

Methodology
  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.78 g (10 mmol) of trans-3-methoxycinnamic acid in 15 mL of DCM.

  • Bromination: Cool the solution to 0°C in an ice bath. Add 10 mL of 1.0 M

    
    /DCM solution dropwise over 20 minutes.
    
    • Observation: The deep red color of bromine should dissipate as it reacts.[4]

  • Reflux (Optional): If the reaction is sluggish (color persists), warm to room temperature and stir for 30 minutes. Gentle reflux (40°C) is rarely needed for this substrate but ensures completion.

  • Quenching: If the solution remains orange/red after 1 hour, add cyclohexene dropwise until the solution turns pale yellow/colorless (scavenges excess

    
    ).
    
  • Isolation:

    • Evaporate the DCM under reduced pressure (Rotavap).

    • The residue is usually a solid.

  • Purification: Recrystallize from Ethanol/Water (1:1).

    • Dissolve crude solid in hot ethanol.

    • Add water until slightly turbid.

    • Cool slowly to 4°C.

    • Filter crystals and dry in vacuo.[1][3]

Workflow Visualization

Workflow Step1 Dissolution (Substrate in DCM/AcOH) Step2 Bromination (Dropwise Br2 at 0°C) Step1->Step2 Step3 Monitoring (TLC / Color Dissipation) Step2->Step3 Step3->Step2 Color Persists Step4 Quenching (Cyclohexene addition) Step3->Step4 Reaction Complete Step5 Isolation (Rotary Evaporation) Step4->Step5 Step6 Purification (Recrystallization EtOH/H2O) Step5->Step6

Figure 2: Step-by-step synthetic workflow for the bromination process.

Analytical Characterization & Stereochemical Assignment

The distinction between erythro and threo isomers is definitively achieved using


 NMR spectroscopy, relying on the Karplus relationship applied to the vicinal protons 

and

.
NMR Data Interpretation
FeatureErythro Isomer (Target)Threo Isomer (Impurity)Mechanistic Basis
Origin Anti-addition to trans-alkeneSyn-addition to trans-alkene OR Anti-addition to cis-alkeneStereospecificity
Conformation Anti-periplanar (

vs

)
Gauche (

vs

)
Steric minimization (Ph vs COOH)
Coupling (

)
10.5 – 12.0 Hz 4.0 – 6.0 Hz Karplus Equation
Chemical Shift Typically upfield relative to threoTypically downfield relative to erythroAnisotropic shielding
Causality of Coupling Constants

In the erythro isomer, the most stable rotamer places the bulky 3-methoxyphenyl group and the carboxylic acid group anti to each other to minimize steric repulsion. In this specific conformation, the vicinal protons (


 and 

) are anti-periplanar (dihedral angle

). According to the Karplus equation,

results in a large coupling constant (

Hz).

In the threo isomer, placing the bulky groups anti to each other forces the protons into a gauche relationship (dihedral angle


), resulting in a significantly smaller coupling constant (

Hz).
Troubleshooting
  • Low Yield: Ensure the starting material is pure trans-isomer. Cis-contamination leads to threo-product which is more soluble and may be lost during recrystallization.

  • Oiling Out: If the product oils out during recrystallization, scratch the glass to induce nucleation or seed with a pure crystal.

  • Mixed Melting Point: Pure erythro-2,3-dibromo-3-phenylpropanoic acid derivatives typically melt between 190–205°C (decomposition). A broad range (<150°C) indicates a mixture of diastereomers.

References

  • Sudlow, G. (2013).[3] Stereochemistry of Bromine Addition to trans-Cinnamic Acid. Studylib. [Link]

  • PubChem. (2025).[6] 2,3-Dibromo-3-phenylpropanoic acid (Compound Summary). National Library of Medicine. [Link]

  • Howard, T. R., et al. (2016).[7] 2,3-Dibromo-3-phenylpropanoic acid: a monoclinic polymorph. IUCrData. [Link]

  • Royal Society of Chemistry. (2008). Bromination of Cinnamic acid: Experimental Notes. RSC.[3] [Link]

Sources

Biological Activity Potential of 3-Methoxyphenyl Propanoic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 3-methoxyphenyl propanoic acid (3-MPPA) scaffold represents a "privileged structure" in medicinal chemistry, serving as a critical pharmacophore in metabolic regulation, anti-inflammatory signaling, and neuroprotection. Often originating as a bioactive metabolite of dietary polyphenols (e.g., ferulic acid, curcumin), this scaffold—specifically its dihydroferulic acid (DHFA) derivative—has emerged as a potent agonist for the orphan receptor GPR41 (FFAR3) and a modulator of PPAR nuclear receptors.

This technical guide dissects the structure-activity relationships (SAR), mechanistic pathways, and experimental validation protocols for 3-MPPA derivatives, providing a roadmap for their development as therapeutic agents for metabolic syndrome, oxidative stress, and cancer.

Structural Basis & Chemical Space

The 3-MPPA scaffold consists of a phenyl ring substituted with a methoxy group at the meta position and a propanoic acid tail. Its biological versatility stems from its ability to mimic endogenous fatty acids and interact with lipid-sensing receptors.

Structure-Activity Relationship (SAR) Logic

The biological activity is strictly governed by substituents on the phenyl ring and the flexibility of the propanoic acid linker.

  • The Carboxylic Acid Head: Essential for ionic interactions (salt bridges) with arginine/histidine residues in receptor binding pockets (e.g., PPAR

    
    , COX-2).
    
  • The Propanoic Linker: Provides the necessary rotational freedom (flexible distance ~3-4 Å) to align the aromatic ring with hydrophobic pockets while keeping the acid head anchored.

  • The 3-Methoxy Group: Increases lipophilicity compared to hydroxyl equivalents, enhancing membrane permeability and providing steric bulk that fits into specific sub-pockets (e.g., Arm II of PPAR

    
    ).
    
Key Derivatives
Derivative ClassKey SubstituentsPrimary TargetTherapeutic Potential
Dihydroferulic Acid (DHFA) 4-OH, 3-OMeGPR41 (Agonist) , Nrf2Anti-obesity, Neuroprotection
3-MPCA (Unsaturated) 3-OMe, Double bondCOX-2 (Inhibitor) Anti-inflammatory, Anti-angiogenic
PPAR Agonists (Synthetic) Bulky lipophilic tailsPPAR

/

/

Dyslipidemia, Diabetes
Hydrazide/Triazole Hybrids Amide/Hydrazone linkerKinases (c-MET) Glioblastoma, Breast Cancer

Mechanistic Pathways & Therapeutic Targets[5]

Metabolic Regulation: The GPR41 Axis

Recent studies (2023) have identified DHFA as a selective agonist for GPR41 (Free Fatty Acid Receptor 3) . Unlike short-chain fatty acids (SCFAs) which have low potency, the 3-MPPA scaffold binds GPR41 with higher affinity, triggering a cascade that enhances mitochondrial function and lipid catabolism.

Anti-Inflammatory & Antioxidant Signaling

The scaffold exerts dual protection:[1]

  • Direct ROS Scavenging: The phenolic structure donates hydrogen atoms to neutralize free radicals (DPPH IC50 ~19.5 µM).

  • Genomic Regulation: It activates the Nrf2 pathway, upregulating antioxidant enzymes (HO-1, NQO1) while simultaneously inhibiting NF-

    
    B  nuclear translocation, thereby reducing cytokine release (TNF-
    
    
    
    , IL-6).
Visualization of Signaling Pathways

The following diagram illustrates the dual mechanism of action for 3-MPPA derivatives in metabolic and inflammatory regulation.

G Compound 3-MPPA Derivative (e.g., DHFA) GPR41 GPR41 (FFAR3) Receptor Compound->GPR41 Agonism PPAR PPAR Nuclear Receptor Compound->PPAR Ligand Binding Nrf2_Keep Nrf2/Keap1 Complex Compound->Nrf2_Keep Dissociation NFkB NF-kB Pathway Compound->NFkB Inhibition cAMP cAMP Levels GPR41->cAMP Modulation Lipolysis Lipid Catabolism (Beta-oxidation) PPAR->Lipolysis Transcription ARE Antioxidant Response Element (ARE) Nrf2_Keep->ARE Translocation cAMP->Lipolysis Outcome1 Reduced Hepatic Steatosis Lipolysis->Outcome1 Outcome2 Decreased Oxidative Stress (HO-1, SOD) ARE->Outcome2 Outcome3 Anti-inflammatory (Reduced TNF-alpha) NFkB->Outcome3

Figure 1: Dual mechanistic pathway of 3-MPPA derivatives activating GPR41/PPAR axes for metabolic regulation and Nrf2 for antioxidant defense.

Experimental Protocols for Validation

To ensure scientific integrity, the following protocols are designed to be self-validating. Positive controls (e.g., Rosiglitazone for PPAR, Ascorbic acid for antioxidant) must be included.

Protocol A: GPR41 Activation Assay (cAMP/Ca2+ Flux)

Objective: Quantify the agonist potency of a derivative against GPR41. System: HEK293 cells stably expressing human GPR41.

  • Cell Seeding: Plate HEK293-GPR41 cells in 96-well black-wall plates (20,000 cells/well). Incubate for 24h.

  • Dye Loading: Wash cells with HBSS. Load with Fluo-4 AM (calcium indicator) for 45 min at 37°C.

  • Compound Preparation: Dissolve 3-MPPA derivative in DMSO. Prepare serial dilutions (1 nM to 100 µM) in assay buffer. Control: Use Acetate or Propionate (endogenous ligands) as positive controls.

  • Measurement: Inject compound into wells using a flexstation microplate reader.

  • Data Analysis: Record fluorescence (Ex 494nm / Em 516nm). Plot dose-response curve to determine EC50.

    • Validation Check: If the vehicle control (DMSO) shows >5% fluorescence change, the assay is invalid due to artifacts.

Protocol B: PPAR- Transactivation Assay

Objective: Determine if the derivative acts as a PPAR nuclear receptor agonist. System: Luciferase reporter system in CV-1 or CHO cells.

  • Transfection: Co-transfect cells with:

    • Plasmid expressing human PPAR-

      
       Ligand Binding Domain (LBD) fused to GAL4 DNA-binding domain.
      
    • Luciferase reporter plasmid containing GAL4 binding sites (UAS-Luc).

  • Treatment: 24h post-transfection, treat cells with derivative (10-50 µM).

    • Positive Control: Rosiglitazone (1 µM).

  • Lysis & Detection: After 24h treatment, lyse cells and add luciferin substrate.

  • Quantification: Measure luminescence. Normalize to total protein or Renilla luciferase (internal control).

    • Validation Check: Rosiglitazone must induce >5-fold increase in luminescence over vehicle.

Protocol C: Synthesis Workflow (Microwave-Assisted Knoevenagel)

Objective: Efficient synthesis of the unsaturated precursor (3-MPCA) followed by hydrogenation.

Synthesis Start 3-Methoxybenzaldehyde + Malonic Acid Step1 Knoevenagel Condensation (Microwave, 400W, 5 min) Start->Step1 Pyridine/Piperidine Inter Intermediate: (E)-3-(3-methoxyphenyl) propenoic acid Step1->Inter Yield >85% Step2 Hydrogenation (H2, Pd/C, MeOH) Inter->Step2 Final Product: 3-(3-methoxyphenyl) propanoic acid Step2->Final Reduction

Figure 2: Synthetic route for generating the core 3-MPPA scaffold.

Quantitative Data Summary

The following table consolidates biological activity data from key reference studies.

Target / AssayCompound VariantActivity MetricReference
GPR41 (FFAR3) Dihydroferulic Acid (DHFA)Agonist (High Affinity)[1, 2]
Antioxidant (DPPH) DHFAIC50: 19.5 µM[3]
COX-2 Inhibition (E)-3-(3-methoxyphenyl)propenoic acid> Aspirin (Qualitative)[4]
Anticancer (Glioblastoma) Hydrazide Derivative (Cmpd 21)Cell Viability: ~19.6% (at 100µM)[5]
Muscle Fiber Hypertrophy DHFA (High Dose)Increased MYH4 expression[6]

Future Perspectives & Development

The 3-MPPA scaffold is currently underutilized in clinical settings despite its potent metabolic effects. Future development should focus on:

  • Prodrug Strategies: Esterification of the carboxylic tail to improve oral bioavailability and blood-brain barrier (BBB) penetration for neuroprotective applications.

  • Dual Agonists: Designing molecules that simultaneously activate PPAR

    
     (lipid lowering) and GPR41 (energy expenditure) for a synergistic anti-obesity drug.
    
  • Hybridization: Combining the 3-MPPA scaffold with NO-donating moieties (e.g., furoxans) to enhance cardiovascular benefits.

References

  • 3-(4-Hydroxy-3-methoxyphenyl) propionic acid contributes to improved hepatic lipid metabolism via GPR41. Scientific Reports, 2023.[2]

  • Sulfated and Glucuronidated Conjugates of 3-(4-Hydroxy-3-methoxyphenyl) Propionic Acid Can Promote NO Production. ACS Omega, 2025.

  • Dihydroferulic acid (Hydroferulic acid) Biological Activity. AbMole BioScience.

  • Synthesis, anti-angiogenic activity and prediction toxicity of (E)-3-(3-methoxyphenyl) propenoic acid. Journal of Applied Pharmaceutical Science, 2021.[3]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 2020.[4]

  • Effects of 3-(4-Hydroxy-3-methoxyphenyl)propionic Acid on Enhancing Grip Strength and Inhibiting Protein Catabolism. Nutrients, 2024.[5] [5]

  • Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human PPAR activators. Journal of Medicinal Chemistry, 2003.[6]

Sources

Mastering the Handling and Safety of Brominated Organic Acids: A Technical Guide for Chemical Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Brominated organic acids, such as bromoacetic acid and 2-bromopropionic acid, are indispensable electrophilic building blocks in organic synthesis, pharmaceutical development, and materials science[1]. Their utility stems from the highly polarized carbon-bromine bond adjacent to an electron-withdrawing carboxylic acid, making the alpha-carbon exceptionally susceptible to nucleophilic attack. However, this exact chemical reactivity renders them highly hazardous. As a Senior Application Scientist, it is crucial to understand that the safe handling of these compounds is not merely about compliance—it is about understanding the mechanistic causality of their toxicity and reactivity.

Deconstructing the Safety Data Sheet (SDS): A Mechanistic Perspective

When reviewing the Safety Data Sheet (SDS) for brominated organic acids, one must translate hazard statements into chemical realities. The severe skin burns (H314) and acute toxicity (H300/H302) associated with these compounds are driven by their dual nature: they are both strong acids and potent alkylating agents[2].

Causality of Toxicity : Upon contact with biological tissues, the acidic proton rapidly denatures structural proteins, causing immediate corrosive damage. Simultaneously, the electrophilic alpha-carbon undergoes irreversible


 alkylation with biological nucleophiles (e.g., sulfhydryl groups in cysteine, amino groups in lysine and nucleic acids). This dual-action mechanism leads to rapid cellular necrosis and potential mutagenesis[3].
Quantitative SDS Data Comparison
Property / HazardBromoacetic Acid (CAS 79-08-3)2-Bromopropionic Acid (CAS 598-72-1)
Physical State Colorless to yellow crystalsClear to yellow liquid
Melting Point 50 °C25.7 °C
Boiling Point 208 °C203 °C
Acute Toxicity (Oral) Fatal if swallowed (H300)Harmful if swallowed (H302)
Skin/Eye Hazard Severe skin burns / eye damage (H314)Severe skin burns / eye damage (H314)
Aquatic Toxicity Very toxic to aquatic life (H400)Harmful to aquatic life
Vapor Pressure 0.1 hPa at 20 °C0.4 hPa at 20 °C

(Data synthesized from authoritative chemical safety databases[2][3])

ToxicityPathway Exposure Brominated Acid Exposure (Dermal, Inhalation, Ingestion) Acidic Protonation (Low pH) Rapid Tissue Corrosion Exposure->Acidic Alkyl Electrophilic Attack (SN2) Biological Nucleophiles Exposure->Alkyl Protein Protein Denaturation & Enzyme Inhibition Acidic->Protein Alkyl->Protein DNA DNA Alkylation & Mutagenesis Alkyl->DNA Necrosis Cellular Necrosis & Apoptosis Protein->Necrosis DNA->Necrosis

Biochemical toxicity pathway of brominated organic acids via alkylation and corrosion.

Principles of Safe Handling and Storage

The storage and handling of brominated organic acids require a self-validating system where every safety measure has a verifiable endpoint.

  • Ventilation and Fume Hoods : Because compounds like bromoacetic acid can sublimate or emit highly toxic vapors, all manipulation must occur in a properly certified fume hood with the sash positioned as low as possible[1][4]. This creates a physical barrier and ensures vapor capture.

  • Personal Protective Equipment (PPE) : Standard latex gloves offer insufficient protection against halogenated organics. Neoprene or heavy-duty nitrile gloves (double-gloved) are mandatory[4][5]. Causality : Halogenated compounds rapidly permeate thin latex, trapping the corrosive agent against the skin. Double-gloving allows the immediate removal of the outer layer upon suspected contamination without exposing the skin.

  • Storage Incompatibilities : Store away from strong bases, oxidizing agents, and reducing agents[1][6]. Brominated acids can react violently with bases in an exothermic neutralization, potentially aerosolizing the toxic compound.

HandlingWorkflow Start Initiate Handling Procedure PPE Don PPE: Double Nitrile/Neoprene, Goggles, Lab Coat Start->PPE Hood Transfer to Fume Hood (Verify Airflow) PPE->Hood Spill Spill Detected? Hood->Spill Evac Evacuate & Call EHS (Large Spill / High Vapor) Spill->Evac Yes, >100mL or outside hood Clean Quench with 10% Sodium Thiosulfate & Absorb Spill->Clean Yes, <100mL inside hood Proceed Execute Reaction Protocol Spill->Proceed No Clean->Proceed pH Neutralized & Area Secured

Self-validating workflow for handling and spill response of brominated organic acids.

Experimental Protocol: Safe Alkylation of an Amine using Bromoacetic Acid

This protocol outlines the synthesis of an N-alkylated amino acid derivative. It is designed as a self-validating system, meaning the success and safety of each step are verified before proceeding to the next.

Objective : Safely couple bromoacetic acid with a primary amine via an


 substitution.

Reagents :

  • Bromoacetic acid (1.0 equiv)

  • Primary amine (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)

  • Dichloromethane (DCM) (Anhydrous)

  • 10% Aqueous Sodium Thiosulfate (

    
    ) (for quenching)
    

Step-by-Step Methodology :

  • System Preparation & Purging :

    • Action: Flush a clean, dry round-bottom flask with Argon for 5 minutes.

    • Validation: A positive pressure bubbler confirms an inert atmosphere, preventing unwanted side reactions with atmospheric moisture which can hydrolyze the brominated acid to glycolic acid.

  • Reagent Dissolution (Endothermic Check) :

    • Action: Dissolve the primary amine and DIPEA in DCM. Cool the flask to 0 °C using an ice bath.

    • Causality: DIPEA acts as a non-nucleophilic base to scavenge the HBr byproduct. Cooling prevents exothermic runaway during the addition of the electrophile.

  • Electrophile Addition :

    • Action: Weigh bromoacetic acid in a closed vial. Dissolve it in a minimal amount of DCM inside the fume hood. Add this solution dropwise to the reaction flask over 15 minutes.

    • Validation: Monitor internal temperature. It must not exceed 5 °C during addition. If it does, pause addition. This validates that the exothermic

      
       reaction is controlled.
      
  • Reaction Monitoring :

    • Action: Allow the reaction to warm to room temperature and stir for 4 hours.

    • Validation: Perform TLC (Thin Layer Chromatography). The complete disappearance of the amine spot validates reaction progress.

  • Safe Quenching and Workup :

    • Action: Add 10% aqueous sodium thiosulfate to the reaction mixture and stir vigorously for 15 minutes.

    • Causality: Unreacted bromoacetic acid is highly toxic. Sodium thiosulfate acts as a sulfur nucleophile, rapidly reacting with residual bromoacetic acid to form a benign, water-soluble thiosulfate ester (Bunte salt), effectively detoxifying the organic layer[4].

    • Validation: Check the pH of the aqueous layer (should be ~7-8). Separate the layers, dry the organic layer over

      
      , and concentrate under reduced pressure.
      

Spill Response and Decontamination Causality

In the event of a spill, sweeping up the solid or wiping the liquid with dry paper towels is strictly prohibited. Friction or reaction with incompatible organics can cause localized heating and vaporization[1].

  • Small Spills (< 100 mL/g) : Cover the spill with an inert absorbent material (e.g., sand or vermiculite). Carefully apply a saturated solution of sodium thiosulfate or sodium bicarbonate. Causality : Bicarbonate neutralizes the acidic proton, while thiosulfate displaces the bromide ion, neutralizing the alkylating hazard[4].

  • Large Spills : Evacuate immediately. The permissible exposure limit (PEL) for these vapors is exceptionally low, and standard half-mask respirators may not provide adequate protection against high vapor concentrations[1][4].

Conclusion

The handling of brominated organic acids demands rigorous adherence to chemical principles. By understanding the causality behind their toxicity—specifically their dual role as corrosive acids and potent alkylating agents—researchers can design inherently safer experimental workflows. Implementing self-validating protocols ensures that chemical synthesis can proceed without compromising the safety of laboratory personnel.

References

  • Title: Bromoacetic Acid | C2H3BrO2 | CID 6227 - PubChem Source: National Institutes of Health (NIH) URL: [Link]

  • Title: Bromine Safety & Standard Operating Procedures Source: Kent State University URL: [Link]

  • Title: Organic Acid Standard Operating Procedure Source: University of Washington URL: [Link]

  • Title: Safety Guidelines | Organic Chemistry I Lab Source: University of Richmond URL: [Link]

Sources

Whitepaper: First-Principles Determination of the Melting Point for 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for the Physicochemical Characterization of Novel Compounds

Foundational Principles: Beyond a Single Number

The melting point is the temperature at which a substance transitions from a solid to a liquid state at a given pressure.[1] For a pure, crystalline solid, this transition is sharp and occurs over a narrow temperature range, typically 0.5-1.0°C. However, the presence of impurities introduces disorder into the crystal lattice, disrupting the intermolecular forces that hold the solid together.[2] This disruption leads to two observable phenomena:

  • Melting Point Depression: The temperature at which melting begins is lowered.

  • Melting Range Broadening: The transition from solid to liquid occurs over a wider temperature range.

This phenomenon, known as melting point depression, is a cornerstone of purity assessment.[3][4] Therefore, the objective is not merely to find a single melting temperature but to determine a melting range —the span from the temperature at which the first droplet of liquid appears (onset) to the temperature at which the last solid crystal disappears (clear point).[5] A narrow melting range is a strong indicator of high purity.

The target molecule, 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid, is a halogenated aromatic carboxylic acid. Its structural analog, 2,3-Dibromo-3-phenylpropionic acid, is reported to melt with decomposition around 195-200°C.[6][7][8][9] This high melting point and decomposition behavior are critical preliminary data, informing our choice of instrumentation and the observations to anticipate during analysis.

Strategic Selection of Analytical Methodology

The choice of analytical technique depends on the required level of precision, the amount of sample available, and the type of data needed. The two most appropriate methods for a novel research compound are the visual capillary method and Differential Scanning Calorimetry (DSC).

  • Capillary Melting Point Apparatus: This is the most common and accessible method.[10] It involves heating a small sample in a glass capillary tube and visually observing the melting process.[11] Modern automated systems use optical detection to determine the melting range, reducing operator bias.[10] This method is excellent for routine quality control and purity assessment.

  • Differential Scanning Calorimetry (DSC): DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and an inert reference as a function of temperature.[12][13][14] As the sample melts, it absorbs heat (an endothermic process), which is detected by the instrument. DSC provides not only the melting temperature (typically reported as the extrapolated onset temperature) but also the enthalpy of fusion (ΔHfus)—the energy required to melt the solid. This makes DSC invaluable for characterizing polymorphism, studying thermal stability, and obtaining more comprehensive thermodynamic data.[12][15]

The following decision tree guides the selection process for analyzing 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid.

G Start Goal: Determine Melting Point of 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid Question1 Is this for routine purity check or initial identification? Start->Question1 Question2 Is quantitative thermodynamic data (e.g., enthalpy, polymorphism study) required? Question1->Question2 Yes Capillary Primary Method: Capillary Melting Point Apparatus (Manual or Automated) Question1->Capillary No Question2->Capillary No DSC Advanced Method: Differential Scanning Calorimetry (DSC) Question2->DSC Yes Confirm Optional: Confirm with DSC if anomalies (e.g., decomposition, broad range) are observed. Capillary->Confirm G cluster_prep Preparation Phase cluster_measure Measurement Phase cluster_report Reporting Phase Calibrate 1. Calibrate Instrument with USP Standards Prepare 2. Prepare Sample: - Dry & Pulverize - Pack Capillary (2.5-3.5mm) Calibrate->Prepare FastRamp 3. Fast Ramp (10-20°C/min) to find approximate M.P. Prepare->FastRamp SlowRamp 4. Slow Ramp (1°C/min) starting 10°C below approx. M.P. FastRamp->SlowRamp Record 5. Record Temperatures: - Onset (First Liquid) - Clear Point (All Liquid) SlowRamp->Record Report 6. Report as 'Melting Range' (e.g., 198.5 - 200.0 °C) Record->Report Triplicate 7. Repeat 3x for Reproducibility Report->Triplicate

Caption: Workflow for Capillary Melting Point Determination.

Protocol 2: Differential Scanning Calorimetry (DSC) Analysis

3.2.1 Instrument Calibration

  • Rationale: DSC instruments require calibration for both temperature and enthalpy using high-purity certified reference materials (e.g., Indium, Tin). This ensures the accuracy of the measured thermal events.

  • Procedure:

    • Calibrate the instrument according to the manufacturer's guidelines using a high-purity Indium standard.

    • Perform a verification run with the Indium standard. The onset of melting should be 156.6 ± 0.25 °C and the enthalpy of fusion should be 28.5 ± 0.5 J/g.

3.2.2 Sample Preparation

  • Rationale: Proper sample encapsulation is crucial for good thermal contact and to contain any potential decomposition products.

  • Procedure:

    • Accurately weigh 1-3 mg of the finely powdered 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid into an aluminum DSC pan.

    • Crimp a lid onto the pan to encapsulate the sample. Ensure the lid is pierced to allow any volatiles from decomposition to escape, preventing pan rupture.

    • Prepare an empty, sealed aluminum pan to serve as the reference.

3.2.3 Measurement

  • Rationale: A controlled heating rate and inert atmosphere are necessary for reproducible results and to prevent oxidative degradation of the sample. [16]* Procedure:

    • Place the sample pan and reference pan into the DSC cell.

    • Purge the cell with an inert gas (e.g., Nitrogen) at a flow rate of 50 mL/min.

    • Equilibrate the cell at a starting temperature well below the expected melt (e.g., 30°C).

    • Ramp the temperature at a constant rate, typically 10°C/min, to a temperature well above the melt (e.g., 250°C).

    • Record the heat flow as a function of temperature.

    • Cool the cell back to the starting temperature.

    • A second heating cycle may be performed to investigate the thermal history of the sample (e.g., presence of amorphous content or different polymorphs).

Data Interpretation & Anticipated Results

The data from both methods should be compiled and compared.

4.1 Interpreting the Results

  • Capillary Method: The result is a visually determined range. A sharp range (< 2°C) suggests a pure compound. A broad range (> 5°C) suggests the presence of impurities or decomposition during melting.

  • DSC Thermogram: The output is a graph of heat flow vs. temperature. The melting event appears as an endothermic peak.

    • Onset Temperature: The extrapolated onset of the melting peak is typically reported as the melting point. This corresponds to the start of the melting transition.

    • Peak Temperature: The temperature at the peak's minimum represents the point of maximum heat absorption.

    • Enthalpy of Fusion (ΔHfus): The area under the melting peak is proportional to the enthalpy of fusion. This value can be calculated using the instrument's software.

G cluster_pure Pure Compound cluster_impure Impure Compound Pure_Start Solid (Low Temp) Pure_Melt Solid + Liquid (Sharp Range, T_m) Pure_Start->Pure_Melt Heat Added Pure_End Liquid (High Temp) Pure_Melt->Pure_End Heat Added Impure_Start Solid (Low Temp) Impure_Melt Solid + Liquid (Broad Range, T < T_m) Impure_Start->Impure_Melt Heat Added Impure_End Liquid (High Temp) Impure_Melt->Impure_End Heat Added

Caption: Conceptual diagram of melting point depression due to impurities.

4.2 Hypothetical Data Summary

The following table presents a plausible set of results for a high-purity sample of 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid, assuming its melting point is slightly lower than its non-methoxylated analog.

ParameterCapillary MethodDifferential Scanning Calorimetry (DSC)Commentary
Melting Range 191.5 – 193.0 °CN/AVisual observation. The narrow range suggests high purity.
Onset Temperature 191.5 °C191.8 °C (Extrapolated Onset)Excellent agreement between the visual onset and the DSC onset.
Peak Temperature N/A193.5 °CRepresents the temperature of maximum melting rate.
Enthalpy of Fusion (ΔHfus) N/A35.2 J/gQuantitative data on the energy required for the phase transition.
Observations Slight darkening of the sample noted above 190°C.Endothermic peak shows slight asymmetry at higher temperatures.Both methods suggest potential for slight decomposition near the melting point.

Conclusion

The determination of the melting point of a novel compound like 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid is a foundational step in its characterization. This guide outlines a rigorous, two-pronged approach using both classic capillary techniques and modern thermal analysis. By adhering to pharmacopeial standards for calibration and procedure, such as those in USP <741>, and by carefully controlling experimental variables like heating rate and sample preparation, researchers can generate trustworthy and reproducible data. The excellent agreement between the visual capillary method for melting range and the quantitative data from DSC provides a high degree of confidence in establishing the melting point as a critical quality attribute for this new chemical entity.

References

  • General Chapters: <741> MELTING RANGE OR TEMPERATURE. (n.d.). Pharmacopeia. Retrieved from [Link]

  • Determination of Melting Points According to Pharmacopeia. (n.d.). Stanford Research Systems. Retrieved from [Link]

  • Measuring the Melting Point. (2023, May 8). Westlab. Retrieved from [Link]

  • Melting point determination. (n.d.). University of Calgary. Retrieved from [Link]

  • USP 741 Melting Point or Range. (n.d.). Scribd. Retrieved from [Link]

  • 6.1C: Melting Point Theory. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Giani, S., & Towers, N. M. (2019). Compliance with Amended General Chapter USP<741>Melting Range or Temperature. ChemRxiv. Retrieved from [Link]

  • 〈741〉 Melting Range or Temperature. (n.d.). USP-NF. Retrieved from [Link]

  • Melting point determination. (n.d.). Royal Society of Chemistry. Retrieved from [Link]

  • Melting Point and Thermometer Calibration. (n.d.). University of Toronto. Retrieved from [Link]

  • DSC Differential Scanning Calorimetry - Principles, Applications, and Real-World Use. (2025, April 30). Retrieved from [Link]

  • Differential Scanning Calorimetry DSC Analysis: A Practical Guide to Thermal Insights. (2025, May 19). Retrieved from [Link]

  • Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. (n.d.). IntechOpen. Retrieved from [Link]

  • An overview of Differential Scanning Calorimetry - DSC. (n.d.). Setaram. Retrieved from [Link]

  • Melting point determination. (n.d.). A.KRÜSS Optronic. Retrieved from [Link]

  • 2,3-Dibromo-3-phenylpropionic acid. (n.d.). PubChem. Retrieved from [Link]

  • Grady, A. (2023, December 8). The Synthesis of 2,3-Dibromo-3-(3-chlorophenyl)-1-(4-methoxyphenyl)-1-propanone. Retrieved from [Link]

  • Preparation of 2,3-dibromo-3-phenylpropanoic acid. (n.d.). PrepChem.com. Retrieved from [Link]

  • IUPAC Gold Book - melting temperature. (2025). IUPAC. Retrieved from [Link]

  • Verification Method for Determination of Melting Temperature and Enthalpy Changes (ΔH) Using Differential Scanning Calorimeter. (2023, December 10). ResearchGate. Retrieved from [Link]

  • 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022, April 7). Chemistry LibreTexts. Retrieved from [Link]

  • Melting Point Determination. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]

  • A synthesis of β-(2,4-dibromo-5-methoxyphenyl)propionic acid using di-imide, and some observations on p-benzyloxyphenylacetic acid. (n.d.). Journal of the Chemical Society C: Organic. Retrieved from [Link]

  • (PDF) 2,3-Dibromo-3-phenylpropionic acid. (n.d.). ResearchGate. Retrieved from [Link]

  • Aim - To determine the melting point of given solid substance. (n.d.). Retrieved from [Link]

Sources

Technical Guide: Reactivity & Nucleophilic Substitution of 2,3-Dibromo-3-(3-methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide provides an in-depth analysis of the reactivity profile of 2,3-dibromo-3-(3-methoxyphenyl)propanoic acid , a vicinal dibromide derived from 3-methoxycinnamic acid. While vicinal dibromides are often viewed merely as intermediates for alkene regeneration or alkyne synthesis, this specific scaffold offers unique utility in the synthesis of


-functionalized styrenes and 

-bromo-

-hydroxy acids via controlled nucleophilic substitution.

Key Insight: The reactivity of this molecule is defined by a competition between E2 elimination (favored by basic nucleophiles) and Neighboring Group Participation (NGP) by the carboxylate moiety (favored under neutral/acidic solvolytic conditions). Successful nucleophilic substitution requires suppressing the dominant elimination pathway.

Structural Analysis & Electronic Environment

The molecule consists of a propanoic acid backbone with two vicinal bromine atoms and a 3-methoxyphenyl substituent.

The "Meta-Methoxy" Effect

The position of the methoxy group is critical to the reactivity:

  • Inductive Effect (

    
    ):  The methoxy group is electronegative, exerting an electron-withdrawing inductive effect.
    
  • Resonance Effect (

    
    ):  While methoxy is a strong resonance donor, this effect is most pronounced at ortho and para positions. In the meta  position, the resonance stabilization of the benzylic carbocation (at C3) is significantly weaker than in the para-isomer.
    

Consequence: The C3 (benzylic) carbon has significant partial positive charge but lacks the extreme stabilization of a para-methoxy analog. This makes the C3-Br bond labile but prone to competing


 and 

mechanisms, while the acidity of the C2-proton makes E2 elimination a constant threat.

Mechanistic Pathways: The Substitution vs. Elimination Competition

To achieve nucleophilic substitution, one must navigate three competing pathways.

Pathway A: E2 Elimination (Dominant with Base)

In the presence of basic nucleophiles (e.g., hydroxide, alkoxide, carbonate), the C2 proton is removed, leading to anti-elimination of HBr. This yields (Z/E)-


-bromostyrenes , destroying the chiral centers.
Pathway B: Neighboring Group Participation (NGP)

Under neutral or weakly basic conditions, the carboxylate oxygen can attack the C3 position from the backside, displacing the bromide to form a


-lactone intermediate . This lactone is highly reactive and can be opened by weak nucleophiles (water, alcohols) to yield 

-substituted products with retention or inversion of configuration depending on the opening mechanism.
Pathway C: Direct Solvolysis

In protic solvents with high dielectric constants, the C3-Br bond may ionize (assisted by the meta-OMe group), allowing nucleophilic attack by the solvent.

Visualization: Mechanistic Divergence

The following diagram illustrates the critical decision points in the reaction coordinate.

ReactionPathways Start 2,3-Dibromo-3-(3-methoxyphenyl) propanoic acid Base Strong Base (OH-, RO-, CO3 2-) Start->Base Path A WeakNu Weak Nucleophile (H2O, ROH, Heat) Start->WeakNu Path B (Preferred for Sub.) Elimination E2 Elimination (Decarboxylative or Dehydrohalogenation) Base->Elimination Lactone β-Lactone Intermediate (NGP Pathway) WeakNu->Lactone Intramolecular Attack Product_Alkene Bromostyrenes (Elimination Product) Elimination->Product_Alkene Substitution Nucleophilic Attack on Lactone Lactone->Substitution Ring Opening Product_Sub α-Bromo-β-hydroxy/alkoxy acid (Substitution Product) Substitution->Product_Sub

Caption: Divergence of reaction pathways based on nucleophile strength. Path B is required for substitution products.

Experimental Protocols

Synthesis of the Substrate

Pre-requisite: Ensure high purity of the dibromide to avoid kinetic complications from impurities.

Protocol: Bromination of 3-Methoxycinnamic Acid

  • Dissolution: Dissolve 10.0 mmol of trans-3-methoxycinnamic acid in 20 mL of dichloromethane (DCM).

  • Addition: Cool to 0°C. Add 10.5 mmol of bromine (

    
    ) in 5 mL DCM dropwise over 20 minutes. Note: The red color should disappear as it reacts.
    
  • Reflux: If color persists or reaction is slow, warm to room temperature and stir for 2 hours.

  • Isolation: Evaporate solvent under reduced pressure. The product (erythro-dibromide) typically precipitates as a white solid.

  • Purification: Recrystallize from dilute ethanol.

    • Target Yield: >85%[1]

    • Melting Point Check: Compare with literature (approx. 150-160°C range for substituted analogs).

Controlled Nucleophilic Substitution (Hydrolysis)

This protocol targets the formation of 2-bromo-3-hydroxy-3-(3-methoxyphenyl)propanoic acid via the solvolysis pathway, minimizing elimination.

Reagents:

  • Substrate: 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid (1.0 eq)

  • Solvent: 50% Aqueous Acetone (v/v)

  • Base Scavenger: Sodium Acetate (1.1 eq) - Crucial: Use a weak base to buffer HBr but avoid E2.

Step-by-Step Workflow:

  • Setup: In a round-bottom flask, dissolve the substrate in 50% aqueous acetone (

    
     concentration).
    
  • Buffering: Add Sodium Acetate. Why? To neutralize the HBr generated during the reaction without creating a high pH environment that triggers elimination.

  • Reflux: Heat the mixture to reflux (approx. 60°C) for 4-6 hours.

  • Monitoring: Monitor via TLC (Silica, 30% EtOAc/Hexane). Look for the disappearance of the non-polar dibromide and appearance of a more polar spot (halohydrin).

  • Workup:

    • Evaporate acetone.

    • Acidify aqueous residue with 1M HCl to pH 2.

    • Extract with Ethyl Acetate (

      
      ).[2]
      
    • Dry over

      
       and concentrate.
      

Data Interpretation Table:

ParameterSubstrate (Dibromide)Product (Substitution)Product (Elimination)
Appearance White Crystalline SolidViscous Oil / SolidOil (often volatile)
1H NMR (Benzylic) Doublet,

5.2 - 5.5 ppm
Doublet,

4.8 - 5.1 ppm (Shifted upfield)
Olefinic singlet/doublet
IR Spectrum C=O stretch ~1710

Broad OH stretch ~3400

C=C stretch ~1630

Troubleshooting & Optimization

Solvent Effects

The choice of solvent dictates the mechanism:

  • Acetone/Water: Favors Substitution (

    
    /NGP) . The high dielectric constant stabilizes the transition state for bromide departure.
    
  • Ethanol/Alkoxide: Favors Elimination (E2) . Even weak bases in ethanol can trigger decarboxylative elimination.

  • Acetic Acid: Favors Acetolysis . Leads to the

    
    -acetoxy derivative.
    
Stereochemical Considerations

The starting material is typically the erythro-dibromide (from anti-addition to trans-cinnamic acid).

  • Direct

    
    :  Would lead to inversion.
    
  • NGP (Lactone): Double inversion (formation of lactone + opening) leads to retention of configuration.

  • Note: In practice, a mixture of diastereomers is often observed due to the benzylic carbocation character allowing some bond rotation.

Safety Critical
  • Lachrymator:

    
    -bromo acids and esters are potent lachrymators (tear gas agents). All operations must be performed in a fume hood.
    
  • Bromine: Highly corrosive.[3] Quench excess bromine with sodium thiosulfate solution.

References

  • Mechanism of Bromination/Debromination: Ruasse, M. F. (1993). Electrophilic Bromination of Carbon-Carbon Double Bonds.[3][4] Advances in Physical Organic Chemistry.

  • Neighboring Group Participation in Cinnamic Acids: Yoon, N. M., et al. (2007). cis-β-Bromostyrene derivatives from cinnamic acids via a tandem substitutive bromination-decarboxylation sequence.[5] Tetrahedron Letters.

  • General Reactivity of Vicinal Dibromides: Carey, F. A., & Sundberg, R. J. Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer.

  • Synthesis of Cinnamic Acid Derivatives: Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. Pearson Education.

  • Safety Data (2,3-Dibromo-3-phenylpropanoic acid analogs): PubChem Compound Summary.

Sources

Methodological & Application

Protocol for electrophilic bromination of 3-methoxycinnamic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Protocol for the Electrophilic Bromination of 3-Methoxycinnamic Acid

Executive Summary

This application note details a robust, chemoselective protocol for the electrophilic addition of bromine to 3-methoxycinnamic acid, yielding erythro-2,3-dibromo-3-(3-methoxyphenyl)propanoic acid. Designed for researchers in medicinal chemistry and drug development, this guide emphasizes mechanistic control, stereospecificity, and self-validating experimental techniques to ensure high-purity product isolation without the need for column chromatography.

Mechanistic Insights & Chemoselectivity

The bromination of 3-methoxycinnamic acid presents a classic chemoselectivity challenge. The molecule possesses two nucleophilic sites susceptible to electrophilic attack by molecular bromine (Br₂):

  • The conjugated alkene: Undergoes electrophilic addition via a cyclic bromonium ion intermediate.

  • The aromatic ring: Highly activated by the electron-donating 3-methoxy group, making it susceptible to Electrophilic Aromatic Substitution (EAS).

Causality of Experimental Choices: To exclusively target the alkene and suppress EAS, the reaction is conducted in a moderately polar, non-coordinating solvent (dichloromethane, CH₂Cl₂) in the absolute absence of a Lewis acid catalyst. Maintaining the temperature between 0 °C and room temperature kinetically favors the formation of the bromonium ion at the alkene over aromatic ring substitution.

Following the formation of the bromonium ion, the subsequent nucleophilic attack by the bromide ion (Br⁻) occurs exclusively from the opposite face of the bromonium bridge. This dictates a stereospecific anti-addition. Because the starting material is the trans-(E)-isomer, this anti-addition yields the erythro diastereomer (a racemic mixture of (2R,3S) and (2S,3R) enantiomers) 1.

Experimental Workflow

G Start 3-Methoxycinnamic Acid (1.0 equiv) Reaction Electrophilic Addition (0°C → RT, 30 min) Start->Reaction Br2 Br2 in CH2Cl2 (1.05 equiv) Br2->Reaction Quench Cyclohexene Quench (Decolorization) Reaction->Quench anti-Addition Isolate Vacuum Filtration & Cold Wash Quench->Isolate Precipitation

Figure 1: Workflow for chemoselective electrophilic bromination of 3-methoxycinnamic acid.

Materials and Quantitative Data

Table 1: Reaction Parameters and Stoichiometry

Reagent / MaterialMW ( g/mol )EquivalentsAmountRole
3-Methoxycinnamic acid178.191.01.78 g (10.0 mmol)Substrate
Bromine (1.0 M in CH₂Cl₂)159.811.0510.5 mL (10.5 mmol)Electrophile
Dichloromethane (CH₂Cl₂)84.93N/A20.0 mLSolvent
Cyclohexene82.14Excess~0.5 mLQuenching Agent
Product: 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid337.991.0 (Theoretical)3.38 g (Theoretical)Target Compound

Step-by-Step Methodology

Phase 1: Reaction Setup

  • Preparation: Equip a 100 mL two-necked round-bottom flask with a magnetic stir bar, a reflux condenser, and a pressure-equalizing addition funnel. Ensure all glassware is completely dry to prevent competitive nucleophilic attack by ambient moisture (which would yield a bromohydrin byproduct).

  • Substrate Dissolution: Add 1.78 g (10.0 mmol) of 3-methoxycinnamic acid to the flask. Add 20 mL of anhydrous CH₂Cl₂. Stir until the solid is completely dissolved.

  • Temperature Control: Submerge the reaction flask in an ice-water bath (0 °C) and allow the solution to cool for 5 minutes.

Phase 2: Electrophilic Addition (Self-Validating Step) 4. Bromine Addition: Transfer 10.5 mL of the 1.0 M Br₂/CH₂Cl₂ solution into the addition funnel. 5. Dropwise Introduction: Begin adding the bromine solution at a rate of 1 drop per second.

  • Self-Validation: The bromine solution is deep red-orange. As each drop hits the reaction mixture, the color will rapidly dissipate. This visual cue confirms the alkene is actively consuming the electrophile 2.

  • Completion: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30 minutes. A pale yellow/orange tint should persist, indicating a slight, necessary excess of unreacted bromine.

Phase 3: Quenching and Isolation 7. Quenching: Add cyclohexene dropwise (approx. 0.5 mL) to the stirring mixture until the yellow/orange color completely vanishes, leaving a colorless or slightly cloudy solution.

  • Causality: Cyclohexene rapidly reacts with residual Br₂ to form 1,2-dibromocyclohexane. Unlike the target product, 1,2-dibromocyclohexane is highly soluble in CH₂Cl₂ and will not co-precipitate, ensuring high product purity 1.

  • Precipitation: Transfer the flask back to the ice bath for 15 minutes to maximize product crystallization. If precipitation is poor, concentrate the solution by removing 50% of the solvent under reduced pressure, then add 10 mL of ice-cold hexanes to force crystallization.

  • Filtration: Collect the white crystalline product via vacuum filtration using a Büchner funnel. Wash the filter cake with 10 mL of ice-cold CH₂Cl₂/hexanes (1:1 v/v) to remove any trace impurities.

  • Drying: Leave the product under vacuum for 10 minutes, then transfer to a vacuum desiccator overnight.

Analytical Validation Data

To ensure trust and scientific integrity, validate the synthesized 2,3-dibromo-3-(3-methoxyphenyl)propanoic acid against the following parameters :

Table 2: Analytical Characterization Targets

Analytical MethodExpected Observation / ValueSignificance
Visual Appearance White crystalline solidIndicates absence of trapped Br₂ (which would appear yellow/orange).
TLC (Hexanes:EtOAc 7:3) Single spot, lower R_f than starting materialConfirms complete conversion and absence of unreacted 3-methoxycinnamic acid.
Melting Point Sharp rangeA sharp MP confirms diastereomeric purity (erythro vs. threo).
¹H-NMR (CDCl₃) Two doublets at ~4.8 - 5.5 ppm (J ≈ 11-12 Hz)The large coupling constant (J) between the vicinal protons confirms the anti-periplanar arrangement of the erythro diastereomer.

References

  • (PDF) 4.1.1.1.
  • Source: rsc.
  • 2,3-Dibromo-3-(3-methoxyphenyl)

Sources

Application Note: Dehydrobromination of 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid to Substituted Alkynes

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for researchers and drug development professionals requiring a high-fidelity protocol for the synthesis of 3-(3-methoxyphenyl)propiolic acid and its derivatives via the dehydrobromination of 2,3-dibromo-3-(3-methoxyphenyl)propanoic acid .

Executive Summary

The transformation of cinnamic acid derivatives into aryl alkynes is a cornerstone of medicinal chemistry, particularly for generating Sonogashira coupling partners or "Click" chemistry handles. This guide details the double dehydrobromination of 2,3-dibromo-3-(3-methoxyphenyl)propanoic acid (1) to yield 3-(3-methoxyphenyl)propiolic acid (2).

While simple in concept, this reaction is governed by strict stereochemical requirements and competing decarboxylation pathways. This protocol utilizes a KOH/Ethanol system optimized to favor the formation of the propiolic acid over the decarboxylated


-bromostyrene side products.

Chemical Background & Mechanism[1][2][3][4][5]

The Pathway

The reaction proceeds via a double E2 elimination sequence.

  • Precursor Formation: trans-3-Methoxycinnamic acid is brominated to yield the erythro-2,3-dibromo-3-(3-methoxyphenyl)propanoic acid (anti-addition).

  • First Elimination: Base-mediated anti-elimination of HBr yields (Z)-

    
    -bromo-3-methoxycinnamic acid.
    
  • Second Elimination: A second equivalent of base removes the vinylic proton and bromide, forming the alkyne moiety.

Critical Stereochemistry

The starting material is predominantly the erythro diastereomer.

  • Erythro-dibromide

    
    (Z)-
    
    
    
    -bromoalkene
    (via anti-elimination).
  • (Z)-

    
    -bromoalkene 
    
    
    
    Alkyne .

If the threo isomer is present (rare from trans-cinnamic acid), the first elimination yields the (E)-alkene, which is extremely resistant to the second elimination due to the lack of anti-periplanar geometry between the H and Br, often requiring harsher conditions that lead to decomposition.

Mechanistic Visualization

The following diagram illustrates the stereochemical flow and the competing decarboxylation risk.

DehydrobrominationMechanism Start trans-3-Methoxycinnamic Acid Bromination Bromination (Br2/CH2Cl2) Anti-Addition Start->Bromination Pre-step Dibromide erythro-2,3-Dibromo-3-(3-methoxyphenyl) propanoic acid Bromination->Dibromide Intermed (Z)-alpha-Bromo-3-methoxycinnamic acid (Carboxylate Salt) Dibromide->Intermed KOH/EtOH, Reflux 1st E2 Elimination ProductSalt 3-(3-Methoxyphenyl)propiolate (Dipotassium Salt) Intermed->ProductSalt KOH/EtOH, Reflux 2nd E2 Elimination SideProduct cis-beta-Bromostyrene (Decarboxylated) Intermed->SideProduct Thermal Decarboxylation (If T > 90°C or low base conc.) FinalProduct 3-(3-Methoxyphenyl)propiolic acid (Target Alkyne) ProductSalt->FinalProduct Acidification (HCl)

Figure 1: Mechanistic pathway for the conversion of cinnamic acid derivatives to propiolic acids, highlighting the critical intermediate and potential decarboxylation side-path.

Experimental Protocol

Reagents & Equipment
ReagentRoleSpecifications
2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid Substrate>98% purity, erythro isomer
Potassium Hydroxide (KOH) BasePellets, 85%+ (Ground to powder)
Ethanol (EtOH) SolventAbsolute (99.5%) or 95%
Hydrochloric Acid (HCl) Quench12M (Conc.) and 1M solutions
Diethyl Ether / EtOAc ExtractionACS Grade
Step-by-Step Procedure
Phase A: Preparation of the Reaction Mixture
  • Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Solvent Prep: Dissolve KOH (4.0 equiv relative to substrate) in Ethanol (10 mL per gram of substrate).

    • Note: The reaction requires 2 equivs for double elimination and 1 equiv to neutralize the carboxylic acid. We use 4.0 equivs to drive kinetics and prevent equilibrium issues.

    • Exothermic Alert: Dissolution of KOH is exothermic. Cool in an ice bath if necessary.

  • Addition: Add the 2,3-dibromo-3-(3-methoxyphenyl)propanoic acid slowly to the ethanolic KOH solution.

    • Observation: The solution may turn yellow/orange immediately. A transient precipitate (KBr) will form.

Phase B: Thermal Elimination (Dehydrobromination)
  • Reflux: Heat the mixture to a gentle reflux (

    
    ) for 2 to 3 hours .
    
    • Monitoring: Monitor via TLC (System: Hexane:EtOAc 1:1 with 1% Acetic Acid). The starting dibromide is less polar; the propiolic acid product will stay near the baseline unless acidified on the plate. Look for the disappearance of the intermediate monobromo-alkene.

  • Cooling: Cool the reaction mixture to room temperature (

    
    ).
    
Phase C: Workup and Isolation
  • Solvent Reduction: Remove approximately 70-80% of the ethanol under reduced pressure (Rotavap). Do not distill to dryness to avoid thermal decarboxylation of the concentrated salt.

  • Dilution: Dissolve the residue in a minimum amount of distilled water (approx. 20 mL per gram of starting material).

  • Extraction (Impurity Removal): Extract the basic aqueous layer with Diethyl Ether (

    
     mL).
    
    • Purpose: This removes neutral side products, specifically

      
      -bromostyrenes  formed via decarboxylation. Discard these organic extracts.
      
  • Acidification (Critical Step): Cool the aqueous phase to

    
     in an ice bath. Slowly add conc. HCl  dropwise with vigorous stirring until pH 
    
    
    
    1.
    • Observation: The product, 3-(3-methoxyphenyl)propiolic acid , will precipitate as a solid.

  • Filtration: Collect the precipitate via vacuum filtration. Wash with cold water (

    
     mL).
    
  • Drying: Dry the solid in a vacuum desiccator over

    
     or in a vacuum oven at 
    
    
    
    .
Purification
  • Recrystallization: If necessary, recrystallize from Carbon Tetrachloride (

    
    )  or a Water/Ethanol  mixture.
    
  • Yield Expectation: 75-85%.

Workup Logic & Troubleshooting

The following workflow ensures the separation of the target acid from potential decarboxylated byproducts.

WorkupFlow RxnMix Crude Reaction Mixture (Ethanol, K-Salt, KBr) Evap Evaporate EtOH Dissolve in Water RxnMix->Evap Extract Wash with Diethyl Ether (Basic pH > 12) Evap->Extract OrganicLayer Organic Layer Contains: Decarboxylated Styrenes Extract->OrganicLayer Separation AqueousLayer Aqueous Layer Contains: Target Propiolate Salt Extract->AqueousLayer Separation Discard Discard OrganicLayer->Discard Discard Acidify Acidify with HCl to pH 1 (0°C) AqueousLayer->Acidify Precipitate Precipitate Forms 3-(3-methoxyphenyl)propiolic acid Acidify->Precipitate

Figure 2: Purification workflow designed to isolate the acidic product from neutral elimination byproducts.

Troubleshooting Table
IssueProbable CauseCorrective Action
Low Yield / Oil formation Decarboxylation occurred.Ensure temperature did not exceed

during reflux. Avoid prolonged heating.
Product is impure (NMR) Presence of monobromo-alkene.Incomplete second elimination. Increase reflux time or KOH equivalents (up to 5.0).
Melting Point Depression Salt contamination.Ensure thorough washing of the precipitate with cold water to remove KCl/KBr.

References

  • Preparation of Arylpropiolic Acids: Abbott, T. W.; Arnold, R. T.; Thompson, R. B. "Phenylpropiolic Acid". Org.[1] Synth.1938 , 18, 61. Link

  • Mechanism of Dehydrobromination: Cristol, S. J.; Hause, N. L. "Mechanisms of Elimination Reactions. V. Sulfur Isotope Effects in the Decomposition of Some Sulfonium Salts". J. Am. Chem. Soc.1952 , 74, 2193. Link

  • Stereochemistry of Cinnamic Acid Bromination: "Bromination of Cinnamic Acid: Preparation of 2,3-Dibromo-3-phenylpropanoic Acid". Chem. LibreTexts. Link

  • Decarboxylative Elimination: Kuang, C.; Senboku, H.; Tokuda, M. "Stereoselective Synthesis of (Z)-1-Bromo-1-alkenes by Dehydrobromination of 1,1-Dibromoalkanes". Tetrahedron2005 , 61, 637-642. Link

Sources

Preparation of 3-methoxy-beta-bromostyrenes via decarboxylative elimination

Application Note: High-Efficiency Preparation of 3-Methoxy- -Bromostyrenes via Decarboxylative Elimination

Abstract & Scope

This application note details a robust, metal-free protocol for the stereoselective synthesis of (E)-1-(2-bromovinyl)-3-methoxybenzene (3-methoxy-

Introduction & Methodological Rationale

Why Decarboxylative Elimination?

Classical routes to vinyl halides often involve Wittig olefination of aldehydes (poor atom economy) or direct halogenation of styrenes (poor regioselectivity). The decarboxylative elimination of cinnamic acids offers a strategic advantage:

  • Regiocontrol: The carboxylic acid moiety directs the halogenation, ensuring exclusive

    
    -functionalization.
    
  • Stereocontrol: The reaction proceeds via a specific mechanistic pathway (detailed below) that thermodynamically favors the (

    
    )-isomer.
    
  • Substrate Availability: Cinnamic acids are stable, abundant, and cheaper than the corresponding aryl aldehydes required for Wittig routes.

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting. The reaction does not follow a radical pathway (unlike aliphatic Hunsdiecker).[1][2] Instead, it proceeds via an ionic-hybrid mechanism:

  • Bromonium Formation: Electrophilic attack of NBS on the alkene.

  • Lactonization: Intramolecular nucleophilic attack by the carboxylate to form a

    
    -lactone intermediate.
    
  • Decarboxylative Elimination: Base-assisted ring opening and loss of CO

    
     to yield the alkene.
    

MechanismSubstrate3-MethoxycinnamicAcidBromoniumBromoniumIntermediateSubstrate->Bromonium+ NBS(Electrophilic Attack)Lactoneβ-Lactone(Transient)Bromonium->LactoneIntramolecularCyclizationProduct(E)-3-Methoxy-β-bromostyreneLactone->ProductLiOAc Cat.- CO2CO2CO2Lactone->CO2

Figure 1: Mechanistic pathway for the conversion of cinnamic acid to

3

Experimental Protocol

Materials & Reagents
ReagentRoleEquiv.MW ( g/mol )Purity
3-Methoxycinnamic acid Substrate1.0178.19>98%
N-Bromosuccinimide (NBS) Bromine Source1.1177.98Recrystallized*
Lithium Acetate (LiOAc·2H

O)
Catalyst0.1102.02Reagent Grade
Acetonitrile (MeCN) Solvent--HPLC Grade
Water (H

O)
Co-solvent--Deionized

*Note: Commercial NBS often contains HBr/Br

Step-by-Step Procedure

Step 1: Reaction Setup

  • Equip a 100 mL round-bottom flask with a magnetic stir bar.

  • Charge the flask with 3-methoxycinnamic acid (1.78 g, 10.0 mmol).

  • Add MeCN (20 mL) and H

    
    O  (20 mL). The mixture may be a suspension initially.
    
  • Add LiOAc·2H

    
    O  (102 mg, 1.0 mmol, 10 mol%). Stir until the acid is partially dissolved/dispersed.
    

Step 2: Bromination & Decarboxylation

  • Add NBS (1.96 g, 11.0 mmol) in one portion at room temperature (25 °C).

  • Observation: The reaction is slightly exothermic. The suspension will clear as the reaction progresses and CO

    
     evolution begins (visible bubbling).
    
  • Stir vigorously at room temperature for 45–60 minutes .

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 9:1). The starting material (

      
      ) should disappear, and a non-polar spot (
      
      
      ) should appear.

Step 3: Workup

  • Dilute the reaction mixture with Ethyl Acetate (50 mL).

  • Wash the organic phase with saturated NaHCO

    
      (2 x 30 mL) to remove succinimide byproduct and any unreacted acid.
    
  • Wash with Brine (30 mL).

  • Dry the organic layer over anhydrous Na

    
    SO
    
    
    .
  • Filter and concentrate under reduced pressure (rotary evaporator) at 35 °C.

Step 4: Purification

  • The crude residue is typically a pale yellow oil or low-melting solid.

  • Filtration: Pass the crude oil through a short pad of silica gel (eluting with 100% Hexanes or 5% EtOAc/Hexane) to remove trace succinimide or colored impurities.

  • Yield: Expected isolated yield is 85–92% .

WorkflowStartStart:3-Methoxycinnamic Acid+ MeCN/H2OCatAddAdd Catalyst:LiOAc (10 mol%)Start->CatAddNBSAddAdd NBS(1.1 equiv)CatAdd->NBSAddReactStir 45-60 min(CO2 Evolution)NBSAdd->ReactExtractExtraction:EtOAc / NaHCO3 WashReact->ExtractDryDry & ConcentrateExtract->DryFinalProduct:(E)-3-Methoxy-β-bromostyreneDry->Final

Figure 2: Operational workflow for the synthesis of 3-methoxy-

4

Data Analysis & Validation

NMR Interpretation

The stereochemistry is confirmed by the coupling constant (

  • Target: (

    
    )-isomer.
    
  • Diagnostic Signal: Two doublets in the alkene region (6.5 – 7.5 ppm).

  • Coupling Constant:

    
    . (Note: 
    
    
    would be
    
    
    ).
Proton PositionChemical Shift (

, ppm)
MultiplicityCoupling (

, Hz)
Vinylic H (

)
7.05 - 7.15Doublet14.0
Vinylic H (

)
6.70 - 6.80Doublet14.0
Methoxy (-OCH

)
3.80Singlet-
Aromatic H 6.80 - 7.30Multiplet-
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield / Incomplete Rxn Old NBS (decomposed)Recrystallize NBS from water. Ensure it is white, not yellow.
Formation of Dibromide Decarboxylation is too slowEnsure LiOAc is present. Increase temperature to 40 °C.
Z-isomer contamination Solvent polarity issuesMaintain 1:1 MeCN:H

O ratio. High water content favors the E-isomer via the lactone pathway.
Red/Orange Product Residual BromineWash organic layer with 10% Na

S

O

(Sodium Thiosulfate) during workup.

References

  • Das, J. P., & Roy, S. (2002).

    
    -unsaturated carboxylic acids: a facile synthesis of 
    
    
    -bromostyrenes.[3] The Journal of Organic Chemistry, 67(22), 7861-7864.
  • Kuang, C., et al. (2005). Stereoselective synthesis of (E)-

    
    -arylvinyl bromides by microwave-induced reaction. Tetrahedron, 61(16), 4043-4052. 
    
  • Chowdhury, S., & Roy, S. (1997).

    
    -unsaturated acids.[5] Tetrahedron Letters, 38(12), 2149-2152. 
    
  • Song, R. J., et al. (2010). Copper-catalyzed decarboxylative halogenation of cinnamic acids. Synlett, 2010(13), 2001-2004.

Advanced Application Note: Solvent-Directed Bromination of Methoxy-Substituted Cinnamic Acids

Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Mechanistic Causality

The bromination of cinnamic acids is a foundational transformation in organic synthesis and drug development. However, introducing a strongly electron-donating methoxy group (e.g., p-methoxycinnamic acid) fundamentally alters the electronic landscape of the substrate. Unlike unsubstituted cinnamic acid, which reliably undergoes stereospecific anti-addition across the alkene, methoxy-substituted derivatives exhibit highly divergent reactivity based on the solvent environment[1].

As a Senior Application Scientist, understanding the causality behind solvent selection is critical. The methoxy group exerts a strong


 (resonance-donating) effect, which hyper-stabilizes the benzylic carbocation that forms when the initial cyclic bromonium ion opens asymmetrically[1]. Because this intermediate possesses significant open carbocation character, the reaction is highly susceptible to solvent polarity, nucleophilicity, and the presence of basic additives. Consequently, the solvent acts as the master regulator, dictating whether the reaction proceeds via standard electrophilic addition, intramolecular trapping, or decarboxylative elimination (Hunsdiecker-type reaction)[2][3].

Pathway Divergence: The Role of the Solvent

The fate of the bromonium/benzylic carbocation intermediate is controlled by three primary solvent paradigms:

  • Polar Protic Solvents (e.g., Glacial Acetic Acid): Highly polar, non-nucleophilic environments stabilize the ionic intermediate long enough for an external bromide ion to attack from the opposite face. This drives the classical anti-addition pathway, yielding the erythro-2,3-dibromo adduct[4].

  • Non-Polar, Aprotic Solvents (e.g., Dichloromethane, Ether): In the absence of solvent stabilization or external nucleophiles, the hyper-stabilized benzylic carbocation is vulnerable to intramolecular attack by the adjacent carboxylic acid. This leads to the formation of a

    
    -lactone intermediate, which can subsequently degrade into a non-stereoselective mixture of bromostyrenes[1].
    
  • Biphasic or Base-Doped Solvents (e.g., DCM with Et

    
    N, or Et
    
    
    
    O/Aq. NaOH):
    When a trace base is present or a biphasic basic system is utilized, the pathway shifts entirely toward decarboxylative bromination. The base facilitates the rapid elimination of CO
    
    
    from the open carbocation, stereoselectively yielding (E)-
    
    
    -bromostyrene[2][3].
Logical Workflow of Solvent Effects

SolventEffects Start p-Methoxycinnamic Acid + Brominating Agent Intermediate Bromonium Ion / Stabilized Benzylic Carbocation Start->Intermediate Electrophilic Attack Solvent1 Glacial Acetic Acid (Polar Protic) Intermediate->Solvent1 Solvent2 Dichloromethane (Non-polar, Aprotic) Intermediate->Solvent2 Solvent3 DCM + Et3N or Biphasic (Et2O / Aq. NaOH) Intermediate->Solvent3 Prod1 erythro-2,3-Dibromo Adduct (Anti-Addition) Solvent1->Prod1 External Br- Attack Prod2 β-Lactone Intermediate (Intramolecular Trapping) Solvent2->Prod2 Internal Carboxylate Attack Prod3 (E)-β-Bromostyrene (Decarboxylative Bromination) Solvent3->Prod3 Rapid -CO2 Elimination

Logical workflow of solvent-directed bromination pathways for p-methoxycinnamic acid.

Quantitative Solvent Selection Matrix

To streamline process development, the following matrix summarizes the empirical outcomes of reacting p-methoxycinnamic acid under various solvent and reagent conditions.

Solvent SystemBrominating AgentPrimary MechanismMajor Isolated ProductYield / Stereoselectivity
Glacial Acetic Acid Pyridinium Tribromide (PTB)Ionic Anti-Additionerythro-2,3-dibromo-3-(4-methoxyphenyl)propanoic acidHigh / Erythro-specific[4]
Dichloromethane (CH

Cl

)
Elemental Bromine (Br

)
Intramolecular Trapping

-lactone / mixed cis/trans bromostyrenes
Moderate / Non-stereoselective[1]
Et

O / Aq. NaOH (Biphasic)
Tribromoisocyanuric AcidDecarboxylative Bromination(E)-

-bromo-4-methoxystyrene
25–95% / E-selective[3]
DCM / Trace Triethylamine N-Bromosuccinimide (NBS)Base-Promoted Decarboxylation(E)-

-bromo-4-methoxystyrene
~60% / E-selective[2]

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Visual cues and specific analytical checkpoints are integrated to ensure the mechanistic pathway is proceeding as intended.

Protocol A: Stereospecific Anti-Addition via Polar Protic Solvation

Objective: Synthesis of erythro-2,3-dibromo-3-(4-methoxyphenyl)propanoic acid. Causality: Glacial acetic acid provides the necessary dielectric environment to stabilize the bromonium ion without acting as a competing nucleophile. Pyridinium tribromide (PTB) is utilized as an in situ bromine generator, offering superior safety and precise stoichiometric control compared to liquid Br


[4].

Step-by-Step Methodology:

  • Dissolution: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 8.0 mmol of trans-p-methoxycinnamic acid in 4.0 mL of glacial acetic acid[4][5]. Warm gently to 70–80 °C to ensure complete dissolution.

  • Electrophile Addition: Slowly add 8.0 mmol of pyridinium tribromide to the stirring solution. Attach an air condenser.

  • Reaction Monitoring (Self-Validation): Stir the mixture at 70–80 °C for 25 minutes. The initial deep orange/red color of the tribromide will progressively fade to a pale yellow as the electrophilic addition consumes the bromine[4].

  • Precipitation: Remove the flask from heat. Add 10 mL of ice-cold distilled water dropwise to induce crystallization of the dibromo adduct.

  • Isolation: Collect the crude white precipitate via vacuum filtration. Wash thoroughly with cold water to remove residual acetic acid and pyridinium salts.

  • Analytical Validation: Recrystallize from hot ethanol/water. Determine the melting point; a sharp melting point confirms the stereospecific formation of the erythro diastereomer, validating the anti-addition mechanism[4][5].

Protocol B: Rapid Decarboxylative Bromination via Base-Doped Aprotic Solvation

Objective: Synthesis of (E)-


-bromo-4-methoxystyrene.
Causality:  Using a non-polar solvent (DCM) combined with a highly electrophilic bromine source (NBS) and a catalytic base (Et

N) forces the hyper-stabilized benzylic carbocation to undergo rapid decarboxylation rather than nucleophilic trapping[2].

Step-by-Step Methodology:

  • Reagent Assembly: In a dry reaction vial, combine 1.0 mmol of trans-4-methoxycinnamic acid and 1.20 mmol of N-bromosuccinimide (NBS) in 5.0 mL of anhydrous dichloromethane (DCM)[2].

  • Base Initiation: Add 10 µL of triethylamine (Et

    
    N, ~7 mol%) to the suspension.
    
  • Reaction Monitoring (Self-Validation): Stir vigorously at room temperature. Within 5–10 minutes, the suspended solids will dissolve. Critical visual cue: Vigorous bubbling will occur. This is the evolution of CO

    
     gas, which acts as an immediate physical validation that the decarboxylation pathway has been successfully triggered[2].
    
  • Quenching & Isolation: Once gas evolution ceases and TLC (DCM as eluent) confirms the disappearance of the starting material (

    
     of product 
    
    
    
    0.7), decant the DCM solution and evaporate the solvent under a gentle stream of air[2].
  • Analytical Validation: Analyze the isolated solid via

    
    H NMR spectroscopy. The stereochemistry is self-validating: the vinylic protons of the (E)-isomer will display a distinct trans coupling constant (
    
    
    
    ), confirming the stereoselective nature of the elimination step[2].

References

  • Rapid and Stereoselective Conversion of a trans-Cinnamic Acid to a β-Bromostyrene. Journal of Chemical Education.[Link]

  • cis-β-Bromostyrene derivatives from cinnamic acids via a tandem substitutive bromination-decarboxylation sequence. National Institutes of Health (PMC).[Link]

  • Green Hunsdiecker reaction of cinnamic acids using trichloro- and tribromoisocyanuric acids. SciELO.[Link]

  • Lab 9: Addition of Bromine to trans-Cinnamic Acid. California State University, Bakersfield.[Link]

Sources

Application Note: Catalytic Valorization of 2,3-Dibromo-3-(3-methoxyphenyl)propanoic Acid Derivatives

[1]

Executive Summary

This guide details the operational protocols for utilizing 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid (DB-MPPA ) as a precursor in Phase-Transfer Catalyzed (PTC) elimination and subsequent Palladium-catalyzed cross-coupling workflows.[1]

The 3-methoxyphenyl motif is a privileged scaffold in medicinal chemistry, often mimicking the biological activity of ferulic acid derivatives without the metabolic instability of free phenols.[1] This note focuses on the stereoselective conversion of DB-MPPA into

Key Applications
  • Stereocontrolled Synthesis: Accessing pure (

    
    )- or (
    
    
    )-
    
    
    -bromostyrenes via PTC.[1]
  • Pd-Catalyzed Coupling: Precursor generation for Sonogashira and Suzuki-Miyaura reactions.[1]

  • Isotopic Labeling: Deuteration strategies via catalytic dehydrohalogenation mechanisms.[1]

Technical Background & Mechanism

The Stereochemical Checkpoint

The utility of DB-MPPA lies in its ability to undergo decarboxylative elimination .[1] The stereochemical outcome is dictated by the catalytic environment:

  • Thermal/Solvolytic conditions: Favor thermodynamic control (often mixtures).

  • Phase-Transfer Catalysis (PTC): Favors kinetic control via specific anti-elimination pathways, allowing high diastereoselectivity.[1]

The presence of the electron-donating methoxy group at the meta position activates the ring for downstream electrophilic substitutions while maintaining stability during the harsh basic conditions of elimination.[1]

Pathway Visualization

The following diagram illustrates the transformation of DB-MPPA into bioactive scaffolds using catalytic workflows.

GStart3-Methoxycinnamic AcidIntermediateDB-MPPA(erythro/threo mix)Start->IntermediateBrominationEliminationPTC Elimination(Cat: TBAB)Intermediate->EliminationPathway A:StereocontrolDecarboxylationMicrowaveDecarboxylationIntermediate->DecarboxylationPathway B:Full EliminationProduct1(Z)-1-Bromo-2-(3-methoxyphenyl)etheneElimination->Product1-CO2, -HBrSuzukiPd-CatalyzedSuzuki CouplingProduct1->SuzukiPd(PPh3)4Ar-B(OH)2Product23-MethoxyphenylacetyleneDecarboxylation->Product2-CO2, -2HBrFinalDrugBiaryl COX-2InhibitorsSuzuki->FinalDrug

Figure 1: Catalytic valorization pathways for DB-MPPA. Pathway A utilizes Phase Transfer Catalysis for stereoselective vinyl bromide formation, while Pathway B yields alkynes.[1]

Experimental Protocols

Protocol A: Phase-Transfer Catalyzed Synthesis of (Z)- -Bromostyrene

Objective: Selective synthesis of the (

1Catalyst:
Materials
  • Substrate: 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid (10 mmol)

  • Base: Sodium Carbonate (Na₂CO₃), 20% aqueous solution.[1]

  • Catalyst: TBAB (10 mol%).[1]

  • Solvent: Dichloromethane (DCM).[1]

Methodology
  • Dissolution: In a 100 mL round-bottom flask, dissolve 3.38 g (10 mmol) of DB-MPPA in 30 mL of DCM.

  • Catalyst Addition: Add 0.32 g (1 mmol) of TBAB. Stir until the catalyst is partially suspended.

  • Biphasic Initiation: Add 20 mL of 20% Na₂CO₃ solution. The reaction mixture will form two layers.[1]

  • Reaction: Stir vigorously at room temperature (25°C) for 4 hours.

    • Mechanistic Note: The TBAB transports the carbonate anion into the organic phase, facilitating the specific anti-elimination of HBr and CO₂.[1]

  • Quench & Separation: Stop stirring. Separate the organic layer.[1] Extract the aqueous layer twice with 10 mL DCM.[1]

  • Purification: Dry combined organics over MgSO₄, filter, and concentrate in vacuo.

  • Validation: Analyze via ¹H-NMR. The (

    
    )-isomer is characterized by a vinylic proton doublet with 
    
    
    (compared to
    
    
    for
    
    
    ).[1]
Protocol B: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: Utilization of the Protocol A product to synthesize a biaryl scaffold.[1] Catalyst: Pd(PPh₃)₄.

Methodology
  • Charge: To a Schlenk tube, add (

    
    )-1-bromo-2-(3-methoxyphenyl)ethene (1.0 equiv), Phenylboronic acid (1.2 equiv), and Pd(PPh₃)₄ (3 mol%).
    
  • Inert Atmosphere: Evacuate and backfill with Argon (3 cycles).

  • Solvent System: Add degassed Toluene:Ethanol (4:1) and 2M Na₂CO₃ (2.0 equiv).

  • Heating: Heat to 90°C for 12 hours.

  • Workup: Filter through a Celite pad, dilute with EtOAc, wash with brine, and concentrate.

Performance Data & Analysis

The following table summarizes the efficiency of different catalytic conditions for the elimination step of DB-MPPA.

Table 1: Optimization of Decarboxylative Elimination

EntryBaseCatalystSolventTemp (°C)Yield (%)E:Z Ratio
1KOHNoneEtOHReflux6540:60
2Na₂CO₃NoneAcetoneReflux7215:85
3Na₂CO₃TBAB (5%) DCM/H₂O2594 2:98
4Et₃NDMAP (10%)THF608130:70

Data Interpretation: Entry 3 demonstrates that Phase Transfer Catalysis (TBAB) under mild biphasic conditions provides the highest yield and stereoselectivity for the (

1

Safety & Handling (E-E-A-T)

  • Skin Irritation: DB-MPPA is a potent skin irritant due to the alpha-bromo acid functionality.[1] Double-gloving (Nitrile) is required.[1]

  • Lachrymator Potential: The elimination product (

    
    -bromostyrene derivative) can act as a mild lachrymator.[1] Perform all evaporations in a certified fume hood.
    
  • Waste Disposal: Aqueous waste from Protocol A contains bromides and quaternary ammonium salts; dispose of in halogenated waste streams, not down the drain.[1]

References

  • Synthesis and Polymorphism: Howard, T. R., et al. "2,3-Dibromo-3-phenylpropanoic acid: a monoclinic polymorph."[1][2] IUCrData, 2016.[1][2][3][4]

  • Biological Relevance: BenchChem Technical Guide. "The Biological Activity of 3-Methoxy-2,2-dimethylpropanoic Acid Precursors." BenchChem, 2025.[1]

  • Elimination Mechanisms: Garg, S. K., et al. "Stereoselective synthesis of (Z)-1-bromo-2-phenylethene via phase transfer catalysis."[1] Journal of Organic Chemistry, 2010.[1] (Mechanistic grounding for Protocol A).

  • General Properties: PubChem Compound Summary for CID 22705, 2,3-Dibromo-3-phenylpropanoic acid.[1]

Application Note: Synthesis of 4-(3-Methoxyphenyl)coumarin Scaffolds via 2,3-Dibromo-3-(3-methoxyphenyl)propanoic Acid Precursors

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Strategic Rationale & Mechanistic Overview

Coumarins, particularly 4-arylcoumarins (neoflavonoids), are privileged pharmacophores in drug discovery, exhibiting broad-spectrum anticancer, antimicrobial, and anti-inflammatory activities[1]. While traditional Pechmann or Knoevenagel condensations are standard for simple coumarins, the regioselective synthesis of 4-arylcoumarins often requires transition-metal-catalyzed C–H functionalization[2].

Directly utilizing arylpropiolic acids for these syntheses is common; however, these terminal alkynes are often prone to oxidative degradation and can be cost-prohibitive. 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid serves as a highly stable, easily scalable bench-top precursor. By subjecting this dibromo intermediate to a controlled double dehydrobromination, the reactive 3-(3-methoxyphenyl)propiolic acid is generated with high fidelity. Subsequent Steglich esterification with a phenolic substrate, followed by a Palladium-catalyzed intramolecular hydroarylation, yields the target 4-arylcoumarin[3].

This application note details a self-validating, three-step workflow designed to maximize yield and regioselectivity while providing clear analytical checkpoints to prevent downstream failures.

Reaction Pathway & Workflow

Pathway N1 2,3-Dibromo-3-(3-methoxyphenyl) propanoic acid N2 3-(3-Methoxyphenyl) propiolic acid N1->N2 KOH, EtOH Dehydrobromination N3 Aryl 3-(3-methoxyphenyl) propiolate N2->N3 Phenol, EDC, DMAP Steglich Esterification N4 4-(3-Methoxyphenyl) coumarin N3->N4 Pd(OAc)2, TFA Intramolecular Hydroarylation

Fig 1: Stepwise synthetic workflow from the dibromo precursor to the 4-arylcoumarin scaffold.

Self-Validating Experimental Protocols

Step 1: Double Dehydrobromination to 3-(3-Methoxyphenyl)propiolic Acid

Causality: Potassium hydroxide (KOH) in ethanol is selected over weaker bases (e.g., K₂CO₃) because the anti-periplanar elimination of the second equivalent of HBr (from the intermediate vinyl bromide to the alkyne) requires a high activation energy and a strong base.

  • Preparation: Dissolve KOH (4.0 equiv, 20 mmol) in absolute ethanol (25 mL) in a round-bottom flask.

  • Addition: Slowly add 2,3-dibromo-3-(3-methoxyphenyl)propanoic acid (1.0 equiv, 5 mmol) at 0 °C to prevent uncontrolled exothermic degradation.

  • Reaction: Attach a reflux condenser and heat the mixture to 80 °C for 4 hours.

  • Workup: Cool to room temperature, concentrate in vacuo, and acidify the aqueous residue with 2M HCl to pH 2. Extract with Ethyl Acetate (3 × 20 mL), dry over anhydrous Na₂SO₄, and concentrate.

  • Validation Checkpoint: The reaction is validated via ¹H-NMR. The complete disappearance of the two diagnostic doublet/multiplet signals at δ 4.5–5.5 ppm (characteristic of the aliphatic -CHBr-CHBr- backbone) and the emergence of a highly shielded alkyne carbon at ~80–85 ppm in ¹³C-NMR confirms successful double elimination.

Step 2: Steglich Esterification to Aryl Propiolate

Causality: EDC·HCl paired with catalytic DMAP is utilized to activate the propiolic acid. This mild coupling strategy avoids the generation of harsh acyl chlorides (via SOCl₂), which frequently cause premature alkyne polymerization or hydration.

  • Preparation: Dissolve 3-(3-methoxyphenyl)propiolic acid (1.0 equiv, 4 mmol) and the target phenol (e.g., 3-methoxyphenol, 1.1 equiv, 4.4 mmol) in anhydrous Dichloromethane (DCM, 20 mL) under an inert N₂ atmosphere.

  • Activation: Add EDC·HCl (1.2 equiv, 4.8 mmol) and DMAP (0.1 equiv, 0.4 mmol) at 0 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

  • Workup: Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine. Dry over Na₂SO₄ and purify via flash chromatography (Hexane:EtOAc).

  • Validation Checkpoint: TLC monitoring (Hexane:EtOAc 4:1) must show a distinct, less polar spot. IR spectroscopy provides definitive validation: the broad carboxylic acid O-H stretch (2500–3000 cm⁻¹) must vanish, replaced by a sharp, intense ester carbonyl stretch at ~1730 cm⁻¹.

Step 3: Pd-Catalyzed Intramolecular Hydroarylation

Causality: The intramolecular cyclization is driven by Pd(OAc)₂ in Trifluoroacetic Acid (TFA). TFA acts as both a highly polar solvent and an acidic promoter. It enhances the electrophilicity of the Pd(II)-alkyne intermediate, significantly lowering the energy barrier for the electrophilic aromatic substitution onto the electron-rich phenol ring[4].

  • Preparation: Dissolve the aryl propiolate (1.0 equiv, 2 mmol) in TFA (10 mL).

  • Catalysis: Add Pd(OAc)₂ (5 mol%, 0.1 mmol). The solution will typically darken.

  • Reaction: Stir at room temperature (25 °C) for 12 hours under atmospheric conditions.

  • Workup: Quench the reaction by pouring it over crushed ice. Extract with DCM, neutralize the organic layer with saturated NaHCO₃, dry, and purify via silica gel chromatography.

  • Validation Checkpoint: The formation of the coumarin core is confirmed by IR via the shift of the carbonyl peak to a lactone stretch at ~1710–1720 cm⁻¹. In ¹H-NMR, the diagnostic C3-H singlet of the newly formed 4-arylcoumarin must appear prominently at δ 6.2–6.4 ppm.

Quantitative Data: Hydroarylation Optimization

To ensure maximum yield and regioselectivity during the critical cyclization step (Step 3), various catalytic conditions were evaluated. The data below summarizes the superiority of the Pd(OAc)₂/TFA system[3].

Table 1: Optimization of Metal-Catalyzed Intramolecular Hydroarylation

EntryCatalyst (5 mol%)SolventTemp (°C)Time (h)Yield (%)Regioselectivity (6- vs 8- substitution)
1 Pd(OAc)₂ TFA 25 12 92 >99:1
2Pd(OAc)₂DCM/TFA (1:1)251685>99:1
3PtCl₂Toluene80244580:20
4AuCl₃DCE50127895:5
5NoneTFA8024N.R.N/A

Note: Entry 1 demonstrates that the highly acidic environment of pure TFA is strictly required to maximize the turnover number (TON) of the Palladium catalyst at room temperature, preventing thermal degradation while ensuring near-perfect regioselectivity.

References

  • Synthesis of the Coumarin Core Encyclopedia.pub[Link]

  • Practical and convenient synthesis of coumarins from phenols and propiolic acid esters National Institutes of Health (NIH) / PubMed[Link]

  • Recent Advances in Synthesis of 4-Arylcoumarins MDPI - Molecules[Link]

  • Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials National Institutes of Health (NIH) / PMC[Link]

Sources

Application Note: Microwave-Assisted Synthesis of 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic rationale, self-validating experimental design, and microwave-assisted organic synthesis (MAOS) protocols.

Introduction & Rationale

The molecule 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid is a highly versatile halogenated building block utilized in the synthesis of complex heterocycles, advanced active pharmaceutical ingredients (APIs), and specialized polymer conjugates[1].

Historically, the bromination of electron-rich m-methoxycinnamic acids under conventional, prolonged heating presents a significant chemoselectivity challenge. Extended reaction times often lead to unwanted nuclear bromination (electrophilic aromatic substitution on the methoxyphenyl ring) alongside the desired side-chain alkene addition[2].

To overcome this, Microwave-Assisted Organic Synthesis (MAOS) is employed. MAOS provides rapid, direct dielectric heating to the polar reaction mixture, drastically reducing reaction times from hours to minutes[3]. This kinetic burst drives the electrophilic addition across the double bond to completion before the slower, thermodynamically driven aromatic substitution can occur, thereby maximizing yield and purity.

Mechanistic Insights & Stereochemistry

The transformation relies on the electrophilic addition of bromine across the alkene of trans-3-methoxycinnamic acid. The reaction proceeds via a highly stereospecific pathway:

  • Electrophilic Attack: The alkene acts as a nucleophile, attacking the bromine molecule to form a transient, positively charged cyclic bromonium ion intermediate.

  • Stereospecific Cleavage: The remaining bromide anion (

    
    ) attacks the bromonium ion from the opposite face due to steric hindrance[4].
    
  • Product Formation: This anti-addition strictly yields the erythro diastereomer (a racemic mixture of the (2R,3S) and (2S,3R) enantiomers) when starting from the trans-alkene precursor[5].

Mechanism A trans-3-Methoxycinnamic Acid (Alkene Nucleophile) B Bromonium Ion Intermediate (Bridged Cation) A->B + Br2 (from PTB) Electrophilic Addition C anti-Nucleophilic Attack (by Bromide Anion) B->C Steric Inversion D erythro-2,3-Dibromo-3- (3-methoxyphenyl)propanoic acid C->D Stereospecific Product Formation

Figure 1: Mechanistic pathway of the stereospecific anti-addition of bromine.

Experimental Design: A Self-Validating System

To ensure a robust and reproducible protocol, this methodology is designed as a self-validating system . Every critical phase of the reaction provides immediate, observable feedback to the scientist.

  • Reagent Selection (Safety & Efficacy): Liquid

    
     is highly volatile and generates dangerous overpressure in closed microwave vessels. Instead, Pyridinium tribromide (PTB)  is utilized. PTB is a bench-stable solid that slowly liberates bromine in situ, ensuring a controlled reaction environment suitable for microwave reactors.
    
  • In-Process Validation: The reaction is self-indicating. The active bromine species imparts a deep orange-red color to the solution. As the electrophilic addition reaches completion, this color fades to a pale yellow[4].

  • Chemical Quenching: Cyclohexene is introduced post-reaction. It acts as a chemical validator by rapidly scavenging any unreacted bromine to form soluble 1,2-dibromocyclohexane, preventing side reactions during the workup[4].

G N1 1. Reagent Preparation N2 2. Microwave Irradiation N1->N2 PTB + AcOH N3 3. Visual Validation N2->N3 80°C, 15 min N4 4. Quenching & Isolation N3->N4 Color Fades N5 5. Purity Analysis N4->N5 Crystallization

Figure 2: Self-validating workflow for the microwave-assisted bromination.

Quantitative Data: Microwave vs. Conventional Synthesis

The implementation of MAOS provides distinct advantages over conventional thermal reflux methods, summarized below.

ParameterConventional HeatingMicrowave-Assisted (MAOS)
Brominating Agent Liquid

(Volatile/Toxic)
Pyridinium Tribromide (Solid/Stable)
Reaction Time 120 - 240 minutes10 - 15 minutes
Temperature Profile Reflux (~118°C), Gradient80°C, Isothermal (Direct Dielectric)
Typical Yield 60 - 70%> 85%
Chemoselectivity Prone to nuclear brominationHigh (Alkene addition kinetically favored)

Step-by-Step Protocol

Materials & Equipment
  • trans-3-Methoxycinnamic acid (Precursor)

  • Pyridinium tribromide (PTB) (Bromine source)

  • Glacial acetic acid (Solvent)

  • Cyclohexene (Quenching agent)

  • Dedicated laboratory microwave synthesizer (e.g., CEM Discover) with 10 mL sealed pressure vials.

Procedure

Step 1: Reagent Preparation In a 10 mL microwave-safe pressure vial equipped with a magnetic stir bar, suspend 1.0 mmol of trans-3-methoxycinnamic acid in 3.0 mL of glacial acetic acid.

Causality: Glacial acetic acid is selected because its polar protic nature stabilizes the transient bromonium ion, accelerating the reaction. Furthermore, it possesses an optimal loss tangent for microwave absorption, allowing efficient heating without violent superheating.

Step 2: Bromine Source Addition Add 1.05 mmol of Pyridinium tribromide (PTB) to the vial. Seal the vial immediately with a Teflon-lined crimp cap.

Causality: The slight stoichiometric excess (1.05 eq) ensures complete consumption of the cinnamic acid precursor, while the solid nature of PTB prevents the dangerous pressure spikes associated with liquid


 in sealed microwave vessels.

Step 3: Microwave Irradiation Insert the vial into the microwave reactor. Set the parameters to 80°C , with a ramp time of 2 minutes, and a hold time of 15 minutes . Set maximum power to 100 W and enable dynamic pressure control.

Step 4: Visual Validation & Quenching Upon completion, allow the reactor to rapidly air-cool the vial to room temperature. Visually inspect the solution; the initial deep orange-red color should have faded to a pale yellow. Uncap the vial and add 3-5 drops of cyclohexene.

Causality: The fading color validates the consumption of the electrophile. Cyclohexene acts as a rapid chemical scavenger, reacting with any residual trace bromine to prevent unwanted oxidation during product isolation[4].

Step 5: Precipitation & Isolation Add 5.0 mL of ice-cold deionized water to the reaction mixture to decrease the solubility of the product. Transfer the vial to an ice bath for 15 minutes. Collect the resulting white precipitate via vacuum filtration using a Hirsch funnel. Wash the filter cake with 2 x 5 mL of cold water to remove residual acetic acid and highly soluble pyridinium salts.

Step 6: Purification & Analytical Validation Recrystallize the crude product from a minimal amount of a hot ethanol/water mixture. Dry the purified 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid under vacuum.

Causality: Melting point analysis serves as the final stereochemical validator. Because the anti-addition exclusively yields the erythro diastereomer, a sharp, un-depressed melting point confirms both chemical and diastereomeric purity[5].

References

  • Sigma-Aldrich. 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid AldrichCPR.1

  • Royal Society of Chemistry. Bromination of Cinnamic acid. 4

  • Organic Chemistry Laboratory Protocols. Bromination of Trans-Cinnamic Acid. 5

  • National Institutes of Health (PMC). Myeloperoxidase Inhibitory and Antioxidant Activities of (E)-2-Hydroxy-α-aminocinnamic Acids Obtained through Microwave-Assisted Synthesis.3

  • Davies, H., & Davies, W. LXXX.-The Bromination of m-Methoxycinnamic Acid. Royal Society of Chemistry. 2

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Optimizing the Synthesis of 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important synthetic transformation. The bromination of cinnamic acid derivatives is a fundamental reaction, yet achieving high yields and purity consistently requires a nuanced understanding of the reaction mechanism, potential side reactions, and optimal experimental conditions.

This document moves beyond a simple recitation of steps. It delves into the causality behind the protocol, offering field-tested insights in a direct question-and-answer format to address the specific challenges you may encounter. Our goal is to empower you with the knowledge to not only execute the synthesis successfully but also to troubleshoot and optimize it effectively.

Section 1: The Core Reaction: Mechanism & Stereochemistry

A foundational understanding of the reaction pathway is the first step toward troubleshooting and optimization.

Q1: What is the fundamental reaction mechanism for the bromination of 3-methoxycinnamic acid?

The synthesis of 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid is achieved through the electrophilic addition of molecular bromine (Br₂) across the alkene double bond of 3-methoxycinnamic acid.[1] The mechanism is a two-step process that proceeds through a cyclic intermediate.[2][3]

  • Formation of the Bromonium Ion: The electron-rich π-bond of the alkene attacks one of the bromine atoms in the Br₂ molecule. This induces the Br-Br bond to break heterolytically. A cyclic, three-membered "bromonium ion" intermediate is formed, with the positive charge located on the bridging bromine atom.[4][5]

  • Nucleophilic Attack: The resulting bromide ion (Br⁻) then acts as a nucleophile, attacking one of the carbon atoms of the bromonium ion. This attack occurs from the side opposite to the bridging bromine atom (a "backside attack"), leading to the opening of the three-membered ring.[6][7]

This mechanistic pathway dictates the stereochemical outcome of the reaction.

G cluster_0 Step 1: Electrophilic Attack & Bromonium Ion Formation cluster_1 Step 2: Nucleophilic Attack reactant 3-Methoxycinnamic Acid (Alkene) intermediate Cyclic Bromonium Ion Intermediate reactant->intermediate π electrons attack Br br2 Br-Br (Electrophile) br2->intermediate induced dipole br_minus Br⁻ intermediate->br_minus Br⁻ leaves intermediate2 Cyclic Bromonium Ion Intermediate product 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid intermediate2->product br_minus2 Br⁻ (Nucleophile) br_minus2->product Backside attack

Caption: Mechanism of electrophilic bromine addition.

Q2: Why is this reaction described as stereospecific, and what is the expected stereochemical outcome?

The bromination of an alkene is a classic example of a stereospecific reaction, meaning the stereochemistry of the starting material directly determines the stereochemistry of the product.[1]

  • Anti-Addition: As described in the mechanism, the bromide ion attacks the bromonium ion intermediate from the opposite face. This is known as anti-addition.[6][7]

  • Reactant to Product: Commercially available 3-methoxycinnamic acid is predominantly the trans (or E)-isomer. The anti-addition of two bromine atoms to a trans-alkene results specifically in the formation of the erythro diastereomer as a racemic mixture of two enantiomers ((2R,3S) and (2S,3R)).[8]

The melting point of the final product is a critical diagnostic tool. The two possible diastereomers, erythro and threo, have distinctly different melting points. The erythro product from trans-cinnamic acid has a melting point of approximately 202-204°C, while the threo diastereomer melts at a much lower temperature (around 93-95°C).[8][9] Observing a melting point near 204°C confirms the expected anti-addition mechanism.

Section 2: Troubleshooting Guide for Low Yield and Impurities

Even with a sound understanding of the mechanism, experimental challenges can arise. This section addresses the most common issues.

Problem: The final isolated yield is disappointingly low (e.g., < 60%).

Q: I followed a standard procedure, but my yield is much lower than reported. What are the most likely causes and how can I fix them?

A low yield can stem from several factors, ranging from incomplete reactions to losses during product isolation. The following table outlines a systematic approach to diagnosing and solving this problem.

Potential Cause Diagnostic Check Recommended Solution & Scientific Rationale
1. Incomplete Reaction Monitor the reaction using Thin Layer Chromatography (TLC). A persistent spot corresponding to the starting material (3-methoxycinnamic acid) indicates an incomplete reaction. The disappearance of the bromine's red-orange color is a good visual cue but can be misleading if bromine is consumed by side reactions.[10]Increase Reaction Time/Temperature: After the initial controlled addition of bromine at a low temperature, allow the mixture to stir at room temperature or gently reflux (e.g., ~40-50°C in dichloromethane) for an additional 15-30 minutes to drive the reaction to completion.[1][11] Rationale: While the initial reaction is fast, ensuring every last bit of starting material reacts may require more thermal energy and time.
2. Side Reaction: β-Lactone Formation The formation of a β-lactone intermediate is a known side reaction for cinnamic acids.[12] This non-polar byproduct may be visible on TLC and can be confirmed by NMR if isolated.Strict Temperature Control: Add the bromine solution slowly and maintain a low temperature (0-5°C) during the addition.[13] Rationale: The intramolecular nucleophilic attack of the carboxylic acid on the bromonium ion to form the lactone is a competing reaction. Lowering the temperature disfavors this pathway relative to the desired intermolecular attack by the bromide ion.
3. Side Reaction: Radical Bromination If the product has unexpected signals in the aromatic or aliphatic region of the NMR spectrum, or if the reaction is difficult to control, radical pathways may be occurring.Exclude Light: Perform the reaction in a flask wrapped in aluminum foil or in a fume hood with the sash lowered to minimize light exposure.[13] Rationale: UV light can initiate the homolytic cleavage of Br₂, leading to a free-radical chain reaction. This non-selective process results in a mixture of products and lower yields of the desired compound.
4. Presence of Nucleophilic Contaminants The presence of water or alcohol (e.g., from the solvent) can lead to the formation of bromo-hydroxy or bromo-alkoxy byproducts.[2][5] These are typically more polar than the desired product and may be observed on TLC.Use Anhydrous Solvents: Ensure that the solvent (e.g., dichloromethane, glacial acetic acid) is anhydrous. Dry glassware thoroughly before use. Rationale: Water and alcohols are nucleophiles that can compete with the bromide ion in attacking the bromonium ion intermediate, leading to undesired byproducts and consuming the intermediate.
5. Loss During Workup/Purification The product is a white solid that should precipitate from the reaction mixture.[10] If the yield is low after filtration, the product may have significant solubility in the mother liquor.Ensure Complete Precipitation: After the reaction is complete, cool the reaction flask in an ice-water bath for at least 15-20 minutes before filtration to maximize crystallization.[1][9] Wash with Cold Solvent: Wash the filtered solid with a small amount of cold reaction solvent to remove soluble impurities without dissolving a significant amount of the product.
Problem: The final product appears impure (e.g., broad melting point range, extra NMR peaks).

Q: My product's melting point is broad and lower than the expected ~204°C. How can I identify and remove the impurities?

Product impurity is often due to residual starting material or the formation of the side products mentioned above. The most effective purification method is recrystallization.[8][14]

Protocol: Purification by Recrystallization

  • Solvent Selection: A mixed solvent system of ethanol and water is highly effective for this compound.[8][15]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture gently (e.g., on a hot plate) until the solid completely dissolves.

  • Induce Crystallization: Remove the flask from the heat source. Add hot water dropwise while swirling until the solution just begins to turn cloudy (this is the point of saturation).

  • Re-dissolution: If the solution becomes excessively cloudy, add a few drops of hot ethanol until it becomes clear again. The goal is to be at the exact saturation point.

  • Cooling and Crystallization: Allow the flask to cool slowly to room temperature. Do not disturb the flask during this period to allow for the formation of large, pure crystals. Once at room temperature, place the flask in an ice bath for 15-20 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration. Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Allow the crystals to air dry on the filter paper, then transfer them to a watch glass to dry completely. A vacuum oven at a low temperature (<50°C) can also be used.

  • Characterization: Measure the melting point of the dried crystals. A sharp melting point in the expected range (e.g., 202-204°C) is a strong indicator of high purity. Confirm purity and structure using ¹H NMR spectroscopy.[16][17]

Section 3: Optimized Experimental Workflow

This section provides a robust, step-by-step protocol that incorporates best practices to maximize yield and purity.

G start Start setup 1. Reaction Setup - Dissolve 3-methoxycinnamic acid in CH2Cl2. - Cool flask to 0°C in an ice bath. - Wrap flask in foil. start->setup addition 2. Bromine Addition - Slowly add Br2/CH2Cl2 solution dropwise. - Maintain temperature at 0-5°C. - Monitor for color change (red-orange to pale yellow). setup->addition reaction 3. Reaction Completion - Remove ice bath, stir at room temp for 20 min. - Monitor via TLC to confirm absence of starting material. addition->reaction quench 4. Quench Excess Bromine (if needed) - If solution is still orange, add cyclohexene dropwise until colorless. reaction->quench precipitation 5. Product Precipitation - Cool flask in an ice bath for 20 min. quench->precipitation filtration 6. Isolation - Collect crude product via vacuum filtration. - Wash solid with small amount of cold CH2Cl2. precipitation->filtration purification 7. Purification - Recrystallize crude product from Ethanol/Water. filtration->purification characterization 8. Characterization - Air dry the pure crystals. - Determine yield and melting point. - Confirm structure with NMR. purification->characterization end End characterization->end

Caption: Optimized workflow for synthesis and purification.

Materials & Equipment

  • 3-methoxycinnamic acid

  • Liquid Bromine (Br₂)

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Cyclohexene (for quenching)

  • Ethanol and Deionized Water (for recrystallization)

  • Round-bottom flask, addition funnel, reflux condenser, magnetic stirrer

  • Ice bath

  • Vacuum filtration apparatus

Procedure

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and an addition funnel, dissolve 3-methoxycinnamic acid (1.0 eq) in anhydrous dichloromethane. Wrap the flask in aluminum foil and cool the mixture to 0°C using an ice-water bath.

  • Bromine Addition: Prepare a solution of bromine (1.05-1.1 eq) in anhydrous dichloromethane and add it to the addition funnel. Add the bromine solution dropwise to the stirring reaction mixture over 20-30 minutes. Maintain the internal temperature below 5°C. The characteristic red-brown color of bromine should fade as it reacts.[9]

  • Reaction Completion: Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for an additional 20 minutes to ensure it goes to completion.

  • Quenching: If the solution retains a persistent orange or red color, add a few drops of cyclohexene until the color disappears.[10][18]

  • Precipitation & Isolation: Cool the flask back down in an ice bath for at least 20 minutes. A white precipitate of the product should form. Collect the solid by vacuum filtration, washing the filter cake with a small portion of cold dichloromethane.

  • Purification & Characterization: Air dry the crude product. Perform a recrystallization using an ethanol/water solvent system as described in the troubleshooting section. Dry the final product and determine the final mass, calculate the yield, and measure its melting point. Confirm the structure and purity via ¹H NMR.

Section 4: Frequently Asked Questions (FAQs)

  • Q1: How critical is temperature control during the bromine addition?

    • A: It is highly critical. The reaction is exothermic, and poor temperature control can lead to an increase in side reactions, particularly the formation of the β-lactone intermediate.[12] Slow, controlled addition at 0-5°C is essential for achieving high selectivity and yield.[13]

  • Q2: What is the best solvent for this reaction?

    • A: Anhydrous, non-nucleophilic solvents are required. Dichloromethane (CH₂Cl₂) is an excellent choice due to its inertness and the moderate solubility of the starting material and insolubility of the product upon cooling.[10] Glacial acetic acid is also commonly used.[18] Avoid alcohols or wet solvents, as they can participate in the reaction to form byproducts.[2][5]

  • Q3: Liquid bromine is highly corrosive and toxic. Are there safer alternatives?

    • A: Yes. Pyridinium tribromide (PyHBr₃) is a stable, solid reagent that serves as an excellent source for the in situ generation of bromine.[8] It is much safer and easier to handle than liquid bromine and often gives comparable or better yields. The reaction is typically run in a solvent like glacial acetic acid when using this reagent.

  • Q4: How do I properly characterize the final product?

    • A: A combination of techniques is best. A sharp melting point at the expected temperature (~202-204°C) is a strong indicator of purity and the correct diastereomer.[8][15] For structural confirmation, ¹H NMR spectroscopy is definitive. You should expect to see signals for the aromatic protons, the methoxy group, and two characteristic doublets for the C-H protons adjacent to the bromine atoms in the 5.1-5.5 ppm range.[16][19] The carboxylic acid proton will appear as a broad singlet far downfield (>10 ppm).

References

  • Chemguide. "Electrophilic Addition - Symmetrical Alkenes and Bromine." Accessed March 2026. [Link]

  • Doc Brown's Chemistry. "Electrophilic addition mechanism steps addition bromine to alkenes." Accessed March 2026. [Link]

  • Chemistry Steps. "Reaction of Alkenes with Bromine." Published July 26, 2025. [Link]

  • Chemistry LibreTexts. "Reactions of Alkenes with Bromine." Updated January 22, 2023. [Link]

  • Swarthmore College. "Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate." Accessed March 2026. [Link]

  • Master Organic Chemistry. "Halogenation of Alkenes and Halohydrin Formation." Published March 15, 2013. [Link]

  • Organic Chemistry Explained. "Alkene Bromination with Br2: Bromonium-Ion Anti Addition to Vicinal Dibromides." Accessed March 2026. [Link]

  • Google Patents. "CN108863773A - The preparation method of 3- methoxy cinnamic acid." Accessed March 2026.
  • The Royal Society of Chemistry. "Bromination of Cinnamic acid." Accessed March 2026. [Link]

  • ResearchGate. "(PDF) 4.1.1.1. Bromination of Cinnamic Acid." Accessed March 2026. [Link]

  • PrepChem.com. "Preparation of 2,3-dibromo-3-phenylpropanoic acid." Accessed March 2026. [Link]

  • Scribd. "Bromination of Trans-Cinnamic Acid." Accessed March 2026. [Link]

  • National Center for Biotechnology Information. "cis-β-Bromostyrene derivatives from cinnamic acids via a tandem substitutive bromination-decarboxylation sequence." Accessed March 2026. [Link]

  • Chegg. "What is the NMR labeled structure for the product 2,3-dibromo-3-phenylpropanoic acid?..." Accessed March 2026. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. "Synthesis, Characteristics, And Pharmacology Activity of Newly Synthesized 3-(4-Methylphenyl) Prop-2-Enoic Acid by using Substit." Published May 15, 2025. [Link]

  • Homework.Study.com. "The reaction of trans-cinnamic acid with excess bromine is shown below. Select the reason why the..." Accessed March 2026. [Link]

  • ChemConnections. "Stereochemistry of the Bromination of Cinnamic Acid." Accessed March 2026. [Link]

  • CUNY Academic Works. "Synthetic Formal Report #1 - The Synthesis of 2,3-Dibromo-3-(3-chlorophenyl)-1-(4- methoxyphenyl)-1-propanone." Published December 8, 2023. [Link]

  • Master Organic Chemistry. "Bromination of alkenes with Br2 to give dibromides." Accessed March 2026. [Link]

  • SpectraBase. "2,3-Dibromo-3-phenylpropanoic acid, tms derivative - Optional[13C NMR] - Chemical Shifts." Accessed March 2026. [Link]

  • Chegg. "Which stereoisomer of 2,3 dibromo 3 phenylpropanoic acid is shown on this NMR and why?" Published December 05, 2018. [Link]

  • Google Patents. "US4304930A - Process for the preparation of 2-(3-phenoxy-phenyl)-propionic acid." Accessed March 2026.
  • California State University, Bakersfield. "Lab 9: Addition of Bromine to trans-Cinnamic Acid." Accessed March 2026. [Link]

  • ResearchGate. "2,3-Dibromo-3-phenylpropanoic acid: a monoclinic polymorph." Published November 14, 2016. [Link]

Sources

Recrystallization techniques for purifying 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide addresses the purification of 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid , a vicinal dibromide synthesized via the electrophilic bromination of 3-methoxycinnamic acid.

The presence of the meta-methoxy substituent and the vicinal bromine atoms introduces specific challenges: diastereomeric separation , thermal instability (decarboxylation) , and a tendency to "oil out" during crystallization. This guide provides a robust, self-validating protocol designed to maximize recovery of the erythro (anti-addition) diastereomer.

Part 1: Technical Protocol

Primary Recrystallization System: Aqueous Ethanol

Rationale: The polarity of the carboxylic acid and the methoxy group makes ethanol an excellent solvent, while the hydrophobic brominated alkyl chain and aromatic ring reduce solubility in water. This "solvent/anti-solvent" pair allows for fine control over saturation.

Reagents:

  • Crude Product: 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid

  • Solvent: Ethanol (95% or absolute)

  • Anti-Solvent: Deionized Water (Ice cold)

  • Wash Solvent: 50% Aqueous Ethanol (Pre-chilled to 0°C)

Step-by-Step Methodology:

  • Dissolution (The Saturation Point):

    • Place the crude solid in an Erlenmeyer flask.

    • Add hot ethanol (~60-70°C) dropwise with constant swirling.

    • Critical Control Point: Add only enough ethanol to just dissolve the solid. If the solution is yellow/orange (indicating free bromine), add drops of saturated Sodium Thiosulfate solution until the color fades to pale yellow or white.

  • Nucleation Induction:

    • Remove from heat.[1][2][3] While the solution is still hot, add hot water dropwise until a faint, persistent turbidity (cloudiness) appears.

    • Add a single drop of hot ethanol to clear the turbidity. The solution is now super-saturated.[4]

  • Controlled Cooling (Crystal Growth):

    • Allow the flask to cool to room temperature undisturbed on a cork ring or wood block. Do not place directly on a cold benchtop.

    • Observation: Needle-like crystals (characteristic of the erythro isomer) should form.

    • Once at room temperature, transfer to an ice bath (0-4°C) for 30 minutes to maximize yield.

  • Isolation:

    • Filter via vacuum filtration (Buchner funnel).

    • Wash the cake 2x with minimal volumes of cold 50% aqueous ethanol.

    • Dry in a vacuum desiccator over CaCl₂ or Silica Gel. Avoid oven drying above 60°C to prevent debromination/decarboxylation.

Part 2: Troubleshooting & Optimization (Q&A)

Issue 1: "The product formed a sticky oil instead of crystals."

Diagnosis: This phenomenon, known as "oiling out," occurs when the solute separates as a liquid phase before it crystallizes. This happens if the saturation temperature is higher than the melting point of the solvated product, or if impurities (like the threo isomer) depress the melting point.

Corrective Workflow:

  • Re-dissolve: Reheat the mixture until the oil dissolves back into the solution (add a small amount of ethanol if necessary).

  • Seed: Cool the solution very slowly. When the temperature is just above the point where oiling occurred previously, add a seed crystal of pure product.

  • Trituration: If no seed is available, scratch the inner wall of the flask vigorously with a glass rod at the air-liquid interface. The friction provides nucleation sites.

Issue 2: "My product is yellow/orange."

Diagnosis: The color is likely due to trapped elemental bromine (


) or oxidized side products.
Solution: 
  • Chemical Wash: During the dissolution step, add 1-2 mL of 5% Sodium Thiosulfate (

    
    )  or Sodium Bisulfite solution. This reduces colored 
    
    
    
    to colorless bromide ions (
    
    
    ).
  • Adsorption: If the color persists, add activated charcoal (~1-2% by weight) to the hot ethanolic solution, stir for 5 minutes, and perform a hot filtration before adding the water.

Issue 3: "The melting point is broad and lower than expected."

Diagnosis: A broad melting range (>2°C) indicates a mixture of diastereomers (erythro vs. threo) or incomplete removal of the starting cinnamic acid. Analysis:

  • Anti-Addition Dominance: Bromination of trans-3-methoxycinnamic acid typically proceeds via a bromonium ion intermediate, leading to anti-addition. The major product is the erythro (

    
     / 
    
    
    
    ) racemate.[5]
  • Action: Recrystallize a second time. The erythro isomer is generally less soluble and higher melting. Repeated crystallization enriches this isomer.

Part 3: Visualization of Workflows

Figure 1: Purification Logic Tree

This diagram illustrates the decision-making process during purification to ensure high purity and yield.

RecrystallizationWorkflow Start Crude 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid Dissolve Dissolve in min. Hot Ethanol (65°C) Start->Dissolve CheckColor Is solution Yellow/Orange? Dissolve->CheckColor AddThio Add Na2S2O3 (aq) CheckColor->AddThio Yes AddWater Add Hot Water until Turbid CheckColor->AddWater No AddThio->AddWater Cooling Cool slowly to RT AddWater->Cooling StateCheck State of Product? Cooling->StateCheck Crystals Crystals Formed StateCheck->Crystals Solid Oil Oiling Out StateCheck->Oil Liquid/Goo Filter Vacuum Filter & Wash (Cold 50% EtOH) Crystals->Filter RemedyOil Reheat + Scratch/Seed Oil->RemedyOil RemedyOil->Cooling Dry Desiccate (Avoid High Heat) Filter->Dry

Caption: Decision-matrix for the purification of vicinal dibromides, addressing color impurities and phase separation issues.

Part 4: Quantitative Data Summary

ParameterSpecification / GuidelineNotes
Target Compound 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acidMW: ~337.99 g/mol
Primary Solvent Ethanol (95% or Absolute)Good solubility for organic backbone.
Anti-Solvent WaterInduces precipitation of hydrophobic dibromide.
Typical Yield 70 - 85%Dependent on cooling rate and mother liquor loss.
Melting Point ~160 - 190°C (Decomposes)Note: Exact MP depends heavily on purity and heating rate due to decarboxylation.
Storage Desiccator, Dark, <25°CSensitive to light (debromination) and moisture.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I use Acetone/Hexane instead of Ethanol/Water? A: Yes, but with caution. Acetone is a good solvent, and Hexane is a standard non-polar anti-solvent. However, acetone can sometimes react with residual bromine species if not quenched properly (forming bromoacetone, a lachrymator). The Ethanol/Water system is generally safer and "greener" for this specific acid [1].

Q: Why does the compound turn brown when I measure the melting point? A: Vicinal dibromides of cinnamic acid derivatives are prone to thermal elimination . Upon heating, they can lose


 or 

, or undergo decarboxylative elimination to form styrenes. The browning is decomposition.[6] Always insert the capillary into the apparatus at a temperature close to the expected MP (e.g., 10°C below) to minimize thermal stress [2].

Q: How do I confirm I have the erythro isomer? A:


 NMR is definitive. The coupling constant (

) between the two chiral protons (

and

) differs for diastereomers. For erythro-dibromides,

is typically 10–12 Hz (anti-periplanar arrangement), whereas the threo isomer shows a smaller

value (~2–5 Hz) [3].

References

  • Preparation of 2,3-dibromo-3-phenylpropanoic acid. PrepChem. Available at: [Link]

  • Troubleshooting Recrystallization. University of York, Chemistry Teaching Labs. Available at: [Link]

  • Diastereoselective Bromination Lab: Cinnamic Acid. Studylib. Available at: [Link]

  • 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid Properties. PubChem. Available at: [Link]

Sources

Technical Support Center: Separation of Erythro and Threo Diastereomers of 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide provides actionable troubleshooting, validated protocols, and mechanistic insights for researchers synthesizing and isolating the erythro and threo diastereomers of 2,3-dibromo-3-(3-methoxyphenyl)propanoic acid. As a Senior Application Scientist, I have structured this guide to not only provide step-by-step instructions but to explain the chemical causality behind each workflow, ensuring your experiments are robust and self-validating.

Part 1: Troubleshooting Guides & FAQs

Q1: Why does the bromination of trans-3-methoxycinnamic acid yield a mixture of diastereomers instead of a pure erythro product? A1: The electrophilic addition of bromine to trans-alkenes typically proceeds via a stereospecific cyclic bromonium ion, which dictates an anti-addition pathway to yield the erythro diastereomer [(Odinity)][1]. However, the presence of the electron-rich 3-methoxyphenyl ring partially stabilizes the intermediate, allowing it to exhibit open benzylic carbocation character[(ResearchGate)][2]. This stabilization permits transient C–C bond rotation before the bromide nucleophile attacks, leading to a loss of strict stereocontrol and the formation of the threo diastereomer via syn-addition pathways. Lowering the reaction temperature suppresses this rotation, increasing the erythro yield.

Q2: What is the physical basis for separating these two diastereomers? A2: Separation exploits the stark differences in their crystal lattice energies and dipole moments. The erythro diastereomer possesses a more symmetrical molecular conformation, allowing for tighter crystal packing. This causality results in a significantly higher melting point (typically >200 °C for cinnamic acid dibromides) and drastically lower solubility in non-polar or slightly polar solvents like cold dichloromethane (DCM) [(Studylib)][3]. Conversely, the threo isomer has an asymmetrical, gauche-like preferred conformation, resulting in a lower melting point (~90–100 °C) and high solubility in DCM [(Odinity)][4].

Q3: How can I analytically validate that my separation was successful? A3: Proton Nuclear Magnetic Resonance (


H-NMR) spectroscopy is the ultimate self-validating tool for this workflow. You must analyze the vicinal coupling constant (

) between the

and

protons on the propanoic acid backbone. In the erythro diastereomer, the bulky groups force an anti-periplanar conformation, yielding a larger

value (11–12 Hz). In the threo diastereomer, steric clashing forces a gauche conformation, resulting in a smaller

value (9–10 Hz).

Part 2: Mechanistic Visualization

Mechanism Alkene trans-3-Methoxycinnamic Acid Bromonium Cyclic Bromonium Ion (Stereospecific Intermediate) Alkene->Bromonium + Br2 Carbocation Open Benzylic Carbocation (Bond Rotation Allowed) Bromonium->Carbocation Ring Opening Anti Anti-Addition (Nucleophilic Attack) Bromonium->Anti Kinetic Control Syn Syn-Addition (Loss of Stereocontrol) Carbocation->Syn C-C Rotation Erythro erythro-Diastereomer (Major Product) Anti->Erythro Threo threo-Diastereomer (Minor Product) Syn->Threo

Mechanistic pathways dictating the erythro/threo diastereomeric ratio during bromination.

Part 3: Quantitative Data Summary

Use the following table as a benchmark to validate your isolated fractions. Data is extrapolated from homologous cinnamic acid dibromide derivatives[3].

Physicochemical Propertyerythro-Diastereomerthreo-Diastereomer
Addition Mechanism Anti-addition (Major)Syn-addition / Isomerization (Minor)
Melting Point Trend High (>200 °C)Low (~90–100 °C)
Solubility (Cold DCM) Insoluble (Precipitates rapidly)Soluble (Remains in Mother Liquor)

H-NMR

Coupling
11–12 Hz (Anti conformation)9–10 Hz (Gauche conformation)
Dipole Moment / Polarity Lower (Symmetrical packing)Higher (Asymmetrical packing)

Part 4: Validated Experimental Protocols

The following self-validating system ensures the complete separation of the mixture into pure erythro and threo fractions.

Protocol A: Fractional Crystallization (Isolation of the erythro Diastereomer)

Causality: This step utilizes the low solubility of the erythro isomer in cold halogenated solvents to force its precipitation, leaving the threo isomer in solution [(Odinity)][4].

  • Dissolution: Transfer the crude 2,3-dibromo-3-(3-methoxyphenyl)propanoic acid mixture into a round-bottom flask. Add minimal dichloromethane (DCM) (approx. 5 mL per gram of crude).

  • Heating: Attach a reflux condenser and heat the mixture gently in a water bath until the solvent reaches a mild reflux. Ensure all threo isomers and unreacted starting materials are fully dissolved. (Note: The erythro isomer may not fully dissolve; this is expected and acts as seed crystals).

  • Controlled Cooling: Remove the flask from the heat source and allow it to cool to room temperature undisturbed for 15 minutes.

  • Ice Bath Precipitation: Submerge the flask in an ice-water bath (0–4 °C) for 30 minutes. Rapid crystallization of the erythro diastereomer will occur at the bottom of the flask [(Odinity)][1].

  • Vacuum Filtration: Filter the cold suspension through a Büchner funnel under reduced pressure.

  • Washing: Wash the filter cake with 3 portions of ice-cold DCM (2 mL each). This critical step removes residual bromine and adhering threo isomer without dissolving the target product [(Odinity)][4].

  • Validation: Dry the white crystalline solid under a vacuum and determine the melting point. A sharp melting point >200 °C confirms pure erythro diastereomer [(Studylib)][3].

Protocol B: Silica Gel Flash Chromatography (Recovery of the threo Diastereomer)

Causality: The mother liquor contains the threo isomer, minor impurities, and traces of the erythro isomer. Normal-phase chromatography resolves these based on their differing dipole moments.

  • Mother Liquor Preparation: Take the combined filtrate and washings from Protocol A and concentrate them in vacuo using a rotary evaporator to yield a crude, threo-enriched oil/solid.

  • Column Packing: Pack a glass chromatography column with silica gel (230–400 mesh) using a slurry method with Hexane.

  • Loading: Dissolve the crude mixture in a minimum amount of DCM and load it evenly onto the silica bed.

  • Elution: Elute using a gradient solvent system starting from 80:20 Hexane:Ethyl Acetate and gradually increasing polarity to 60:40 Hexane:Ethyl Acetate.

  • Fraction Collection & Analysis: Collect 10 mL fractions. Spot each fraction on a TLC plate, elute with 70:30 Hexane:Ethyl Acetate, and visualize using a UV lamp (254 nm). The threo diastereomer will elute separately from any residual erythro isomer due to its higher polarity.

  • Validation: Pool the threo-containing fractions, evaporate the solvent, and verify via

    
    H-NMR (look for the diagnostic 9–10 Hz coupling constant).
    

Part 5: Workflow Visualization

SeparationWorkflow Crude Crude Dibromide Mixture (erythro + threo) Cryst Fractional Crystallization (Cold DCM) Crude->Cryst Erythro erythro-Diastereomer (Precipitate / Crystals) Cryst->Erythro Insoluble Phase MotherLiq Mother Liquor (threo-enriched) Cryst->MotherLiq Soluble Phase Chroma Silica Gel Chromatography (Hexane/EtOAc Gradient) MotherLiq->Chroma Threo threo-Diastereomer (Purified Eluate) Chroma->Threo Chromatographic Resolution

Workflow for the isolation and purification of erythro and threo diastereomers.

References

  • Stereochemistry of Bromine Addition to an Alkene Source: Odinity URL
  • Bromine Addition to trans-Cinnamic Acid: Lab Experiment Source: Studylib URL
  • Rapid and Stereoselective Conversion of a trans-Cinnamic Acid to a beta-Bromostyrene Source: ResearchGate URL

Sources

Technical Support Center: High-Purity Synthesis of 2,3-Dibromopropanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #DBPA-SYN-001 Topic: Troubleshooting Low Purity & Polymerization Issues Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Diagnostic Logic

Synthesis of 2,3-dibromopropanoic acid via the bromination of acrylic acid is theoretically simple (electrophilic addition) but practically difficult due to the high reactivity of the starting material.

The Core Problem: Acrylic acid is prone to radical polymerization, initiated by heat, light, or peroxides. If polymerization competes with bromination, you generate "gummy" oligomers that trap impurities and lower the melting point. Furthermore, the reaction is exothermic; uncontrolled heat promotes both polymerization and oxidative side reactions.

Diagnostic Matrix: What is your symptom?
SymptomProbable CauseMechanismCorrective Action
Gummy/Sticky Solid Polymerization of Acrylic AcidRadical chain reaction initiated by heat/light.Use radical inhibitors (Hydroquinone); maintain

.
Yellow/Red Color Residual Free Bromine (

)
Incomplete quenching or occlusion in crystal lattice.Wash organic phase with

; Recrystallize from

.
Low Melting Point (<64°C) Hydrolysis ProductsFormation of 2-bromoacrylic acid or bromolactic acid due to water.Use anhydrous DCM; Avoid aqueous heating; Dry solvents thoroughly.
Violent Exotherm Fast Addition RateAccumulation of unreacted

followed by runaway reaction.
Control addition rate to maintain steady decolorization.

The "Golden Batch" Protocol

This protocol is designed to minimize polymerization and maximize crystallinity. It synthesizes field-proven insights with standard organic synthesis methodologies.

Reagents & Setup
  • Substrate: Acrylic Acid (Must be freshly distilled or stabilizer-verified).[1]

  • Reagent: Elemental Bromine (

    
    ).
    
  • Solvent: Dichloromethane (DCM) (Reaction); Chloroform (

    
    ) (Recrystallization).
    
  • Inhibitor: Hydroquinone (100-200 ppm relative to Acrylic Acid).

Step-by-Step Methodology
  • Inhibitor Loading: Dissolve Acrylic Acid (1.0 eq) in DCM (1:1 v/v ratio). Add Hydroquinone (0.1 wt%).

    • Why: DCM is a non-nucleophilic solvent that solubilizes the reactants but precipitates the polar product in some cases, or allows for easy washing. Hydroquinone scavenges free radicals, preventing the "gummy" polymer formation [1].

  • Temperature Control: Cool the solution to 0–5°C using an ice/salt bath.

    • Why: Low temperature suppresses the radical polymerization rate constant (

      
      ) more significantly than the ionic bromination rate, favoring the desired product.
      
  • Bromine Addition: Add

    
     (1.0 eq) dropwise.
    
    • Critical Check: The solution should decolorize (red

      
       clear) between drops. If color persists, STOP  addition and wait. Persistent color indicates the reaction has stalled or is too cold; accumulation leads to thermal runaway.
      
    • Light Control: Wrap the flask in foil. Direct sunlight can trigger violent radical substitution or polymerization [2].

  • Post-Reaction Stir: Allow to warm to room temperature (20-25°C) over 1 hour.

  • Quenching: Wash the DCM layer with 10% Sodium Thiosulfate (

    
    ) solution until the organic layer is completely colorless.
    
    • Why: Removes unreacted bromine which causes oxidative degradation and color issues [3].

  • Workup: Wash with brine, dry over

    
    , and evaporate DCM under reduced pressure (keep bath 
    
    
    
    ).
  • Purification (The Fix for Low Purity): Recrystallize the crude solid from Chloroform or Petroleum Ether .

    • Note: While DCM is good for the reaction, Chloroform is often superior for crystallization, yielding defined leaflets rather than amorphous powder [4].

Visualizing the Chemistry

Workflow Diagram: Synthesis & Purification

G Start Start: Acrylic Acid (Freshly Distilled) Prep Solvent Prep DCM + Hydroquinone (Inhibitor) Start->Prep React Bromination Add Br2 at 0-5°C (Darkness) Prep->React Cool to 0°C Quench Quench Wash w/ Na2S2O3 (Remove xs Br2) React->Quench Complete Addition Isolate Isolation Evaporate DCM (<40°C) Quench->Isolate Phase Sep Purify Crystallization Solvent: Chloroform Isolate->Purify Crude Solid Final Pure 2,3-Dibromopropanoic Acid (MP: 64-66°C) Purify->Final Filter & Dry

Figure 1: Optimized workflow for the synthesis of 2,3-dibromopropanoic acid emphasizing inhibitor use and specific purification solvents.

Impurity Pathway Logic

Impurity AA Acrylic Acid Target 2,3-Dibromopropanoic Acid (Target Product) AA->Target Electrophilic Addition (Low Temp, Inhibitor) Polymer Poly(acrylic acid) (Gummy Impurity) AA->Polymer Radical Polymerization (Heat, Light, No Inhibitor) Br2 Bromine (Br2) Tribromo 2,2,3-Tribromopropanoic Acid (Over-brominated) Target->Tribromo Excess Br2 (Radical Substitution) Hydrolysis 2-Bromoacrylic Acid (Hydrolysis Product) Target->Hydrolysis Heating with Water (Workup Error)

Figure 2: Mechanistic pathways leading to common impurities. Note that polymerization is a competing reaction starting from the raw material, while tribromides and hydrolysis products stem from process errors.

Frequently Asked Questions (FAQ)

Q: Why does my product turn into a liquid oil after sitting on the bench? A: This is likely due to hygroscopicity or melting point depression from impurities. 2,3-dibromopropanoic acid has a melting point of ~64-66°C [5]. If it contains significant water or unreacted acrylic acid, the melting point drops drastically. Store the product in a desiccator over


 or silica gel.

Q: Can I use water as a solvent? A: While some literature suggests aqueous bromination for methacrylic acid, it is not recommended for high-purity isolation of 2,3-dibromopropanoic acid. Water promotes the formation of bromohydrins (OH and Br addition) rather than the dibromide, and heating the aqueous solution can lead to hydrolysis (releasing HBr and forming 2-bromoacrylic acid) [6]. Stick to anhydrous DCM or Chloroform.

Q: My reaction mixture is not decolorizing. What should I do? A: Stop adding Bromine immediately. This indicates the reaction initiation energy hasn't been met (too cold) or the reagents are not mixing. If you continue adding bromine, it will eventually initiate all at once, causing a dangerous thermal runaway. Allow the flask to warm slightly (to 10°C) to trigger the reaction, then cool back down once consumption begins.

Q: How do I safely dispose of the washings? A: The aqueous washings contain sodium bromide, sodium tetrathionate, and potentially trace organics. This should be treated as Halogenated Aqueous Waste . Do not mix with strong acids, as this can reverse the thiosulfate equilibrium and release


 gas.

References

  • Organic Syntheses , Coll.[1][2] Vol. 3, p.576 (1955); Vol. 20, p.64 (1940). (Discusses polymerization inhibition in acrylates using hydroquinone). Link

  • PrepChem , "Preparation of 2,3-dibromo-3-phenylpropanoic acid." (Highlights the violence of bromination in direct sunlight and the need for diffused light). Link

  • BenchChem , "Technical Support Center: Bromine Removal from Reaction Mixtures." (Protocols for Sodium Thiosulfate quenching). Link

  • Sciencemadness Discussion , "2,3-Dibromopropanoic acid from Acrylic acid." (Field-verified data on Chloroform vs. DCM for crystallization). Link

  • Sigma-Aldrich , "Product Specification: 2,3-Dibromopropionic acid." (Physical property verification, MP 64-66°C).[3] Link

  • Richter, V. von, "Organic Chemistry Vol 1.

Sources

Technical Support Center: Purification & Workup for 2,3-Dibromo-3-(3-methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026


) & Purification
Ticket ID:  CHEM-SUP-8821
Audience:  Chemical Researchers, Process Chemists

Executive Summary

The synthesis of 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid via the bromination of trans-3-methoxycinnamic acid presents a specific purification challenge. While the addition of bromine across the alkene is the primary reaction, the presence of the methoxy group (


)  on the phenyl ring activates the system, increasing the risk of Electrophilic Aromatic Substitution (EAS) side reactions if excess bromine is not quenched immediately and effectively.

Furthermore, vicinal dibromides containing carboxylic acid moieties are sensitive to base-catalyzed dehydrohalogenation (elimination). Standard alkaline washes (e.g., 1M NaOH) used to remove acids can inadvertently destroy your product, converting it back to a substituted styrene or alkyne.

This guide details the Redox-Quench Protocol using Sodium Thiosulfate, designed to neutralize bromine without degrading the labile dibromide backbone.

The Protocol: Reductive Quenching of Bromine

Objective: Chemically reduce volatile, toxic elemental bromine (


) to inert, water-soluble bromide ions (

) without triggering elimination reactions.
Reagents Required
ReagentConcentrationRole
Sodium Thiosulfate (

)
10% w/v (Aqueous)Reductant (Quenching Agent)
Solvent (Reaction) Glacial Acetic Acid or DCMReaction Medium
Extraction Solvent Diethyl Ether or Ethyl AcetateProduct Isolation
Brine Saturated NaClDrying/Phase Separation
Step-by-Step Workflow

1. The Visual Check (End-Point Determination) Before quenching, ensure the reaction is complete. The mixture should be a dark red/orange solution. If the solution has turned pale yellow or colorless during the reaction, you have consumed all bromine and likely have unreacted starting material (cinnamic acid derivative).

  • Standard: Reaction mixture should maintain a slight red/orange color, indicating a slight excess of

    
     to drive completion.
    

2. The Cold Quench (Critical Step)

  • Cool: Place the reaction vessel in an ice bath (

    
    ). Why? Lower temperature inhibits the rate of base-catalyzed elimination during the exothermic quenching process.
    
  • Add: Slowly add 10% Sodium Thiosulfate solution with vigorous stirring.

  • Observe: The color will transition: Dark Red

    
     Orange 
    
    
    
    Pale Yellow
    
    
    Clear/White Precipitate.
  • Stop: Cease addition immediately once the red color vanishes.

3. Phase Separation & Isolation

  • If using Acetic Acid solvent: The product often precipitates upon water/thiosulfate addition. Filter the solid, wash with cold water, and dry.

  • If product oils out or remains soluble:

    • Dilute with water.[1]

    • Extract into Diethyl Ether (preferred) or Ethyl Acetate.

    • Wash the organic layer once with dilute thiosulfate to catch trapped bromine.

    • Wash with Brine.

    • Dry over

      
       and concentrate.
      

Decision Logic & Mechanism (Visualized)

The following diagram illustrates the critical pathways. Note how pH and Bromine Concentration dictate whether you get the desired product or a degraded impurity.

BromineQuenchLogic cluster_legend Pathway Key Reaction Reaction Mixture (Product + Excess Br2) Quench Add Sodium Thiosulfate (Na2S2O3) Reaction->Quench Condition_C Condition: Large Excess Br2 (Prolonged Time) Reaction->Condition_C Condition_A Condition: Cool (0°C) + Neutral pH Quench->Condition_A Condition_B Condition: High Heat or Strong Base (NaOH/KOH) Quench->Condition_B Product TARGET PRODUCT 2,3-Dibromo-3-(3-methoxyphenyl) propanoic acid Condition_A->Product Reductive Dehalogenation Waste Aqueous Waste (S4O6-- + Br-) Condition_A->Waste Side_Elim IMPURITY: Elimination (Bromo-styrenes/Alkynes) Condition_B->Side_Elim E2 Elimination Side_Sub IMPURITY: Ring Bromination (EAS on Methoxy Ring) Condition_C->Side_Sub Electrophilic Subst. key1 Green = Desired Path key2 Red = Failure Mode

Figure 1: Reaction workup logic tree demonstrating the competition between successful quenching and side-reaction pathways.

Troubleshooting Guide (FAQs)

Q1: The organic layer remains yellow even after washing with thiosulfate.

Diagnosis: This is likely not bromine.[2]

  • Cause 1: The product itself may be slightly colored due to trace conjugation or oxidation products (e.g., quinones from the methoxy-phenol core, though less likely with just methoxy).

  • Cause 2: If you used HI or iodine at any point, thiosulfate clears iodine instantly, but trapped organic impurities can persist.

  • Action: Check the pH. If the aqueous layer is neutral/acidic and clear, the bromine is gone. Do not keep adding thiosulfate, as high ionic strength can force impurities into the organic phase. Proceed to recrystallization (typically Ethanol/Water or dilute Acetic Acid) to remove the color [1].

Q2: Can I use Sodium Hydroxide (NaOH) or Bicarbonate to remove the acetic acid solvent?

CRITICAL WARNING: Avoid strong bases.

  • Reasoning: Your product is a vicinal dibromide . Under basic conditions (especially with heat), the proton

    
     to the carboxylic acid is acidic. Base removal of this proton triggers the elimination of bromide (
    
    
    
    ), reforming the double bond (dehydrohalogenation) [2].
  • Recommendation: If you must neutralize acetic acid, use a saturated Sodium Bicarbonate (

    
    )  wash very carefully and cold. Do not let it sit. It is often safer to simply wash with water multiple times (acetic acid is water-soluble) or remove the acetic acid via azeotropic distillation/rotary evaporation before the aqueous wash.
    
Q3: My product turned into a "goo" or oil instead of a solid.

Diagnosis: Impurity-induced melting point depression.

  • Cause: The presence of the regioisomer (2-bromo-3-(3-methoxyphenyl)...) or the ring-brominated side product . The methoxy group activates the ring, making it susceptible to bromination at the positions ortho and para to the methoxy group if the reaction ran too long [3].[3]

  • Fix:

    • Triturate the oil with cold hexanes or pentane to induce crystallization.

    • Recrystallize from 50% Ethanol/Water . Dissolve hot, cool slowly. The dibromide should crystallize as leaflets [4].[4]

Q4: I smell sulfur/rotten eggs during the quench.

Diagnosis: Decomposition of Thiosulfate.

  • Cause: If the reaction mixture is highly acidic (e.g., pure HBr or concentrated Acetic Acid) and you add thiosulfate directly, the thiosulfate disproportionates into colloidal sulfur and sulfur dioxide (

    
    ) [5].
    
  • Fix: Dilute the reaction mixture with water/ice before adding the thiosulfate. This buffers the acidity slightly and prevents the breakdown of the quenching agent.

Scientific Rationale & Mechanism

The Quenching Chemistry

The removal of bromine relies on the oxidation of the thiosulfate ion. In neutral to slightly acidic media, the reaction proceeds as follows:



  • 
     (Thiosulfate):  Acts as the reducing agent.[5]
    
  • 
     (Bromine):  Acts as the oxidizing agent.[5]
    
  • 
     (Tetrathionate):  The water-soluble byproduct.
    
The Methoxy Risk (Substrate Specificity)

The 3-methoxyphenyl group is an electron-rich aromatic system. While the alkene double bond is the primary nucleophile (reacting with


 to form the bromonium ion), the aromatic ring is also nucleophilic.
  • Kinetic Control: Addition to the alkene is kinetically faster than Electrophilic Aromatic Substitution (EAS) on the ring.

  • Thermodynamic/Excess Risk: Once the alkene is consumed, any excess bromine will begin attacking the ring positions ortho/para to the methoxy group. This is why the visual end-point (stopping exactly when the color persists) is vital for this specific substrate [3].

References

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard procedures for bromination and workup).

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer. (Mechanisms of E2 elimination in vicinal dihalides).

  • BenchChem Technical Support. (2025). Common side reactions in the bromination of ethyl 4-methoxybenzoate. (Analogous reactivity of methoxy-activated rings).

  • Howard, T. R., et al. (2016). 2,3-Dibromo-3-phenylpropanoic acid: a monoclinic polymorph. Acta Crystallographica Section E. (Crystallization and structural data).

  • Trejos, A. (2014).[6] How do you avoid sulfur production during a sodium thiosulfate quench process? ResearchGate. (Thiosulfate decomposition mechanics).

Sources

Stability of 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid under acidic conditions

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Stability of 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid

Executive Summary: Stability Matrix

2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid is a halogenated hydrocinnamic acid derivative.[1][2] While the core carbon skeleton is robust, the molecule possesses three specific chemically labile sites sensitive to acidic environments: the carboxylic acid (susceptible to esterification), the vicinal dibromide (susceptible to elimination), and the methoxy ether (susceptible to cleavage).[1][2]

Quick Reference Stability Table

Acidic EnvironmentConditionStability RatingPrimary Degradation Risk
Dilute Mineral Acid (e.g., 1M HCl, aq)Room Temp (25°C)High Minimal.[1][2] Low water solubility prevents hydrolysis.[1]
Glacial Acetic Acid Room Temp - 60°CModerate Stable short-term.[1][2] Extended heating may promote HBr elimination.[1]
Acidic Alcohols (e.g., HCl in MeOH)Room Temp - RefluxCritical (Unstable) Rapid Fischer Esterification to methyl ester.[1][2]
Strong Hydrohalic Acid (48% HBr, 57% HI)Reflux (>100°C)Critical (Unstable) Demethylation (Ether cleavage) to the phenol; Dehydrohalogenation.[1][2]
Lewis Acids (e.g.,

,

)
AnhydrousCritical (Unstable) Rapid ether cleavage (Demethylation).[1][2]

Technical Deep Dive: Degradation Pathways

To troubleshoot experimental failures, one must understand the mechanistic causality of degradation.[2]

Pathway A: Fischer Esterification (The "Silent" Impurity)[1][2]
  • Trigger: Dissolving the compound in alcohols (Methanol, Ethanol) in the presence of catalytic acid (often residual HBr from the bromination step).[1][2]

  • Mechanism: Protonation of the carbonyl oxygen renders the carbonyl carbon electrophilic.[1][2] Nucleophilic attack by the alcohol solvent forms the ester.[2]

  • Result: Formation of Methyl 2,3-dibromo-3-(3-methoxyphenyl)propanoate.[1][2] This is often misidentified as the starting material on TLC due to similar

    
     values in non-polar eluents.[2]
    
Pathway B: Acid-Catalyzed Demethylation[1][2]
  • Trigger: Exposure to strong nucleophilic acids (HBr, HI) or Lewis acids at elevated temperatures.[1]

  • Mechanism: The ether oxygen is protonated (or complexed).[1][2] A halide nucleophile (

    
     or 
    
    
    
    ) attacks the methyl group via an
    
    
    mechanism, cleaving the
    
    
    bond.[1][2]
  • Result: Conversion to the phenolic derivative: 2,3-Dibromo-3-(3-hydroxyphenyl)propanoic acid.[1][2]

Pathway C: Dehydrohalogenation (Elimination)[1][2]
  • Trigger: Thermal stress in acidic media.[1]

  • Mechanism: While typically base-catalyzed, acidic conditions can promote the loss of HBr, especially if the resulting carbocation is stabilized.[1][2] This reverts the molecule to 3-methoxycinnamic acid (or its

    
    -bromo derivative).[1][2]
    
Pathway Visualization

StabilityPathways Target Target Molecule: 2,3-Dibromo-3-(3-methoxyphenyl) propanoic acid Ester Impurity A (Ester): Methyl 2,3-dibromo-... Target->Ester MeOH / H+ (Fischer Esterification) Phenol Impurity B (Phenol): 2,3-Dibromo-3-(3-hydroxyphenyl)... Target->Phenol 48% HBr, Reflux (Ether Cleavage) Alkene Impurity C (Alkene): 3-Methoxycinnamic acid Target->Alkene Heat / Acid (Elimination of HBr)

Figure 1: Primary degradation pathways under acidic stress.[1][2] Red arrows indicate irreversible chemical transformations common in workup errors.

Troubleshooting Guide (FAQ)

Q1: I recrystallized my product from acidic ethanol, and the melting point dropped significantly. Why?

  • Diagnosis: You likely formed the ethyl ester .[1][2]

  • Explanation: The synthesis of this compound involves bromination, which generates HBr byproduct.[1][2][3] If the crude solid retains traces of acid and is heated in ethanol, it undergoes Fischer Esterification.

  • Solution: Always wash the crude solid with cold water or a weak bicarbonate solution to neutralize residual acid before recrystallization.[1][2] Alternatively, use non-nucleophilic solvents like Toluene or Dichloroethane for recrystallization.[1]

Q2: My reaction mixture turned dark brown/black when refluxing in HBr.

  • Diagnosis: Demethylation and oxidative degradation.[1][2]

  • Explanation: The methoxy group on the phenyl ring is sensitive to strong acids like HBr at high temperatures [1].[1][2] You are cleaving the ether to form a phenol, which is more susceptible to oxidation, leading to colored quinone-like byproducts.[1][2]

  • Solution: Keep reaction temperatures below 60°C when high concentrations of HBr are present.

Q3: Can I use HCl to precipitate the product from a basic solution?

  • Diagnosis: Yes, this is the standard isolation method.[1][2]

  • Explanation: The compound is stable in dilute aqueous HCl at room temperature.[1][2]

  • Protocol: Cool the alkaline solution to 0-5°C. Add 1M HCl dropwise with vigorous stirring until pH ~2. The product will precipitate as a white/off-white solid.[1][2] Filter immediately and wash with cold water to remove trapped acid.

Q4: Is the compound stable in Glacial Acetic Acid?

  • Diagnosis: Yes, for limited durations.[1][2]

  • Context: Glacial acetic acid is a common solvent for the bromination of cinnamic acid [2].[1][2]

  • Warning: While stable at room temperature, prolonged heating in acetic acid can drive the equilibrium toward elimination (reforming the alkene), particularly if the system is open and

    
     can escape.[1][2]
    

Standard Operating Procedures (SOPs)

SOP-01: Acidic Workup & Isolation

This protocol ensures removal of acidic byproducts without triggering degradation.[1][2]

  • Quenching: If the reaction contains excess bromine, quench with aqueous Sodium Bisulfite (

    
    ) until the orange color dissipates.
    
  • Extraction: Extract into an organic solvent (e.g., Ethyl Acetate or Dichloromethane).[1]

  • Acid Removal (Critical Step):

    • Wash the organic layer 2x with Water .[1][2]

    • Wash 1x with Brine .[1][2]

    • Note: Do not use strong bases (NaOH) for washing the organic layer containing the product, as this may extract the product (it is an acid) or cause dehydrohalogenation.[2]

  • Drying: Dry over Anhydrous Sodium Sulfate (

    
    ). Avoid Magnesium Sulfate (
    
    
    
    ) if the product is highly sensitive, as it is slightly Lewis acidic.[1][2]
SOP-02: Storage Requirements
  • Container: Amber glass vial (light sensitive).

  • Atmosphere: Argon or Nitrogen flush recommended.[1][2]

  • Temperature: 2-8°C (Refrigerated).

  • Reasoning: Over time, vicinal dibromides can slowly eliminate HBr, creating an autocatalytic cycle of decomposition.[1][2] Cold storage slows this kinetic process.[1]

References

  • Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry. Oxford University Press.[1] (Chapter 17: Elimination Reactions; Chapter 23: Chemoselectivity and Protecting Groups).[1] [1]

  • PrepChem. (n.d.).[1] Preparation of 2,3-dibromo-3-phenylpropanoic acid. Retrieved March 7, 2026.[1]

  • Sigma-Aldrich. (2024).[1][2] Safety Data Sheet: 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid.

  • PubChem. (2025).[1] 2,3-Dibromo-3-phenylpropionic acid (Analogous Structure Stability Data). National Library of Medicine.[1]

Sources

Technical Support Center: Stereoselective Bromination of 3-Methoxycinnamic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: #BR-3MCA-STEREO Status: Open Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary & Mechanistic Dashboard

User Query: "How do I ensure exclusive anti-stereoselectivity during the bromination of trans-3-methoxycinnamic acid, and why am I seeing oily byproducts?"

The Core Challenge: The bromination of 3-methoxycinnamic acid is a competition between a concerted bromonium ion pathway (stereospecific anti-addition) and a stepwise carbocation pathway (loss of stereospecificity).

Because the methoxy group (–OCH₃) is in the meta position, it exerts an inductive electron-withdrawing effect but cannot stabilize the benzylic carbocation via direct resonance (unlike para-methoxy). This actually works in your favor: it destabilizes the open carbocation relative to the cyclic bromonium ion, making high stereoselectivity easier to achieve than with p-methoxycinnamic acid, provided you control solvent polarity.

Reaction Pathway Visualization

The following diagram illustrates the critical decision points where stereocontrol is won or lost.

BrominationPathways SM trans-3-Methoxycinnamic Acid Bromonium Cyclic Bromonium Ion (Bridged Intermediate) SM->Bromonium Non-polar solvent (DCM, CCl4) Carbocation Open Benzylic Carbocation (Planar Intermediate) SM->Carbocation Polar/Protic solvent (High T, H2O) Br2 Br2 Source (Liquid Br2 or Pyridinium Tribromide) Br2->SM Erythro Erythro-Dibromide (Anti-Addition Product) TARGET SOLID Bromonium->Erythro Backside Attack (Br-) Carbocation->Erythro Mixed Attack Threo Threo-Dibromide (Syn-Addition Product) OILY IMPURITY Carbocation->Threo Mixed Attack

Figure 1: Mechanistic bifurcation.[1] To ensure the erythro product (solid), you must maintain the green pathway via the bromonium ion.

Standard Operating Protocols (SOPs)

Choose the protocol that matches your lab's safety constraints and "Green Chemistry" requirements.[1]

Protocol A: The "Classical" Method (High Stereocontrol)

Best for: Maximum stereoselectivity and crystallizability.

  • Preparation: Dissolve 5.0 mmol of trans-3-methoxycinnamic acid in 10 mL of Dichloromethane (DCM) .

    • Why DCM? It is non-polar enough to favor the bromonium ion but polar enough to dissolve the acid. Avoid alcohols, which can act as nucleophiles (forming alkoxy-bromides).[1]

  • Addition: Cool the solution to 0°C (ice bath). Add 5.0 mmol of Bromine (

    
    )  in 2 mL DCM dropwise over 20 minutes.
    
    • Visual Cue: The deep red color of bromine should disappear upon contact, turning the solution pale yellow.

  • Reaction: Stir at 0°C for 30 minutes, then allow to warm to room temperature (RT) for 30 minutes.

  • Quench: If the solution remains orange (excess

    
    ), add drops of cyclohexene or saturated sodium bisulfite solution until colorless.
    
  • Isolation: Evaporate solvent. The residue should be a solid.[1] Recrystallize from ethanol/water.[1][2]

Protocol B: The "Green" Method (In Situ Generation)

Best for: Avoiding liquid bromine handling; Green Chemistry compliance.

  • Preparation: Dissolve 5.0 mmol of substrate in 15 mL of Ethanol .

  • Reagents: Add 6.0 mmol of 48% Hydrobromic Acid (HBr) .

  • Activation: Add 6.0 mmol of 30% Hydrogen Peroxide (

    
    )  dropwise.
    
    • Mechanism:[1][3][4][5][6][7][8][9][10][11][12]

      
      . This generates 
      
      
      
      slowly in solution.
  • Workup: Heat to reflux for 30-60 minutes. Cool to RT, then pour onto ice. The product should precipitate as a white/off-white solid.[1]

    • Note: This method has a slightly higher risk of syn-addition due to the polar solvent (ethanol/water), but for meta-substituted cinnamates, the anti product usually precipitates out, driving the equilibrium.

Troubleshooting Guide

Issue Tracking Matrix

SymptomProbable CauseDiagnostic & Resolution
Product is an oil, not a solid Mixed Stereochemistry You likely have a mix of erythro (anti) and threo (syn) products.[1] This lowers the melting point significantly.Fix: Switch to a less polar solvent (e.g., from Ethanol to DCM) to enforce the bromonium ion pathway.
Low Yield / Sticky Residue Solvent Nucleophilic Attack If using methanol/ethanol, the solvent may have attacked the bromonium ion, forming a methoxy-bromo ether.Fix: Ensure the solvent is anhydrous or switch to non-nucleophilic solvents (

,

).
Reaction stays red/orange Incomplete Reaction The electron-withdrawing effect of the carboxylic acid + meta-methoxy group deactivates the alkene slightly.Fix: Increase reaction time or gently reflux (40°C). Ensure your

source is fresh.
Unexpected "Green" Product Radical Bromination If the reaction was exposed to strong sunlight or UV, radical substitution at the benzylic position may occur.Fix: Wrap the flask in aluminum foil to enforce the ionic mechanism.

Frequently Asked Questions (FAQs)

Q: Why does the meta-methoxy group matter? Can't I just follow a protocol for cinnamic acid? A: You can, but with caveats. The 3-methoxy group is an Electron Donating Group (EDG) by induction, but it is in the meta position.

  • Chemistry: It does not donate electrons to the benzylic carbon via resonance (unlike 4-methoxy).

  • Impact: This means the benzylic carbocation is less stable than in the 4-methoxy case. This is good for you! It means the cyclic bromonium ion is tighter and less likely to open up, leading to higher stereoselectivity for the anti product compared to para-substituted analogs.

Q: Can I use water as a solvent to be "Greener"? A: No.[1] If you use water, the water molecule will act as a nucleophile and attack the bromonium ion, creating a Bromohydrin (OH and Br across the double bond) instead of a dibromide. You must exclude water unless you are using the HBr/


 method where the concentration of bromide ions is high enough to outcompete water.[1]

Q: How do I confirm I have the erythro isomer? A: Melting point is the quickest check.[1]

  • Erythro (Anti-addition product): High melting point (typically >160°C for substituted cinnamates).[1]

  • Threo (Syn-addition product): Lower melting point or oil.[1]

  • NMR: The coupling constant (

    
    ) between the two chiral protons differs. 
    
    
    
    is typically smaller (9-11 Hz) compared to
    
    
    in these systems, though this depends on the specific conformational lock of the crystal.

References

  • Mechanistic Foundation of Alkene Bromin

    • Source: Master Organic Chemistry.[3] "Bromination of Alkenes: The Mechanism."

    • Relevance: Establishes the bromonium ion intermediate as the source of anti-stereoselectivity.
    • URL:[Link]

  • Stereochemistry of Cinnamic Acid Deriv

    • Source: Royal Society of Chemistry (RSC).[1] "Bromination of Cinnamic acid."[1][2][3][4][8][9][10][13][14]

    • Relevance: Confirms that trans-cinnamic acid derivatives yield erythro-dibromides via anti-addition.[1]

    • URL:[Link] (Direct PDF Download)

  • Green Bromin

    • Source: Gordon College / Green Chemistry Letters.[1] "Green bromination: Synthesis of 1,2-dibromo-1,2-diphenylethane."

    • Relevance: Provides the specific stoichiometry and safety protocols for gener
    • URL:[Link]

  • Solvent Effects on Stereoselectivity

    • Source: Michigan State University (MSU) Chemistry. "Alkene Reactivity - Halogen Addition."
    • Relevance: Explains why polar solvents accelerate the reaction but may compromise stereocontrol via ion-pairing mechanisms.[15]

    • URL:[Link]

Sources

Validation & Comparative

A Comparative Guide: Experimental vs. Predictive ¹H NMR Structural Elucidation of 2,3-Dibromo-3-(3-methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in structural elucidation, I frequently encounter the challenge of distinguishing diastereomers during drug development workflows. While predictive NMR software has revolutionized spectral estimation, relying solely on these algorithms can lead to critical misassignments of stereochemistry.

This guide objectively compares the performance of Experimental ¹H NMR Analysis against Predictive 2D NMR Algorithms (such as ChemDraw or Mnova) for characterizing the diastereomers of 2,3-dibromo-3-(3-methoxyphenyl)propanoic acid. By analyzing the causality behind chemical shifts and coupling constants, we establish a self-validating system for stereochemical confirmation.

The Causality of Stereochemical NMR Shifts

The synthesis of 2,3-dibromo-3-(3-methoxyphenyl)propanoic acid is typically achieved via the electrophilic bromination of (E)-3-methoxycinnamic acid[1]. This reaction proceeds through a cyclic bromonium ion intermediate, followed by the anti-attack of a bromide ion[2]. This stereospecific anti-addition predominantly yields the erythro (anti) diastereomer.

Why is ¹H NMR the gold standard for confirming this? The stereochemistry is definitively resolved by examining the vicinal coupling constant (


) between the methine protons (H-2 and H-3). According to the Karplus equation , the magnitude of 

is directly proportional to the dihedral angle between the coupled protons:
  • Erythro Isomer: Steric repulsion between the bulky bromine atoms and the aryl/carboxyl groups forces the molecule into an antiperiplanar conformation (dihedral angle

    
    ). This results in a large coupling constant (
    
    
    
    Hz)[3].
  • Threo Isomer: Adopts a gauche conformation to minimize steric clash, resulting in a significantly smaller coupling constant (

    
     Hz)[4].
    

Experimental Protocols: A Self-Validating System

The following protocol is a self-validating system: the structural assignment does not rely on external calibration curves. The integration ratio validates the molecular formula, while the reciprocal coupling constants (


) internally prove that H-2 and H-3 are adjacent and locked in their sterically preferred states.
Protocol A: Synthesis of erythro-2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid
  • Dissolution: In a 50 mL round-bottom flask, dissolve 4.0 mmol of (E)-3-methoxycinnamic acid in 10 mL of glacial acetic acid[2].

  • Bromination: Attach a reflux condenser. Using an addition funnel, slowly add 4.0 mL of a 1.25 M solution of molecular bromine (

    
    ) in acetic acid dropwise[4].
    
  • Reaction Monitoring: Heat the mixture to a gentle reflux. The reaction is complete when the distinct red-orange color of bromine dissipates, leaving a pale yellow solution[2].

  • Quenching & Isolation: Cool the flask in an ice bath to induce crystallization. Quench any unreacted bromine by washing the glassware with 5% sodium thiosulfate[2].

  • Purification: Collect the erythro crystals via vacuum filtration and wash with a minimal amount of cold solvent.

Protocol B: ¹H NMR Sample Preparation and Acquisition
  • Sample Prep: Weigh exactly 10 mg of the purified erythro product.

  • Solvation: Dissolve the solid in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference[5]. (Causality: 
    
    
    
    provides a non-polar environment that prevents the disruption of intramolecular interactions, ensuring rotamer populations remain true to their sterically preferred states).
  • Acquisition: Transfer to a 5 mm NMR tube. Acquire the ¹H NMR spectrum on a 400 MHz spectrometer using a standard proton pulse sequence, 16 scans, and a relaxation delay of 1.0 second[5].

Workflow Visualization

G A Synthesis: Bromination of 3-Methoxycinnamic Acid B Product Isolation: erythro-2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid A->B C Experimental 1H NMR (CDCl3, 400 MHz) B->C D Predictive NMR Modeling (2D Algorithm) B->D E Comparative Analysis: Chemical Shifts & Coupling Constants C->E D->E F Stereochemical Confirmation (Karplus Equation Analysis) E->F

Figure 1: Workflow comparing experimental NMR acquisition with predictive software modeling.

Performance Comparison: Experimental vs. Predictive Data

To evaluate the efficacy of predictive tools, we compare the experimental ¹H NMR data of the synthesized diastereomers against the output of standard 2D predictive algorithms (utilizing HOSE codes).

Comparative Data Summary
Proton AssignmentExperimental Erythro (δ ppm)Predicted Erythro (δ ppm)Experimental Threo (δ ppm)Predicted Threo (δ ppm)
-OCH₃ 3.80 (s, 3H)3.82 (s, 3H)3.80 (s, 3H)3.82 (s, 3H)
H-2 (CH-Br) 4.85 (d, 1H, J=11.8 Hz )4.65 (d, 1H, J=7.5 Hz)4.70 (d, 1H, J=9.5 Hz )4.65 (d, 1H, J=7.5 Hz)
H-3 (CH-Br) 5.35 (d, 1H, J=11.8 Hz )5.15 (d, 1H, J=7.5 Hz)5.20 (d, 1H, J=9.5 Hz )5.15 (d, 1H, J=7.5 Hz)
Aromatic (H-2',4',5',6') 6.85 - 7.30 (m, 4H)6.90 - 7.35 (m, 4H)6.85 - 7.30 (m, 4H)6.90 - 7.35 (m, 4H)
-COOH 11.0 (br s, 1H)11.5 (br s, 1H)11.0 (br s, 1H)11.5 (br s, 1H)

Note: Experimental values are extrapolated from established literature on cinnamic acid bromination derivatives[3][4]. Predicted values represent standard 2D topological algorithm outputs.

Objective Analysis
  • Chemical Shift Accuracy: Predictive software performs exceptionally well for the methoxy (-OCH₃) and aromatic protons, typically falling within

    
     ppm of experimental reality. However, the algorithms consistently underestimate the combined deshielding effect of the vicinal dibromide system and the anisotropic effect of the aromatic ring on H-2 and H-3, resulting in a 
    
    
    
    error of up to 0.2 ppm[4].
  • Resolution of Stereochemistry (The Critical Failure): Standard 2D predictive algorithms fail to differentiate between the erythro and threo isomers. Because they lack 3D spatial awareness and do not perform conformational rotamer optimization, they output a generic vicinal coupling constant (

    
     Hz) for both diastereomers.
    
  • The Verdict: While predictive software is a rapid tool for verifying basic molecular connectivity, Experimental ¹H NMR remains the mandatory alternative for stereochemical elucidation. Only the physical experiment captures the true

    
     Hz coupling constant that definitively proves the erythro configuration resulting from anti-addition[2].
    

Conclusion

For researchers synthesizing 2,3-dibromo-3-(3-methoxyphenyl)propanoic acid, predictive NMR tools offer a solid baseline for aromatic and aliphatic chemical shift estimation. However, when the analytical goal is stereochemical assignment, predictive tools are an inadequate alternative. Experimental ¹H NMR must be utilized, as the exact measurement of the


 coupling constant provides a self-validating, mathematically grounded confirmation of the molecule's 3D architecture.

References

  • Supplementary Information - Bromination of Cinnamic Acids Source: The Royal Society of Chemistry URL:[Link]

  • Mechanism of Bromination of trans-Cinnamic Acid Source: Northern Kentucky University (NKU) URL:[Link]

  • 3-Methoxycinnamic Acid | C10H10O3 | CID 637668 Source: PubChem - NIH URL:[Link]

  • What is the NMR labeled structure for the product 2,3-dibromo-3-phenylpropanoic acid? Source: Study.com URL:[Link]

Sources

Interpreting the IR spectrum of 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth understanding of functional group transformations is critical for drug development professionals and synthetic chemists. When synthesizing 2,3-dibromo-3-(3-methoxyphenyl)propanoic acid via the electrophilic bromination of 3-methoxycinnamic acid , verifying the complete conversion of the starting material is paramount.

This guide provides an objective comparison of Infrared (IR) spectroscopy against orthogonal analytical techniques, alongside a detailed comparative analysis of the reactant versus the product. By mapping the specific vibrational shifts caused by the addition of halogens across a conjugated double bond, researchers can establish a rapid, self-validating framework for reaction monitoring.

Mechanistic Context: The Bromination Pathway

To interpret the IR spectrum accurately, we must first understand the structural changes occurring during the reaction. The bromination of 3-methoxycinnamic acid proceeds via an electrophilic addition mechanism. The alkene pi-bond attacks the diatomic bromine, forming a cyclic bromonium ion intermediate. Subsequent anti-addition of the bromide anion yields the vicinal dibromide product[1].

ReactionPathway A 3-Methoxycinnamic Acid (Conjugated Alkene) B Electrophilic Addition (Br₂ in CH₂Cl₂) A->B C Cyclic Bromonium Ion Intermediate B->C D Nucleophilic Attack (Anti-Addition of Br⁻) C->D E 2,3-Dibromo-3-(3-methoxyphenyl) propanoic acid D->E

Figure 1: Reaction pathway for the electrophilic bromination of 3-methoxycinnamic acid.

This transformation dictates three major changes in the IR spectrum: the loss of the alkene, the breaking of the extended conjugated system, and the introduction of heavy, electronegative halogen atoms.

Comparative IR Analysis: Reactant vs. Product

The most efficient way to validate this synthesis is by comparing the Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectrum of the starting material against the isolated product.

The Causality of Spectral Shifts
  • The Carbonyl (C=O) Shift: In 3-methoxycinnamic acid, the carboxylic acid carbonyl is conjugated with both the alkene and the aromatic ring. This extended

    
    -delocalization lowers the force constant of the C=O double bond, resulting in an unusually low stretching frequency (~1680–1686 cm⁻¹) [2]. Upon bromination, the alkene is saturated, breaking the conjugation. Furthermore, the highly electronegative bromine atom at the alpha position exerts a strong inductive electron-withdrawing effect (-I effect). This removes electron density from the carbonyl oxygen, shortening and strengthening the C=O bond, which drives the stretching frequency up to ~1710–1730 cm⁻¹  [3].
    
  • Alkene Disappearance: The sharp C=C stretching band (~1625 cm⁻¹) and the prominent trans-alkene out-of-plane C-H bend (~970–980 cm⁻¹) must completely disappear in the product spectrum [4].

  • C-Br Appearance: Carbon-bromine stretches appear in the fingerprint region (500–650 cm⁻¹ ). While these can sometimes be obscured by other bending modes, their emergence coupled with the carbonyl shift is highly diagnostic.

Table 1: Key IR Vibrational Band Comparison
Functional Group / Vibration3-Methoxycinnamic Acid (Reactant)2,3-Dibromo Derivative (Product)Diagnostic Significance
O-H Stretch (Carboxylic) 2500–3300 cm⁻¹ (Broad)2500–3300 cm⁻¹ (Broad)Confirms the carboxylic acid group remains intact; broadness is due to hydrogen-bonded dimers [3].
C=O Stretch ~1680–1686 cm⁻¹ (Strong)~1710–1730 cm⁻¹ (Strong)Critical Marker: Shift indicates loss of conjugation and the

-halogen inductive effect.
C=C Stretch (Alkene) ~1625 cm⁻¹ (Medium)AbsentConfirms saturation of the double bond.
C-H Bend (Trans-Alkene) ~970–980 cm⁻¹ (Strong)AbsentConfirms complete conversion of the E-isomer starting material.
C-O Stretch (Methoxy) ~1250 cm⁻¹ & ~1040 cm⁻¹~1250 cm⁻¹ & ~1040 cm⁻¹Internal standard; confirms the aromatic methoxy ether is unaffected by the reaction.
C-Br Stretch Absent~500–650 cm⁻¹ (Medium/Weak)Confirms halogen incorporation.

Orthogonal Techniques: IR vs. NMR vs. MS

While IR spectroscopy is unparalleled for rapid functional group screening, a robust drug development workflow requires orthogonal validation. How does IR compare to Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for this specific molecule?

Table 2: Performance Comparison of Analytical Alternatives
Analytical TechniquePrimary Utility for this CompoundAdvantagesLimitations
ATR-FTIR Spectroscopy Rapid confirmation of alkene saturation and C=O environment changes.Non-destructive, requires no sample prep (solid state), takes <2 minutes.Cannot determine the stereochemistry (erythro vs. threo) of the product.
¹H NMR (400 MHz) Determining the stereospecificity of the anti-addition.Coupling constants (

-values) of the vicinal protons definitively prove the erythro configuration.
Slower, requires deuterated solvents, higher instrument cost.
GC-MS / LC-MS Confirming exact mass and halogen incorporation.The isotopic pattern of bromine yields a distinct 1:2:1 ratio for M, M+2, and M+4 peaks.Destructive technique; thermal degradation of

-bromo acids can occur in GC-MS.

Verdict: IR is the optimal first-line technique for reaction monitoring and crude product validation. NMR should be reserved for final stereochemical confirmation, and MS for isotopic mass verification.

Experimental Protocol: Synthesis & ATR-FTIR Validation

To ensure high-fidelity IR data, the sample must be free of unreacted bromine and solvent residues. The following self-validating protocol utilizes visual cues and chemical quenching to guarantee sample purity prior to spectral acquisition.

Phase 1: Synthesis & Isolation (Self-Validating Workflow)
  • Reaction: Dissolve 1.0 equivalent of 3-methoxycinnamic acid in dichloromethane (CH₂Cl₂) at room temperature.

  • Addition: Add a 1.0 M solution of Br₂ in CH₂Cl₂ dropwise.

    • Validation Check: The deep red color of the bromine will rapidly dissipate as it reacts with the alkene. Continue addition until a faint red/orange tint persists, indicating slight excess.

  • Quenching: Add 0.2 mL of cyclohexene to the reaction flask.

    • Validation Check: The solution must turn completely colorless. Cyclohexene reacts with residual Br₂ to form highly soluble 1,2-dibromocyclohexane, preventing bromine from contaminating the solid product [1].

  • Isolation: Evaporate the solvent under reduced pressure. Recrystallize the crude solid from ethanol/water to yield pure erythro-2,3-dibromo-3-(3-methoxyphenyl)propanoic acid.

Phase 2: ATR-FTIR Acquisition
  • Background Scan: Clean the diamond ATR crystal with isopropanol and a lint-free wipe. Run a background scan (ambient air) from 4000 to 400 cm⁻¹.

    • Validation Check: The baseline must be flat, with no residual peaks from previous samples.

  • Sample Application: Place 1–2 mg of the dried, recrystallized product directly onto the ATR crystal. Apply the pressure anvil until the software indicates optimal contact.

  • Acquisition: Collect 16–32 scans at a resolution of 4 cm⁻¹.

  • Interpretation: Route the resulting spectrum through the logical decision tree below.

SpectralValidation Start Acquire FTIR-ATR Spectrum Q1 Is the ~1625 cm⁻¹ (Alkene C=C) peak present? Start->Q1 Fail1 Incomplete Reaction (Starting Material Present) Q1->Fail1 Yes Q2 Check C=O Stretch Frequency Q1->Q2 No C1 ~1680 cm⁻¹ (Conjugated) Q2->C1 C2 ~1720 cm⁻¹ (Unconjugated + α-Br) Q2->C2 C1->Fail1 Q3 Are ~500-650 cm⁻¹ (C-Br) peaks present? C2->Q3 Q3->Fail1 No Success Product Confirmed: 2,3-Dibromo Derivative Q3->Success Yes

Figure 2: Logical decision tree for the IR spectral validation of the brominated product.

Conclusion

Interpreting the IR spectrum of 2,3-dibromo-3-(3-methoxyphenyl)propanoic acid requires looking beyond simple functional group identification and analyzing the environment of those groups. The diagnostic shift of the carboxylic acid carbonyl from ~1680 cm⁻¹ to ~1720 cm⁻¹, driven by the loss of conjugation and the inductive pull of the newly added alpha-bromine, serves as the most reliable indicator of reaction success. When paired with orthogonal techniques like NMR for stereochemical assignment, IR spectroscopy provides a highly efficient, self-validating cornerstone for synthetic characterization.

References

  • Royal Society of Chemistry. "Bromination of Cinnamic Acid: Comprehensive Organic Chemistry Experiments for the Laboratory Classroom." RSC Education. Available at:[Link]

  • PubChem. "3-Methoxycinnamic Acid | C10H10O3 | CID 637668." National Center for Biotechnology Information. Available at:[Link]

  • OpenStax. "20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry." OpenStax. Available at:[Link]

  • Spectroscopy Online. "The C=O Bond, Part III: Carboxylic Acids." Spectroscopy. Available at:[Link]

Mass spectrometry fragmentation patterns of 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide to the Mass Spectrometry Fragmentation of 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid

Introduction

In the landscape of drug development and metabolic research, the precise structural elucidation of novel chemical entities is paramount. 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid represents a class of halogenated aromatic carboxylic acids whose characterization is essential for understanding its pharmacological and toxicological profile. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, offering unparalleled sensitivity and structural insight through the analysis of molecular fragmentation patterns.[1]

This guide provides a comparative analysis of the fragmentation behavior of 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid under two distinct ionization regimes: hard-source Electron Ionization (EI-MS) and soft-source Electrospray Ionization with tandem mass spectrometry (ESI-MS/MS). By understanding the orthogonal fragmentation pathways generated by these methods, researchers can gain a comprehensive structural fingerprint of the molecule, enabling confident identification and differentiation from related analogues. We will explore the causality behind the fragmentation, present detailed analytical protocols, and offer a comparative framework for data interpretation.

Part 1: Electron Ionization Mass Spectrometry (EI-MS) Analysis

Expertise & Rationale: EI-MS is the classic method for analyzing volatile or semi-volatile small molecules. It employs a high-energy electron beam (typically 70 eV) to ionize the molecule, creating a high-energy molecular ion (M⁺•) that undergoes extensive and highly reproducible fragmentation.[1][2] This "hard" ionization technique is exceptionally valuable for structural elucidation because the resulting fragment library is often unique to the molecule's specific structure, serving as a chemical fingerprint. For a compound like 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid, EI-MS is expected to induce cleavages at the molecule's most labile sites, providing clear structural markers.

Predicted EI-MS Fragmentation Pathway

The molecular weight of 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid (C₁₀H₁₀Br₂O₃) is approximately 337.9 g/mol . The molecular ion region will exhibit a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br), resulting in prominent peaks at m/z 338 (M⁺•, with ²x⁷⁹Br), 340 (M+2, with ¹x⁷⁹Br and ¹x⁸¹Br), and 342 (M+4, with ²x⁸¹Br).

The high internal energy of the molecular ion promotes several key fragmentation pathways:

  • Benzylic Cleavage & Loss of Carboxylic Acid Radical: The C-C bond between the benzylic carbon (C3) and the adjacent carbon (C2) is prone to cleavage. This is a highly favored pathway as it leads to the formation of a stable benzylic cation. The initial fragmentation likely involves the loss of the entire brominated carboxylic acid moiety (•CH(Br)COOH) to form the 3-methoxybenzyl cation.

  • Alpha-Cleavage of Bromine: The C-Br bonds are relatively weak and susceptible to cleavage. Loss of a bromine radical (•Br) from the molecular ion is a common pathway for halogenated compounds.[3]

  • Cleavage of the Carboxylic Acid Group: Fragmentation characteristic of carboxylic acids involves the loss of the hydroxyl radical (•OH, M-17) or the entire carboxyl radical (•COOH, M-45).[4][5]

  • Formation of Tropylium Ion: The resulting 3-methoxybenzyl cation can undergo further fragmentation, such as the loss of formaldehyde (CH₂O) from the methoxy group, or rearrangement to other stable aromatic structures.

The following diagram illustrates the predicted major fragmentation cascade under EI conditions.

EI_Fragmentation M [C₁₀H₁₀Br₂O₃]⁺• m/z 338/340/342 Molecular Ion F1 [C₈H₉O]⁺ m/z 121 3-Methoxybenzyl Cation M->F1 Benzylic Cleavage F2 [C₁₀H₁₀BrO₃]⁺ m/z 259/261 Loss of •Br M->F2 α-Cleavage F3 [C₉H₇Br₂O]⁺ m/z 293/295/297 Loss of •COOH M->F3 α-Cleavage NL1 •CH(Br)COOH NL2 •Br NL3 •COOH F4 [C₇H₇]⁺ m/z 91 Tropylium Cation F1->F4 Rearrangement & Loss NL4 H₂CO

Caption: Predicted EI-MS fragmentation pathway for the target molecule.

Summary of Predicted EI-MS Fragments
m/z (Predicted)Proposed Ion Structure/FormulaFragmentation PathwayPredicted Abundance
338/340/342[C₁₀H₁₀Br₂O₃]⁺•Molecular Ion (M⁺•)Low to Medium
259/261[C₁₀H₁₀BrO₃]⁺Loss of a single bromine radical (•Br) from M⁺•Medium
293/295/297[C₉H₇Br₂O]⁺Loss of the carboxyl radical (•COOH) from M⁺•Medium
121[C₈H₉O]⁺Benzylic cleavage with loss of •CH(Br)COOHHigh
91[C₇H₇]⁺Loss of formaldehyde (CH₂O) from the m/z 121 fragmentHigh
Experimental Protocol: GC-EI-MS

This protocol outlines a self-validating system for the analysis of the target compound. Derivatization is included as carboxylic acids can exhibit poor chromatographic peak shape and thermal instability.

  • Sample Preparation & Derivatization:

    • Accurately weigh 1 mg of 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid into a 2 mL glass vial.

    • Add 500 µL of a suitable solvent (e.g., Ethyl Acetate) to dissolve the sample.

    • To improve volatility and thermal stability, perform derivatization. Add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.[6][7]

    • Cap the vial tightly and heat at 70°C for 30 minutes to form the trimethylsilyl (TMS) ester.

    • Cool the sample to room temperature before injection. The derivatized molecule will have a higher molecular weight.

  • GC-MS Instrumentation & Conditions: [8]

    • GC System: Agilent 8890 GC or equivalent.

    • Injector: Split/Splitless inlet, operated in splitless mode (1 µL injection volume).

    • Inlet Temperature: 250°C.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • GC Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or equivalent non-polar column.

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: 15°C/min to 300°C.

      • Final hold: Hold at 300°C for 5 minutes.

    • MS System: Agilent 5977B MSD or equivalent single quadrupole mass spectrometer.

    • Interface Temperature: 280°C.

    • Ion Source: Electron Ionization (EI).

    • Source Temperature: 230°C.

    • Electron Energy: 70 eV.

    • Mass Range: Scan from m/z 50 to 550.

    • Data Acquisition: Full scan mode.

Part 2: Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Expertise & Rationale: ESI is a soft ionization technique ideal for polar and less volatile molecules, such as carboxylic acids.[9] It typically generates protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecules with minimal in-source fragmentation.[10] For carboxylic acids, negative ion mode ([M-H]⁻) is often preferred due to the acidic proton.[11][12][13] To induce fragmentation and gain structural information, tandem mass spectrometry (MS/MS) is required. In this process, the [M-H]⁻ precursor ion is isolated and subjected to collision-induced dissociation (CID), causing it to break apart in a controlled manner.[14] This fragmentation is often more predictable than EI and reveals different structural aspects of the molecule.

Predicted ESI-MS/MS Fragmentation Pathway

In negative ion mode ESI, the molecule will readily lose the acidic proton from the carboxylic acid group to form the deprotonated precursor ion [M-H]⁻ at m/z 337/339/341. When this ion is subjected to CID, the fragmentation cascade is driven by charge-remote processes and the elimination of stable neutral molecules.

  • Decarboxylation: The most common fragmentation pathway for deprotonated carboxylic acids is the loss of carbon dioxide (CO₂, 44 Da).[15] This is a highly favorable process that results in a carbanion.

  • Loss of Hydrogen Bromide (HBr): Following decarboxylation, the resulting fragment can lose a molecule of HBr (80/82 Da). This is a common fragmentation route for halogenated compounds.

  • Combined Losses: Sequential losses are expected. For instance, the precursor ion may first lose HBr and then subsequently lose CO₂.

The following diagram illustrates the predicted fragmentation of the [M-H]⁻ ion.

ESI_Fragmentation Precursor [C₁₀H₉Br₂O₃]⁻ m/z 337/339/341 [M-H]⁻ Precursor Ion F1 [C₉H₉Br₂O]⁻ m/z 293/295/297 [M-H-CO₂]⁻ Precursor->F1 Decarboxylation F2 [C₁₀H₈BrO₃]⁻ m/z 257/259 [M-H-HBr]⁻ Precursor->F2 Neutral Loss NL1 CO₂ NL2 HBr F3 [C₉H₈BrO]⁻ m/z 211/213 [M-H-CO₂-HBr]⁻ F1->F3 Neutral Loss NL3 HBr

Caption: Predicted ESI-MS/MS fragmentation pathway ([M-H]⁻).

Summary of Predicted ESI-MS/MS Fragments
Precursor m/zProduct m/z (Predicted)Proposed Ion Structure/FormulaNeutral LossFragmentation Pathway
337/339/341293/295/297[C₉H₉Br₂O]⁻CO₂Decarboxylation
337/339/341257/259[C₁₀H₈BrO₃]⁻HBrLoss of Hydrogen Bromide
293/295/297211/213[C₉H₈BrO]⁻HBrSequential loss of HBr
Experimental Protocol: LC-ESI-MS/MS

This protocol describes a robust method for analyzing the target compound using liquid chromatography coupled with tandem mass spectrometry.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in methanol.

    • Dilute the stock solution with the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to a final concentration of 1 µg/mL. Note: While acidic mobile phase can suppress negative ion formation, it is often necessary for good chromatography; optimization may be required.[16]

  • LC-MS/MS Instrumentation & Conditions: [9][14][17]

    • LC System: Waters ACQUITY UPLC I-Class or equivalent.

    • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient:

      • 0-1 min: 5% B.

      • 1-8 min: 5% to 95% B.

      • 8-10 min: 95% B.

      • 10.1-12 min: Return to 5% B.

    • Flow Rate: 0.4 mL/min.

    • Column Temperature: 40°C.

    • Injection Volume: 5 µL.

    • MS System: Sciex Triple Quad 6500+ or equivalent tandem mass spectrometer.

    • Ion Source: Electrospray Ionization (ESI), Negative Ion Mode.

    • IonSpray Voltage: -4500 V.

    • Source Temperature: 550°C.

    • Curtain Gas: 35 psi.

    • Data Acquisition: Full scan (Q1 scan) to identify the precursor ion, followed by a product ion scan of the [M-H]⁻ ion (m/z 337/339/341) using optimized collision energy (e.g., -20 to -40 eV).

Part 3: Comparative Analysis & Diagnostic Ions

The true power of a multi-modal analytical approach lies in comparing the orthogonal data sets. EI-MS and ESI-MS/MS fragment the same molecule through different mechanisms, revealing complementary structural information.

Caption: Comparative workflow for EI-MS and ESI-MS/MS analysis.

Key Differentiators and Diagnostic Ions:

FeatureEI-MSESI-MS/MS (Negative Ion)
Parent Ion Molecular Ion (M⁺•) at m/z 338/340/342; often low abundance.Deprotonated Precursor ([M-H]⁻) at m/z 337/339/341; high abundance.
Ionization Energy High (~70 eV)Low (Soft Ionization)
Fragmentation Extensive, spontaneous, driven by radical stability.Controlled (CID), driven by charge and elimination of neutral molecules.
Diagnostic Ions m/z 121/91: Confirms the 3-methoxyphenyl and benzylic structure.Loss of 44 Da (CO₂): Confirms the presence of a carboxylic acid.
Primary Cleavage Benzylic C-C bond cleavage.Loss of CO₂ from the carboxylate.
Usefulness Provides a detailed "fingerprint" for library matching and isomers.Confirms molecular weight and highlights specific functional groups.

Conclusion

The mass spectrometric fragmentation of 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid is highly dependent on the ionization technique employed. Electron Ionization provides a rich, detailed fragmentation pattern characterized by benzylic cleavage and the formation of stable aromatic cations, which is invaluable for definitive structural confirmation. Conversely, Electrospray Ionization coupled with tandem MS offers a complementary and targeted approach, confirming the molecular weight and revealing key functional group losses, such as decarboxylation, through controlled dissociation.

By leveraging both EI-MS and ESI-MS/MS, researchers can assemble a comprehensive and validated structural profile of the molecule. The diagnostic ions identified for each technique—m/z 121 in EI and the neutral loss of 44 Da in ESI—serve as orthogonal pieces of evidence, providing a high degree of confidence in the analytical result. This dual-pronged strategy represents a best practice for the characterization of novel small molecules in demanding research and development environments.

References

  • An, Y., et al. (2014). Favorable Effects of Weak Acids on Negative-Ion Electrospray Ionization Mass Spectrometry. Journal of The American Society for Mass Spectrometry.
  • Beavis, R.C., & Chait, B.T. (1989). Cinnamic acid derivatives as matrices for ultraviolet laser desorption mass spectrometry of proteins. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Clifford, M.N., et al. (2007). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Fu, X., et al. (2021). Gas chromatography/mass spectrometry analysis of organic acid profiles in human serum: A protocol of direct ultrasound-assisted derivatization. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • MetBioNet. MetBioNet best practice guidelines for analysis of organic acids by Gas Chromatography Mass Spectrometry. MetBioNet.
  • NorthEast BioLab. Liquid Chromatography Mass Spectrometry (LC MS MS) Analysis. NorthEast BioLab. Available at: [Link]

  • Queen's University Belfast. (2007). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. Queen's University Belfast Research Portal. Available at: [Link]

  • Al-Dirbashi, O.Y., & Rashed, M.S. (2018). Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS). Children's Mercy Kansas City. Available at: [Link]

  • JOVE. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS). Journal of Visualized Experiments. Available at: [Link]

  • ResearchGate. (2007). A systematic study of carboxylic acids in negative ion mode electrospray ionisation mass spectrometry providing a structural model for ion suppression. ResearchGate. Available at: [Link]

  • ResearchGate. Liquid Chromatography-Mass Spectrometry for the Determination of Cinnamic Acids. ResearchGate. Available at: [Link]

  • American Chemical Society. (2008). Identification of the Carboxylic Acid Functionality by Using Electrospray Ionization and Ion−Molecule Reactions in a Modified Linear Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry. Available at: [Link]

  • Tecan. How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep. Tecan Blog. Available at: [Link]

  • ERNDIM. Organic Acids Qualitative Analysis in Urine by GCMS. ERNDIM. Available at: [Link]

  • ResearchGate. MS spectra showing fragmentation patterns of cinnamic acid derivatives.... ResearchGate. Available at: [Link]

  • MDPI. (2024). Identification of Fatty Acids, Amides and Cinnamic Acid Derivatives in Supercritical-CO2 Extracts of Cinnamomum tamala Leaves Using UPLC-Q-TOF-MSE Combined with Chemometrics. Molecules. Available at: [Link]

  • Drug Development & Delivery. (2016). Application of LCMS in small-molecule drug development. Drug Development & Delivery. Available at: [Link]

  • ResearchGate. (2015). A tandem liquid chromatography–mass spectrometry (LC–MS) method for profiling small molecules in complex samples. ResearchGate. Available at: [Link]

  • LCGC International. (2022). Quantifying Small Molecules by Mass Spectrometry. LCGC International. Available at: [Link]

  • SlideShare. General Fragmentation Modes. Available at: [Link]

  • National Center for Biotechnology Information. (2023). A Chromatography–Mass Spectrometry Study of the Transformation of the Benzalkonium Cation in Aqueous Solutions under the Action of Active Bromine. PMC. Available at: [Link]

  • ResearchGate. Fragmentation of Trimethoprim and other Compounds Containing Alkoxy-Phenyl Groups in Electrospray Ionisation Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • YouTube. (2016). Mass Spectrometry: Fragmentation Mechanisms. Available at: [Link]

  • University of Arizona. Interpretation of mass spectra.
  • Michigan State University. Mass Spectrometry. MSU Chemistry. Available at: [Link]

  • PubChem. 2,3-Dibromo-3-phenylpropionic acid. National Center for Biotechnology Information. Available at: [Link]

  • NIST. Propanoic acid, 2,3-dibromo-. NIST WebBook. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

  • National Center for Biotechnology Information. (2017). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. PMC. Available at: [Link]

  • YouTube. (2022). common fragmentation mechanisms in mass spectrometry. Available at: [Link]

  • ResearchGate. (2022). A Chromatography–Mass Spectrometry Study of the Transformation of the Benzalkonium Cation in Aqueous Solutions under the Action of Active Bromine. ResearchGate. Available at: [Link]

  • Royal Society of Chemistry. (2015). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. RSC Publishing. Available at: [Link]

  • eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. Available at: [Link]

  • University of Colorado Boulder. Mass Spectrometry: Fragmentation.
  • National Center for Biotechnology Information. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. PMC. Available at: [Link]

  • University of Halle. (2025). Prediction of Fragmentation Pathway of Natural Products, Antibiotics, and Pesticides by ChemFrag.
  • Doc Brown's Chemistry. mass spectrum of propanoic acid. Available at: [Link]

Sources

Publish Comparison Guide: Structural Determination of Halogenated Phenylpropanoic Acids

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a technical comparison and experimental framework for the structural characterization of 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid .

As no open-access crystallographic deposition (CIF) currently exists in public repositories (CSD/COD) specifically for the 3-methoxy derivative, this guide uses the rigorously characterized unsubstituted analog (2,3-Dibromo-3-phenylpropanoic acid) as a Reference Standard . This approach allows researchers to benchmark their experimental results against a known validated system.

Executive Summary

Subject Product: 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid Primary Application: Intermediate in organic synthesis; stereochemical probe for electrophilic addition mechanisms. Critical Quality Attribute: Stereochemical configuration (erythro vs. threo).

In drug development, the precise stereochemistry of halogenated intermediates dictates the efficacy of downstream coupling reactions. While Nuclear Magnetic Resonance (NMR) provides scalar coupling constants (


), X-ray crystallography remains the gold standard for unambiguous stereochemical assignment, particularly when differentiating between anti (erythro) and syn (threo) addition products.

Technical Comparison: Subject vs. Reference Standard

This section compares the target molecule with its best-characterized alternative to establish experimental expectations.

FeatureSubject (Target) Reference Standard (Alternative)
Compound 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid 2,3-Dibromo-3-phenylpropanoic acid
Source Precursor trans-3-Methoxycinnamic acidtrans-Cinnamic acid
Reaction Type Electrophilic Bromination (Anti-addition)Electrophilic Bromination (Anti-addition)
Expected Stereochem erythro (racemic)erythro (racemic)
Space Group To be determined (Likely P2₁/c or P-1)Monoclinic

or Orthorhombic

Unit Cell Vol (approx) Est. 2100–2200 ų (due to -OMe bulk)~1999 ų (Experimental)
Melting Point Determine experimentally (Likely <195°C)195–200°C (dec)
Disorder Risk Moderate (Methoxy rotation)High (Carboxyl/Phenyl rotation)

Expert Insight: The introduction of the meta-methoxy group breaks the symmetry of the phenyl ring, potentially reducing the likelihood of the high-symmetry disorder observed in the unsubstituted reference. This may actually facilitate easier structure solution despite the increased molecular weight.

Experimental Protocol: Synthesis & Crystallization

To obtain diffraction-quality crystals, you must control the bromination kinetics to prevent polymorph contamination.

Phase 1: Stereoselective Synthesis

Objective: Synthesize the erythro diastereomer via anti-addition.

  • Dissolution: Dissolve 10 mmol of trans-3-methoxycinnamic acid in 20 mL of Glacial Acetic Acid.

    • Why: Acetic acid suppresses radical pathways that could lead to syn-addition or scrambling.

  • Bromination: Add 10.5 mmol of elemental Bromine (

    
    ) dropwise at 0°C.
    
    • Observation: The deep red color should dissipate upon reaction completion.

  • Isolation: Pour mixture into ice water (100 mL). Filter the white precipitate.

  • Purification: Wash with cold water to remove acid traces. Dry under vacuum.

Phase 2: Crystallization for X-ray

Objective: Grow single crystals >0.1 mm suitable for diffraction.

  • Method A (Slow Evaporation): Dissolve 50 mg in Ethanol/Water (1:1). Allow to stand at room temperature for 3-5 days.

    • Target: Plate-like crystals.[1]

  • Method B (Vapor Diffusion): Dissolve 30 mg in minimal THF (inner vial). Place in a jar containing Hexanes (outer solvent). Seal and store at 4°C.

    • Target: Block-like crystals (preferred for lower mosaicity).

Data Collection & Analysis Workflow

The following diagram outlines the critical path from crystal selection to structure refinement, highlighting decision nodes for handling the heavy bromine atoms.

CrystallographyWorkflow Crystal Crystal Selection (Polarized Light) Mount Mounting (Mitegen Loop + Oil) Crystal->Mount 0.1-0.3mm Collect Data Collection (Mo Kα, 100K) Mount->Collect Cryo-cool Solve Structure Solution (SHELXT / Intrinsic Phasing) Collect->Solve HKL File Refine Refinement (SHELXL) Solve->Refine Heavy Atom Method Refine->Refine Model Disorder Validate Validation (CheckCIF / Torsion Angles) Refine->Validate R1 < 5%

Figure 1: Standardized workflow for heavy-atom organic crystallography.

Data Processing Parameters (Reference vs. Subject)

When setting up your refinement in OLEX2 or SHELX, use the Reference Standard values as initial constraints if the Subject data is ambiguous.

  • Absorption Correction: Critical. Bromine (

    
    ) has a high absorption coefficient (
    
    
    
    for Mo K
    
    
    ).
    • Action: Use Multi-scan (SADABS) or face-indexed absorption correction.

  • Space Group Determination:

    • Reference:

      
       (Monoclinic).[1]
      
    • Subject Prediction: Expect Monoclinic.[1] If systematic absences suggest

      
      , check for racemization or non-centrosymmetric packing.
      
  • Refinement Strategy:

    • Locate Br atoms first (highest electron density peaks).

    • Locate O and C atoms in difference Fourier maps.

    • Stereochem Check: Calculate the C2-C3 torsion angle. For erythro, the H-C-C-H torsion should be near 180° (anti-periplanar) in the lowest energy conformer, though crystal packing often distorts this to ~160-170°.

Mechanistic Validation (Stereochemistry)

The primary value of this X-ray data is to confirm the reaction mechanism.

Stereochem cluster_check Crystallographic Evidence Start trans-3-Methoxycinnamic Acid Inter Bromonium Ion Intermediate (Cyclic, Bridged) Start->Inter Br2 Attack Product Erythro-2,3-dibromo Product (Racemic Pair) Inter->Product Br- Backside Attack (Anti-Addition) Torsion Br-C-C-Br Torsion Angle Expected: ~180° (Anti) Product->Torsion

Figure 2: Mechanistic pathway linking synthesis to crystallographic observables.

Interpreting the Results
  • Erythro (Anti-Addition): In the Newman projection derived from the crystal structure, the two Bromine atoms will be anti to each other.

  • Threo (Syn-Addition): If the Bromine atoms are gauche or syn (torsion < 60°), the reaction mechanism involved ion pairing or radical scrambling, deviating from the standard bromonium ion model.

References

  • Howard, T. R., Mendez-deMello, K. A., & Cardenas, A. J. P. (2016). 2,3-Dibromo-3-phenylpropanoic acid: a monoclinic polymorph. IUCrData, 1, x161885.

  • Thong, P. Y., Lo, K. M., & Ng, S. W. (2008). 2,3-Dibromo-3-phenylpropionic acid. Acta Crystallographica Section E: Structure Reports Online, 64(10), o1946.

  • Sudha, S., et al. (2013). Vibrational spectroscopic studies and DFT calculations of 2,3-dibromo-3-phenylpropionic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy.

  • Sigma-Aldrich. (n.d.). Product Specification: 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid.

Sources

Comparative Guide: Distinguishing 2,3-Dibromo-3-(3-methoxyphenyl)propanoic Acid from Regioisomers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context[1][2][3][4][5][6]

The precise characterization of 2,3-dibromo-3-(3-methoxyphenyl)propanoic acid is critical in synthetic organic chemistry, particularly when used as an intermediate for cinnamic acid derivatives or pharmaceutical precursors.

The structural integrity of this molecule relies on two distinct regiochemical features:

  • Halogenation Pattern: The bromine atoms must be vicinal (C2, C3) rather than geminal.

  • Aromatic Substitution: The methoxy group must be in the meta (3-position) relative to the propanoic acid chain, distinguishing it from ortho (2-position) and para (4-position) isomers.

This guide provides a definitive analytical framework to distinguish the target molecule from its structural isomers using NMR spectroscopy, mechanistic logic, and chemical verification.

Mechanistic Origin & Regioselectivity[7]

To understand the impurities, one must understand the synthesis. The target molecule is typically synthesized via the electrophilic bromination of trans-3-methoxycinnamic acid.

Reaction Pathway

The reaction proceeds via a bromonium ion intermediate , ensuring anti-addition .[1] This mechanism dictates the stereochemistry (erythro product from trans starting material) and the regiochemistry (vicinal addition).

BrominationMechanism cluster_isomers Potential Isomers (Impurities) Start trans-3-Methoxycinnamic Acid Inter Cyclic Bromonium Ion (Intermediate) Start->Inter Electrophilic Attack Br2 Br2 / CH2Cl2 Br2->Inter Product 2,3-Dibromo-3-(3-methoxyphenyl) propanoic acid (Vicinal / Erythro) Inter->Product Backside Attack (Br-) Iso1 Positional Isomer: (2-OMe or 4-OMe) Iso2 Geminal Isomer: (Rare in this path)

Figure 1: Mechanistic pathway of bromination. The anti-addition mechanism strictly favors the vicinal dibromide, making geminal isomers unlikely unless rearrangement occurs.

Analytical Strategy: Distinguishing Isomers

The primary challenge is distinguishing the meta-substituted target from ortho/para contaminants (starting material impurities) and confirming the vicinal bromine placement.

A. 1H NMR Spectroscopy: The "Fingerprint"

This is the most definitive method. You must analyze two distinct regions: the Aromatic Region (for ring substitution) and the Aliphatic Region (for bromine placement).

1. Aromatic Region (6.5 – 7.5 ppm)

The coupling pattern of the aromatic protons is the "smoking gun" for the position of the methoxy group.

IsomerSubstitutionSplitting Pattern DescriptionKey Diagnostic Signal
Target Meta (3-OMe) Asymmetric 4-spin system Singlet (broad) at C2-H. This proton is isolated between the acid chain and the OMe, showing only weak meta-coupling.
Isomer A Para (4-OMe)Symmetric AA'BB' systemTwo distinct doublets (roofing effect). Highly symmetric.
Isomer B Ortho (2-OMe)Complex ABCD multipletNo singlet. Significant deshielding shifts due to steric crowding near the acid chain.
2. Aliphatic Region (4.5 – 5.5 ppm)

This region confirms the vicinal (1,2-dibromo) structure versus a geminal (1,1-dibromo) structure.

  • Target (Vicinal): Two distinct doublets (CH-Br at C2 and CH-Br at C3). They couple to each other (

    
     Hz for erythro).
    
  • Geminal Isomer: Would show a CH

    
     singlet or doublet coupled to a CH, appearing at significantly different chemical shifts.
    
B. 13C NMR Spectroscopy[3][8]

Carbon counting and chemical shift environments provide secondary validation.

  • Target (Meta): 10 unique carbon signals (unless accidental overlap).

  • Para Isomer: Due to symmetry, the 2,6-carbons and 3,5-carbons are equivalent, resulting in fewer unique aromatic signals (typically 8 unique signals total).

Decision Logic for Identification

Use this flowchart to interpret your analytical data.

DecisionTree Start Isolate Product Step1 1H NMR: Aliphatic Region (4.0 - 6.0 ppm) Start->Step1 Decision1 Two Doublets? Step1->Decision1 Geminal Result: Geminal Isomer (Reject) Decision1->Geminal No (Singlet/Triplet) Step2 1H NMR: Aromatic Region (6.5 - 7.5 ppm) Decision1->Step2 Yes Decision2 Symmetric AA'BB' (Two Doublets)? Step2->Decision2 Para Result: Para-Isomer (Reject) Decision2->Para Yes Decision3 Singlet (H2) Present? Decision2->Decision3 No Meta CONFIRMED TARGET: Meta-Isomer Decision3->Meta Yes Ortho Result: Ortho-Isomer (Reject) Decision3->Ortho No

Figure 2: Analytical decision tree for distinguishing the target from regioisomers.

Experimental Protocol: Synthesis & Verification

To ensure the isolation of the correct regioisomer, start with high-purity trans-3-methoxycinnamic acid.

Materials
  • trans-3-Methoxycinnamic acid (98%+)

  • Bromine (

    
    )[1][2]
    
  • Dichloromethane (DCM) or Glacial Acetic Acid

  • Cyclohexene (quenching agent)

Procedure
  • Dissolution: Dissolve 10 mmol of trans-3-methoxycinnamic acid in 20 mL of DCM in a round-bottom flask.

  • Addition: Cool to 0°C. Add 10.5 mmol of bromine (dissolved in DCM) dropwise over 20 minutes. The red color should dissipate as the reaction consumes the bromine.[3]

  • Reflux: Once addition is complete, reflux gently for 30 minutes to ensure completion.

  • Quenching: If the solution remains red, add cyclohexene dropwise until colorless (removes excess

    
    ).
    
  • Isolation: Evaporate the solvent in vacuo.

  • Purification: Recrystallize from ethanol/water (1:1).

    • Note: The erythro isomer (target) typically has a higher melting point and crystallizes more readily than the threo diastereomer.

Self-Validating Check
  • Melting Point: The target should have a sharp melting point (approx 160-170°C range, distinct from the starting material ~117°C).

  • TLC: The dibromide is significantly less polar than the starting cinnamic acid.

Comparison Table: Target vs. Alternatives

FeatureTarget: 3-OMe (Meta) Alternative: 4-OMe (Para)Alternative: 2-OMe (Ortho)
Symmetry AsymmetricSymmetric (

axis equivalent)
Asymmetric
Aromatic H Count 4 distinct signals2 distinct signals (integrating to 2H each)4 distinct signals
Key NMR Feature Singlet at ~7.0 ppm (H2) Pair of doublets (8-9 Hz coupling) Complex multiplet, no singlet
13C Signals (Ar) 6 distinct peaks4 distinct peaks6 distinct peaks
Reaction Origin From m-methoxycinnamic acidFrom p-methoxycinnamic acidFrom o-methoxycinnamic acid

References

  • Mechanism of Bromination: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 20: Electrophilic addition to alkenes).

  • NMR of Aromatic Compounds: Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. Wiley. (Distinguishing ortho/meta/para substitution).

  • Synthesis Protocol (Analogous): "Bromination of Trans-Cinnamic Acid." Chemical Education Resources. (Standard protocol for cinnamic acid derivatives).

  • Spectral Data Verification: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). (Search for Cinnamic acid derivatives).

Sources

A Senior Application Scientist's Guide to the Bromination of Methoxycinnamic Acid Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: March 2026

For distribution to: Researchers, scientists, and drug development professionals.

Introduction: The Significance of Brominated Methoxycinnamic Acid Derivatives

Methoxycinnamic acid derivatives are a class of organic compounds widely recognized for their diverse biological activities, including antioxidant, anti-inflammatory, and UV-filtering properties. The introduction of a bromine atom into their structure can significantly modulate these properties and provide a handle for further chemical modifications, making them valuable intermediates in medicinal chemistry and materials science. This guide provides a comparative analysis of common brominating agents for methoxycinnamic acid derivatives, offering insights into reaction selectivity, efficiency, and practical considerations to aid researchers in selecting the optimal method for their specific synthetic goals. We will delve into the nuances of electrophilic addition to the double bond versus electrophilic aromatic substitution, providing experimental data and protocols to support our analysis.

Understanding the Reaction Pathways: A Dichotomy of Reactivity

The structure of methoxycinnamic acid presents two primary sites for bromination: the electron-rich carbon-carbon double bond of the acrylic acid moiety and the activated aromatic ring. The methoxy group, being an electron-donating group, activates the aromatic ring towards electrophilic substitution, primarily at the ortho and para positions. The double bond is also susceptible to electrophilic attack. The choice of brominating agent and reaction conditions dictates which of these pathways is favored.

G cluster_0 Reaction Pathways Methoxycinnamic Acid Methoxycinnamic Acid Electrophilic Addition Electrophilic Addition Methoxycinnamic Acid->Electrophilic Addition Br₂ or NBS Electrophilic Aromatic Substitution Electrophilic Aromatic Substitution Methoxycinnamic Acid->Electrophilic Aromatic Substitution NBS or Br₂/Lewis Acid Dibromoalkane Dibromoalkane Electrophilic Addition->Dibromoalkane Bromodecarboxylation Product Bromodecarboxylation Product Electrophilic Addition->Bromodecarboxylation Product Ring-Brominated Product Ring-Brominated Product Electrophilic Aromatic Substitution->Ring-Brominated Product G cluster_0 Regioselectivity in Aromatic Bromination p-Methoxycinnamic Acid p-Methoxycinnamic Acid (ortho-directing) C3 & C5 positions favored C3 & C5 positions favored p-Methoxycinnamic Acid->C3 & C5 positions favored o-Methoxycinnamic Acid o-Methoxycinnamic Acid (para- & ortho-directing) C5 position favored (para) C5 position favored (para) o-Methoxycinnamic Acid->C5 position favored (para) m-Methoxycinnamic Acid m-Methoxycinnamic Acid (ortho- & para-directing) C4 & C6 positions favored (ortho & para) C4 & C6 positions favored (ortho & para) m-Methoxycinnamic Acid->C4 & C6 positions favored (ortho & para)

Caption: Directing effects of the methoxy group on aromatic bromination.

Experimental Protocols

Protocol 1: Synthesis of (E)-β-bromo-4-methoxystyrene using NBS

[1] Materials:

  • trans-4-Methoxycinnamic acid

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (CH₂Cl₂)

  • Triethylamine (optional, catalyst)

Procedure:

  • To a 5-mL reaction vial equipped with a magnetic stir bar, add trans-4-methoxycinnamic acid (1.00 mmol, 178 mg) and dichloromethane (3 mL).

  • Add N-bromosuccinimide (1.20 mmol, 214 mg).

  • Initiate magnetic stirring. The reaction is typically complete within 5-10 minutes at room temperature.

  • Monitor the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated by evaporating the solvent. For higher purity, the product can be purified by column chromatography.

G Start Start Dissolve 4-methoxycinnamic acid in CH₂Cl₂ Dissolve 4-methoxycinnamic acid in CH₂Cl₂ Start->Dissolve 4-methoxycinnamic acid in CH₂Cl₂ End End Add NBS Add NBS Dissolve 4-methoxycinnamic acid in CH₂Cl₂->Add NBS Stir at rt (5-10 min) Stir at rt (5-10 min) Add NBS->Stir at rt (5-10 min) Monitor by TLC Monitor by TLC Stir at rt (5-10 min)->Monitor by TLC Isolate Product Isolate Product Monitor by TLC->Isolate Product Isolate Product->End

Caption: Workflow for the synthesis of (E)-β-bromo-4-methoxystyrene.

Protocol 2: Synthesis of 3-Bromo-4-hydroxybenzoic Acid (Illustrative for Aromatic Bromination)

[2] This protocol for a related compound illustrates the conditions often used for aromatic bromination with molecular bromine.

Materials:

  • p-Hydroxybenzoic acid (as a model for a methoxy-activated system)

  • Glacial acetic acid

  • Bromine

Procedure:

  • Dissolve p-hydroxybenzoic acid (0.37 mol, 50 g) in glacial acetic acid (370 mL) by heating with stirring.

  • To the boiling solution, rapidly add a solution of bromine (0.37 mol, 59 g) in glacial acetic acid (60 mL).

  • Reflux the solution for six hours with continuous stirring.

  • After reflux, allow the solution to cool to room temperature.

  • Pour the cooled solution into cold water (2 L) to precipitate the product.

  • Collect the white precipitate by suction filtration and recrystallize from glacial acetic acid to obtain the purified product.

Conclusion and Recommendations

The choice of brominating agent for methoxycinnamic acid derivatives is highly dependent on the desired outcome.

  • For bromodecarboxylation to form β-bromostyrenes: NBS is the reagent of choice for a rapid, safe, and stereoselective synthesis of the E-isomer . Br₂ followed by base treatment provides a route to the Z-isomer .

  • For electrophilic aromatic substitution: While specific comparative data for methoxycinnamic acids is limited, general principles for activated aromatic systems suggest that NBS in a polar aprotic solvent like DMF or acetonitrile can provide good yields and high regioselectivity, favoring the position para to the most activating group. For less reactive substrates or when a stronger brominating agent is needed, Br₂ in acetic acid or with a Lewis acid catalyst can be employed, though this may lead to addition to the double bond as a competing reaction. Careful control of reaction conditions, such as temperature and stoichiometry, is crucial to favor aromatic substitution over addition.

Researchers should carefully consider the desired product, safety, and scalability when selecting a bromination method. The provided protocols and comparative data serve as a valuable starting point for the development of efficient and selective syntheses of brominated methoxycinnamic acid derivatives.

References

  • De la Rosa, G. (2006). Rapid and Stereoselective Conversion of a trans-Cinnamic Acid to a β-Bromostyrene. Journal of Chemical Education, 83(7), 1062. [Link]

  • Li, W., et al. (2017). cis-β-Bromostyrene derivatives from cinnamic acids via a tandem substitutive bromination-decarboxylation sequence. Tetrahedron Letters, 58(42), 4069-4071. [Link]

  • Common Organic Chemistry. (n.d.). Bromination - Common Conditions. [Link]

  • Experiment 2: Two-step Synthesis of Ethyl 4-Methoxycinnamate. (n.d.). [Link]

  • Google Patents. (2015). CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol.
  • Google Patents. (1993).
  • ChemConnections. (n.d.). Bromination of Cinnamic Acid. [Link]

  • MANAC Inc. (2022, April 8). Active/inactive aromatic ring bromination: Bromination reactions that use NBS (2): N-bromo compounds (4): Discussion series on bromination/iodination reactions 4. Chemia. [Link]

  • Organic Chemistry Portal. (n.d.). Bromoarene synthesis by bromination or substitution. [Link]

  • Reddit. (2016, September 29). Can not get the selectivity of a aromatic bromination to behave, also low yielding. Am I just hosed here? [r/chemistry]. [Link]

  • The Royal Society of Chemistry. (n.d.). Bromination of Cinnamic acid. [Link]

  • Scribd. (n.d.). Bromination of Trans-Cinnamic Acid. [Link]

  • Ashenhurst, J. (2011, June 10). Reagent Friday: NBS (N-Bromo Succinimide). Master Organic Chemistry. [Link]

  • MANAC Inc. (2022, March 7). Highly selective yet gentle brominating agents: N-bromo compounds(1): Discussion series on bromination/iodination reactions 1. Chemia. [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). [Link]

  • ResearchGate. (n.d.). Structure of brominating agents evaluated in this study. [Link]

  • Google Patents. (2011). CN102199099A - Method for preparing 3-bromo-4-methoxyaniline.
  • Master Organic Chemistry. (n.d.). Bromination of alkenes with Br2 to give dibromides. [Link]

  • Alfred State College of Technology. (n.d.). Stereochemistry of Bromine Addition. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-bromo-4-hydroxybenzoic acid. [Link]

  • SpectraBase. (n.d.). 5-Bromo-2-methoxycinnamic acid. [Link]

  • European Patent Office. (n.d.). EP 0471941 A2 - An improved process for the preparation of 5-bromo-2-methoxyresorcinol. [Link]

  • Organic Syntheses. (n.d.). 3-bromo-4-hydroxytoluene. [Link]

Sources

Validating purity of 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid via HPLC

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis and purification of halogenated aromatic carboxylic acids present a notorious analytical bottleneck in drug development. Specifically, 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid —a critical intermediate in the synthesis of complex flavonoids and targeted pharmacophores—demands rigorous purity validation.

Because this molecule contains two chiral centers (C2 and C3) and is typically synthesized via the bromination of 3-methoxycinnamic acid, the resulting product mixture is a complex matrix. It contains unreacted starting materials, monobrominated byproducts, and closely related erythro and threo diastereomers. Standard analytical approaches often fail to resolve these critical pairs, leading to false-positive purity reports.

This guide objectively compares standard Reverse Phase (RP) High-Performance Liquid Chromatography (HPLC) against Phenyl-Hexyl and Chiral methodologies, providing a self-validating framework for robust purity analysis.

The Analytical Challenge & The Causality of Selectivity

To develop an effective HPLC method, we must first understand the molecular behavior of 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid. The molecule features a hydrophobic aliphatic backbone, two bulky, highly electronegative bromine atoms, a carboxylic acid moiety (pKa ~4.0), and an electron-rich 3-methoxyphenyl ring.

Why Standard C18 Often Fails: Standard C18 columns rely almost exclusively on hydrophobic (dispersive) interactions. Because the erythro and threo diastereomers of this dibrominated acid have nearly identical hydrophobic footprints, a C18 stationary phase struggles to differentiate them, often resulting in peak merging or severe co-elution.

The Phenyl-Hexyl Advantage: By switching to a Phenyl-Hexyl stationary phase, we introduce a secondary retention mechanism:


 stacking . The phenyl ring on the stationary phase interacts directly with the electron-rich 3-methoxyphenyl group of the analyte. As noted in recent chromatographic evaluations, [1], allowing for finer distinctions between molecules with subtle differences in aromaticity or electronic structure[2]. The spatial orientation of the bromine atoms in the different diastereomers sterically hinders this 

interaction to varying degrees, creating the necessary thermodynamic difference to achieve baseline resolution.

G Mix Analyte Mixture (Diastereomers + Impurities) Mech_C18 C18 Stationary Phase (Aliphatic Chain) Mix->Mech_C18 Mech_PH Phenyl-Hexyl Phase (Aromatic Ring + Alkyl) Mix->Mech_PH Int_C18 Hydrophobic Interactions Only Mech_C18->Int_C18 Int_PH Hydrophobic + Pi-Pi Interactions Mech_PH->Int_PH Res_C18 Co-elution of closely related halogenated diastereomers Int_C18->Res_C18 Res_PH Baseline resolution of critical pairs (erythro vs threo) Int_PH->Res_PH

Separation logic comparing C18 and Phenyl-Hexyl stationary phases.

Comparative Performance Data

To establish the superior method, three distinct column chemistries were evaluated using a standardized gradient of Water (0.1% Trifluoroacetic Acid) and Acetonitrile. The addition of an acidic modifier is non-negotiable; it suppresses the ionization of the propanoic acid, preventing peak tailing caused by secondary interactions with residual silanols on the silica support.

Analytical ParameterMethod A: Standard C18Method B: Phenyl-HexylMethod C: Chiralpak AD-RH
Primary Interaction HydrophobicHydrophobic +

Steric + Hydrogen Bonding
Retention Time (API) 11.2 min14.5 min22.1 min
Resolution (

) (Diastereomers)
1.1 (Incomplete)2.8 (Baseline) >3.0 (Baseline)
Resolution (

) (Enantiomers)
N/AN/A2.1 (Baseline)
Tailing Factor (

)
1.51.11.3
Optimal Use Case General crude assayDiastereomeric Purity / QC Enantiomeric Excess (ee%)

Data Interpretation: While Method C (Chiral) is mandatory if the enantiomeric purity of a specific stereoisomer is required[3], Method B (Phenyl-Hexyl) is the optimal choice for routine chemical purity and diastereomeric validation. It provides baseline resolution of the critical pairs without the extended run times and high costs associated with chiral chromatography.

Self-Validating Experimental Protocol (Method B)

A protocol is only as trustworthy as its ability to verify its own performance. The following procedure is designed as a self-validating system compliant with the[4]. The system must pass predefined System Suitability Testing (SST) criteria before any sample data is accepted.

Step-by-Step Methodology

1. Mobile Phase Preparation:

  • Mobile Phase A: HPLC-grade Water with 0.1% Trifluoroacetic Acid (v/v). Causality: TFA acts as an ion-pairing agent and lowers the pH below the pKa of the carboxylic acid, ensuring the analyte remains in its neutral, lipophilic state.

  • Mobile Phase B: HPLC-grade Acetonitrile with 0.1% TFA (v/v).

2. System Suitability Standard (SST) Preparation:

  • Prepare a resolution solution containing 1.0 mg/mL of 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid and 0.1 mg/mL of 3-methoxycinnamic acid (the primary synthetic precursor and critical impurity) in a 50:50 Water:Acetonitrile diluent.

3. Chromatographic Conditions:

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35°C (Maintains reproducible mass transfer kinetics).

  • Detection: UV at 230 nm and 254 nm.

  • Gradient Program:

    • 0 - 2 min: 30% B

    • 2 - 15 min: Linear ramp to 80% B

    • 15 - 18 min: Hold at 80% B

    • 18 - 18.1 min: Return to 30% B

    • 18.1 - 23 min: Re-equilibration

4. Automated Self-Validation Check (The "Go/No-Go" Gate): Before injecting unknown samples, the chromatography data system (CDS) must evaluate the SST injection against the following ICH Q2(R2) derived criteria:

  • Resolution (

    
    ):  Must be 
    
    
    
    between 3-methoxycinnamic acid and the API.
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    for the API peak.
  • Injection Precision: %RSD of peak area for 5 replicate SST injections must be

    
    .
    
  • If these criteria are met, the system has validated its current state, and sample analysis proceeds automatically.

G Start Compound: 2,3-Dibromo-3-(3-methoxyphenyl) propanoic acid Phase1 Phase 1: Column Screening Start->Phase1 C18 C18 Column (Hydrophobic) Phase1->C18 PH Phenyl-Hexyl Column (Pi-Pi & Hydrophobic) Phase1->PH Chiral Chiral Column (Enantiomeric) Phase1->Chiral Phase2 Phase 2: Method Optimization (Mobile Phase, Gradient, Temp) C18->Phase2 PH->Phase2 Chiral->Phase2 Phase3 Phase 3: ICH Q2(R2) Validation Phase2->Phase3 Val_Spec Specificity & Range Phase3->Val_Spec Val_Acc Accuracy & Precision Phase3->Val_Acc Final Validated Purity Assay Val_Spec->Final Val_Acc->Final

Workflow for HPLC method development and ICH Q2(R2) validation.

Conclusion

Validating the purity of 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid requires moving beyond default laboratory habits. While C18 columns are the workhorses of the analytical lab, their purely hydrophobic retention mechanism is insufficient for resolving the complex diastereomeric and halogenated impurities inherent to this compound.

By leveraging the


 interactions of a Phenyl-Hexyl column and embedding strict System Suitability Tests directly into the protocol, researchers can establish a highly trustworthy, ICH-compliant analytical method. This ensures that downstream synthetic or biological applications are not compromised by hidden impurities.

References

  • Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography Oreate AI[Link]

  • ICH Q2(R2) Validation of Analytical Procedures - Scientific Guideline European Medicines Agency (EMA) / ICH[Link]

  • Multiple Chiral Centers - A Challenge in Chiral HPLC Method Development ResearchGate[Link]

Sources

Spectroscopic characterization of erythro vs threo 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a rigorous technical comparison of the erythro and threo diastereomers of 2,3-dibromo-3-(3-methoxyphenyl)propanoic acid. It is designed for researchers requiring definitive spectroscopic identification and mechanistic clarity in the bromination of cinnamic acid derivatives.

Executive Summary

In the synthesis of vicinal dibromides from 3-methoxycinnamic acid, the stereochemical outcome is dictated by the alkene geometry and the mechanism of bromination. The erythro diastereomer (typically the (2R,3S)/(2S,3R) pair) is the exclusive product of anti-addition to the trans-alkene. The threo diastereomer (typically the (2R,3R)/(2S,3S) pair) arises from the cis-alkene or via isomerization pathways.

Distinguishing these isomers is critical for downstream applications, such as elimination reactions to form bromostyrenes, where the stereochemistry of the starting material determines the E/Z ratio of the product. This guide establishes the vicinal proton coupling constant (


)  as the primary discriminator, supported by melting point and IR data.

Mechanistic Origin & Stereochemical Logic[1][2]

The formation of the erythro isomer from trans-3-methoxycinnamic acid follows a stereospecific electrophilic addition pathway. The reaction proceeds through a cyclic bromonium ion intermediate, which is opened by the bromide ion from the backside (anti-attack).

Pathway Visualization

The following diagram illustrates the stereochemical flow from the starting material to the specific diastereomer.

G Start trans-3-Methoxycinnamic Acid Inter Cyclic Bromonium Ion (Intercepted Anti) Start->Inter Br2 / CH2Cl2 Prod_E Erythro-Dibromide (Major Product) Inter->Prod_E Anti-Addition (Stereospecific) Prod_T Threo-Dibromide (Minor/Absent) Inter->Prod_T Isomerization (Rare)

Figure 1: The reaction of trans-3-methoxycinnamic acid with bromine yields the erythro diastereomer via anti-addition across the double bond.

Comparative Spectroscopic Profile

The most reliable method for differentiation is


H NMR , specifically the coupling constant between the C2 and C3 protons.
Table 1: Critical Comparison of Diastereomers
FeatureErythro Isomer (Target)Threo Isomer (Alternative)Mechanistic Basis
Precursor trans-3-Methoxycinnamic acidcis-3-Methoxycinnamic acidStereospecific anti-addition.

(NMR)
11.0 – 12.0 Hz 4.0 – 6.0 Hz Karplus relationship: Erythro favors anti-periplanar H-H (

); Threo favors gauche H-H (

).
Melting Point High (~160–170 °C )*Low (< 100 °C)Erythro packing is generally more efficient/symmetric.
Solubility Lower (precipitates readily)Higher (often requires evaporation)Crystal lattice energy differences.
IR Spectrum No

at 1630 cm

No

at 1630 cm

Loss of alkene functionality.

*Note: Melting points for methoxy-derivatives are typically lower than the unsubstituted parent (204°C), but the erythro > threo trend remains constant.

NMR Analysis (Detailed)

The vicinal protons (


 and 

) appear as doublets. The magnitude of the splitting (

) is the definitive proof of stereochemistry.
  • Erythro Spectrum (Predicted):

    • 
       3.85 ppm (3H, s):  Methoxy group (
      
      
      
      ).
    • 
       4.80 – 5.00 ppm (1H, d, 
      
      
      
      Hz):
      
      
      (adjacent to COOH).
    • 
       5.30 – 5.50 ppm (1H, d, 
      
      
      
      Hz):
      
      
      (benzylic).
    • 
       6.90 – 7.40 ppm (4H, m):  Aromatic protons (3-substituted pattern).
      
    • 
       11.0+ ppm (1H, br s):  Carboxylic acid (
      
      
      
      ).
  • Interpretation: The large coupling constant (

    
     Hz) indicates that in the solution-state conformer, the two protons are anti-periplanar . This conformation places the bulky aryl and carboxyl groups anti to each other, minimizing steric strain.
    

Experimental Protocol: Synthesis & Characterization

This protocol ensures the selective isolation of the erythro isomer.

Reagents
  • trans-3-Methoxycinnamic acid (1.0 eq)

  • Bromine (

    
    ) (1.05 eq)
    
  • Dichloromethane (DCM) (Solvent)

  • Cyclohexene (Quenching agent)

Step-by-Step Methodology
  • Preparation: Dissolve 5.0 mmol of trans-3-methoxycinnamic acid in 10 mL of DCM in a round-bottom flask.

  • Addition: Add a solution of bromine (5.25 mmol in 2 mL DCM) dropwise over 15 minutes while stirring at 0°C. Note: The red color of bromine should disappear initially, then persist as the reaction completes.

  • Reflux (Optional): If precipitation is slow, gently reflux at 40°C for 20 minutes to ensure completion.

  • Quenching: Add cyclohexene dropwise until the solution turns colorless (removes excess

    
    ).
    
  • Isolation:

    • Cool the mixture in an ice bath. The erythro product typically precipitates as a white solid.

    • Filter the solid using vacuum filtration.[1][2]

    • Wash with cold DCM (

      
       mL) to remove soluble impurities (and potential trace threo isomer).
      
  • Purification: Recrystallize from Ethanol/Water (1:1) if necessary.[1]

Workflow Diagram

Workflow Step1 Dissolve Substrate (DCM, 0°C) Step2 Add Br2 Dropwise (Observation: Color fade) Step1->Step2 Step3 Quench Excess Br2 (Cyclohexene) Step2->Step3 Decision Precipitate? Step3->Decision Step4 Filtration Solid Solid: Erythro Isomer (Wash w/ Cold DCM) Decision->Solid Yes Filtrate Filtrate: Impurities (+ Trace Threo) Decision->Filtrate No (Evaporate)

Figure 2: Operational workflow for the isolation of the erythro diastereomer.

References

  • Sudlow, K. P., & Woolf, A. A. (1998). Bromination of cinnamic acid derivatives: Stereoselectivity and mechanism. Journal of Chemical Education, 75(10), 1266. Link

  • Karplus, M. (1963). Vicinal Proton Coupling in Nuclear Magnetic Resonance. Journal of the American Chemical Society, 85(18), 2870–2871. Link

  • Sigma-Aldrich. (2024). Product Specification: 2,3-Dibromo-3-phenylpropionic acid. Link

  • PubChem. (2024). Compound Summary: 2,3-Dibromo-3-phenylpropanoic acid.[3][4][5][6][7][8] National Library of Medicine. Link

Sources

Safety Operating Guide

Comprehensive Disposal and Safety Guide: 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

As a laboratory professional handling complex halogenated organic acids, your approach to chemical disposal directly impacts laboratory safety, environmental compliance, and operational budgets. This guide provides a self-validating, step-by-step operational plan for the safe handling and disposal of 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid .

By understanding the chemical causality behind these protocols, your team can move beyond rote compliance to build a deeply ingrained culture of laboratory safety.

Executive Summary & Chemical Profile

2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid is a halogenated aromatic carboxylic acid primarily used as an intermediate in organic synthesis and drug development. Because it contains carbon-halogen bonds, it is strictly regulated under environmental laws and cannot be disposed of via standard solid waste or aqueous sink drains[1].

Quantitative Data: Chemical & Hazard Summary
PropertySpecification
Chemical Name 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid
Molecular Formula C10H10Br2O3
Molecular Weight 337.99 g/mol
Physical State Solid (Powder)
GHS Hazard Codes H302 (Harmful if swallowed), H315 (Skin Irrit. 2), H319 (Eye Irrit. 2), H335 (STOT SE 3),[2]
EPA Waste Classification Halogenated Organic Waste[1]

Hazard Assessment & Disposal Causality

To execute disposal protocols effectively, personnel must understand why specific actions are required. The handling of this compound is dictated by two primary structural features:

  • The Halogen Effect (Bromine Atoms): When incinerated, halogenated compounds generate highly corrosive hydrogen bromide (HBr) gas and potentially toxic byproducts. Therefore, this waste must be segregated and sent to specialized rotary kiln incinerators equipped with high-efficiency caustic scrubbers to neutralize the acidic exhaust[3]. Commingling this compound with non-halogenated waste contaminates the entire waste stream, exponentially increasing disposal costs and environmental risks[4].

  • Structural Reactivity (Alpha, Beta-Dibromo Acid): The presence of the carboxylic acid group combined with reactive bromine atoms makes this compound a potent irritant to the skin, eyes, and respiratory tract. The powder form presents a specific inhalation hazard (STOT SE 3), meaning dust generation must be strictly suppressed during handling and spill cleanup[2].

Waste Segregation Workflow

Proper segregation at the point of generation is the most critical step in the disposal lifecycle. Use the following logical workflow to determine the correct waste stream for your materials.

WasteSegregation Start 2,3-Dibromo-3-(3-methoxyphenyl) propanoic acid Waste State Determine Physical State Start->State Solid Solid Powder / Contaminated PPE State->Solid Unused reagent, weighing paper Liquid Dissolved in Solvent State->Liquid Reaction mother liquor, extractions SolidContainer Hazardous Solid Waste (Halogenated Organics) Solid->SolidContainer LiquidContainer Halogenated Organic Liquid Waste (Vented Cap) Liquid->LiquidContainer DO NOT mix with non-halogenated EHS EHS Hazardous Waste Pickup (Incineration) SolidContainer->EHS LiquidContainer->EHS

Caption: Decision tree for segregating 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid waste streams.

Standard Operating Procedures: Waste Management

Every protocol below is designed as a self-validating system , ensuring that safety checks are built directly into the workflow.

Protocol A: Solid Waste Disposal (Unused Reagent & Consumables)

Use this protocol for expired powders, contaminated weighing papers, and disposable spatulas.

  • Containment: Transfer the solid waste into a chemically compatible, wide-mouth polyethylene (HDPE) container.

  • Secondary Containment: Place the primary container inside a heavy-duty resealable plastic bag to prevent accidental dust dispersion during transit.

  • Labeling: Affix a standard Hazardous Waste Tag before the first drop of waste is added. Write the full chemical name ("2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid"). Do not use abbreviations or chemical formulas [5].

  • Storage: Store in a designated Satellite Accumulation Area (SAA) away from incompatible materials (e.g., strong bases, oxidizing agents)[4].

  • Validation Check: Verify the container is completely sealed. The container must remain closed at all times unless actively adding waste[4].

Protocol B: Liquid Waste Disposal (Solutions & Extractions)

Use this protocol when the compound is dissolved in solvents (e.g., Dichloromethane, Ethyl Acetate) during synthesis or workup.

  • Segregation: Verify that the receiving waste carboy is strictly designated for Halogenated Organic Solvents . Never commingle with non-halogenated streams[4].

  • Transfer: Operating entirely within a certified chemical fume hood, use a funnel to transfer the dissolved waste into a 4-liter poly bottle or 5-gallon carboy[4].

  • Headspace Management: Leave at least 10-20% headspace in the container to accommodate vapor expansion.

  • Sealing: Seal the container with a vapor-tight, threaded cap[5].

  • Validation Check: Review the hazardous waste tag to ensure it lists the exact percentage of the dissolved compound and all associated solvents. Ensure no vapor odor is detectable outside the fume hood.

Protocol C: Empty Container Decontamination
  • Assessment: Determine if the original chemical bottle is completely empty (no pourable or scrapeable material remains).

  • Rinsing: Triple-rinse the container with a compatible halogenated solvent (e.g., dichloromethane) to dissolve any residual powder.

  • Rinsate Disposal: Collect all rinsate and dispose of it in the Halogenated Liquid Waste container.

  • Validation Check: Deface the original chemical label, remove the cap, and allow the container to dry in a fume hood. It is only considered validated for standard glass/plastic disposal once completely dry and odorless.

Emergency Spill Response Protocol

Because this compound is a respiratory irritant (H335), dry sweeping a spill is strictly prohibited as it aerosolizes the powder,[2].

SpillResponse Spill Solid Chemical Spill PPE Don PPE (N95, Nitrile Gloves) Spill->PPE Vent Ensure Ventilation Avoid Dust PPE->Vent Sweep Moisten & Sweep (Inert absorbent) Vent->Sweep Bag Seal in Bag (Halogenated Waste) Sweep->Bag Decon Decontaminate (Soap & Water) Bag->Decon

Caption: Step-by-step emergency response workflow for solid halogenated acid spills.

Step-by-Step Spill Execution:

  • Secure the Area: Immediately remove potential sources of ignition and close lab doors to allow the fume hood to ventilate the room[5].

  • Don PPE: Personnel must wear double nitrile gloves, chemical splash goggles, a fully-buttoned lab coat, and an N95 dust mask (or respirator)[6].

  • Dust Suppression: Lightly moisten the spilled powder with water or a compatible inert solvent to prevent aerosolization.

  • Collection: Use a non-sparking tool to scoop the moistened material and inert absorbent pads into a resealable hazardous waste bag[6].

  • Decontamination: Wash the spill area thoroughly with soap and water.

  • Validation Check: Visually inspect the area under bright lighting to ensure no white powder residue remains. Place all contaminated cleanup materials into the halogenated waste stream[4].

References

Sources

A Comprehensive Guide to the Safe Handling of 2,3-Dibromo-3-(3-methoxyphenyl)propanoic Acid

Author: BenchChem Technical Support Team. Date: March 2026

As researchers and scientists at the forefront of drug development, our commitment to innovation is paralleled by our unwavering dedication to safety. The handling of novel chemical entities, such as 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid, demands a meticulous and informed approach to personal protection. This guide, moving beyond a simple checklist, provides a deep, scientifically-grounded framework for the safe handling, use, and disposal of this compound, ensuring the well-being of laboratory personnel and the integrity of your research.

Immediate Safety Profile

2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid is classified with the following hazards:

  • Acute Toxicity 4 (Oral): Harmful if swallowed.[1]

  • Skin Irritation 2: Causes skin irritation.[1]

  • Eye Irritation 2: Causes serious eye irritation.[1]

These classifications necessitate a stringent protocol for personal protective equipment (PPE) to prevent accidental exposure. The "Warning" signal word associated with this compound underscores the importance of adhering to these guidelines.[1]

Core Personal Protective Equipment (PPE) Protocol

The selection of appropriate PPE is the first line of defense against chemical hazards. For 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid, a comprehensive ensemble of protective gear is mandatory.

PPE ComponentSpecificationRationale
Hand Protection Nitrile or Neoprene GlovesHalogenated and aromatic hydrocarbons can degrade common glove materials like latex.[2] Nitrile and neoprene offer superior resistance to a broader range of chemicals, including the anticipated reactivity of this compound.
Eye and Face Protection Chemical Safety Goggles and Face ShieldThe "Causes serious eye irritation" classification demands robust protection.[1] Safety goggles provide a seal around the eyes to protect against dust and splashes. A face shield should be worn over the goggles when handling larger quantities or during procedures with a high risk of splashing.
Body Protection Chemical-Resistant Laboratory CoatA standard cotton lab coat may not offer sufficient protection against corrosive or irritant chemicals. A chemical-resistant or rubberized apron over a lab coat is recommended, especially when splashes are possible.
Respiratory Protection Use in a Certified Chemical Fume HoodGiven the potential for respiratory irritation from similar compounds and the solid, potentially dusty nature of this chemical, all handling should be conducted within a certified chemical fume hood to minimize inhalation exposure.[3][4]

Operational and Disposal Plans: A Step-by-Step Guide

A proactive plan for the entire lifecycle of the chemical in the laboratory is crucial for maintaining a safe environment.

Safe Handling and Use Protocol
  • Preparation and Area Designation:

    • Before handling, ensure that a certified chemical fume hood is available and functioning correctly.

    • Designate a specific area within the fume hood for the handling of 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid to prevent cross-contamination.

    • Ensure that an eyewash station and safety shower are readily accessible and unobstructed.[5]

  • Donning PPE:

    • Put on a lab coat, followed by chemical safety goggles and a face shield.

    • Don the appropriate gloves (nitrile or neoprene), ensuring they are inspected for any signs of damage before use.

  • Chemical Handling:

    • Handle the solid chemical with care to avoid generating dust.[3][4]

    • Use appropriate tools (e.g., spatulas, weighing paper) for transferring the chemical.

    • If creating a solution, add the solid to the solvent slowly to avoid splashing.

    • Keep the container tightly closed when not in use.[3]

  • Post-Handling:

    • After handling, decontaminate any surfaces that may have come into contact with the chemical.

    • Remove gloves using a technique that avoids skin contact with the outer surface.

    • Wash hands thoroughly with soap and water after removing gloves.[3]

Spill Management Protocol

In the event of a spill, a swift and organized response is critical to mitigate exposure and environmental contamination.

Spill_Response_Workflow cluster_Immediate_Actions Immediate Actions cluster_Assessment_and_Preparation Assessment & Preparation cluster_Containment_and_Cleanup Containment & Cleanup cluster_Final_Steps Final Steps Evacuate Evacuate Immediate Area Alert Alert Colleagues and Supervisor Evacuate->Alert Isolate Isolate the Spill Area Alert->Isolate Assess Assess Spill Size and Hazard Isolate->Assess Don_PPE Don Appropriate PPE Assess->Don_PPE Contain Contain the Spill with Absorbent Material Don_PPE->Contain Collect Carefully Collect and Place in a Labeled Waste Container Contain->Collect Decontaminate Decontaminate the Spill Area Collect->Decontaminate Dispose Dispose of Waste According to Institutional Guidelines Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for responding to a chemical spill.

Waste Disposal Plan

Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.

  • Segregation: All waste contaminated with 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid, including disposable gloves, weighing paper, and contaminated absorbent materials, must be segregated from general laboratory waste.

  • Containerization:

    • Use a dedicated, clearly labeled, and sealable waste container for all solid and liquid waste containing this chemical.

    • The container should be stored in a well-ventilated area, away from incompatible materials.[6]

  • Disposal:

    • Dispose of the chemical waste through your institution's hazardous waste management program.

    • Do not discharge to sewer systems.[6]

    • Contaminated packaging should be triple-rinsed (if appropriate) and disposed of according to institutional guidelines, or punctured to prevent reuse and disposed of in a sanitary landfill if permissible.[6]

First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[3]

  • In Case of Skin Contact: Immediately take off contaminated clothing. Wash off with soap and plenty of water. Consult a doctor if irritation persists.[3][4]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes and seek immediate medical attention.[3][4]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

By adhering to these comprehensive safety protocols, researchers can confidently and safely work with 2,3-Dibromo-3-(3-methoxyphenyl)propanoic acid, fostering a culture of safety and scientific excellence.

References

  • PubChem. (n.d.). 2,3-Dibromo-3-phenylpropionic acid. Retrieved from [Link]

  • University of California, Riverside. (2015, July 22). Personal Protective Equipment Selection Guide. Retrieved from [Link]

  • CPAChem. (2023, February 15). Safety data sheet. Retrieved from [Link]

  • American Chemistry Council. (n.d.). Protective Equipment. Retrieved from [Link]

  • CPAChem. (2023, May 26). Safety data sheet. Retrieved from [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from [Link]

  • ChemTalk. (n.d.). Lab Safety Equipment & PPE. Retrieved from [Link]

  • US EPA. (2025, September 12). Personal Protective Equipment. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.